Aminoguanidine nitrate
Description
Properties
IUPAC Name |
2-aminoguanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.HNO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFHEJUUBDCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065032 | |
| Record name | Aminoguanidinium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Aminoguanidine nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20216 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10308-82-4 | |
| Record name | Aminoguanidine nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoguanidine nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminoguanidinium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoguanidinium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Aminoguanidine Nitrate for Research Applications
This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of aminoguanidine nitrate (AGN). It is intended for researchers, chemists, and drug development professionals who require a high-purity, well-characterized compound for their work. This guide moves beyond simple procedural lists to explain the underlying principles and critical control points of each step, ensuring both safety and success.
A Critical Foreword on Safety
This compound is an energetic material and must be handled with extreme caution.[1] It is sensitive to heat and mechanical stress and has the potential to decompose explosively.[1] Incidents, including violent explosions during the evaporation of aqueous solutions, have been documented.[1] Therefore, all manipulations must be conducted in a certified fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses with side shields, face shields, and flame-resistant lab coats.[2][3] Avoidance of heat, friction, and impact is paramount.
Part 1: The Synthesis of this compound
Principle and Rationale
The most direct and reliable laboratory-scale synthesis of this compound involves the acid-base reaction between aminoguanidine bicarbonate and nitric acid. This method is favored for its simplicity and the relative ease of handling the precursors compared to other routes, such as the reduction of nitroguanidine.[1][4]
The core of this synthesis is a proton exchange. The bicarbonate salt of aminoguanidine provides a stable, solid starting material. When reacted with a strong acid like nitric acid, the bicarbonate anion is protonated to form carbonic acid, which readily decomposes into carbon dioxide and water, driving the reaction forward. The aminoguanidinium cation then pairs with the nitrate anion to form the desired salt.
Controlling the reaction temperature is the most critical parameter. The neutralization reaction is highly exothermic. Uncontrolled temperature escalation can lead to rapid decomposition of the product, posing a significant safety hazard.[1]
Detailed Synthesis Protocol
Materials:
-
Aminoguanidine bicarbonate (CAS 2582-30-1)
-
Nitric Acid (65-70%, analytical grade)
-
Deionized Water
-
Isopropanol (or Ethanol)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Beaker or Erlenmeyer Flask
-
Graduated Cylinders
-
Buchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Preparation of Reactant Slurry: In a 250 mL beaker, suspend 13.6 g (0.1 mol) of aminoguanidine bicarbonate in 50 mL of deionized water. Place the beaker in an ice bath on a magnetic stirrer and begin moderate stirring. The bicarbonate salt has limited solubility, so a slurry will form.
-
Controlled Acid Addition: Slowly add dilute nitric acid (prepared by mixing 6.3 g of 70% nitric acid with 20 mL of deionized water) dropwise to the stirred slurry over 30-45 minutes. The key is to maintain the internal temperature of the reaction mixture below 10°C. Vigorous gas evolution (CO₂) will be observed. This effervescence is a visual indicator of the reaction's progress.
-
Reaction Completion: After the acid addition is complete and gas evolution has ceased, continue stirring the solution in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Initial Precipitation: Remove the beaker from the ice bath and allow it to warm slowly to room temperature. Reduce the volume of the solution to approximately 30-40 mL using a rotary evaporator under reduced pressure, ensuring the bath temperature does not exceed 40°C. Crucially, do not evaporate to dryness to avoid the risk of explosion. [1]
-
Crystallization: Place the concentrated solution back into an ice bath and add 50 mL of cold isopropanol or ethanol while stirring. The lower solubility of this compound in the alcohol-water mixture will induce precipitation of the product as a white crystalline solid.
-
Isolation of Crude Product: Collect the white crystals by vacuum filtration using a Buchner funnel. Wash the collected solid twice with small portions (15 mL each) of cold isopropanol to remove residual acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum desiccator at room temperature. Do not use a heated oven. The typical yield of crude this compound is 85-95%.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Purification to Research-Grade Purity
Principle and Rationale
For most research applications, the crude product must be purified to remove any unreacted starting materials, side products, or trapped solvent. Recrystallization is the gold standard for purifying solid crystalline compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.
An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but sparingly at a low temperature, while impurities remain soluble at all temperatures. For this compound, a mixed solvent system of water and a miscible organic solvent like ethanol or isopropanol provides excellent control over the crystallization process.
Detailed Recrystallization Protocol
-
Solvent Preparation: Prepare a solvent mixture of 1:1 deionized water and ethanol.
-
Dissolution: In a beaker, add the crude this compound to the minimum amount of the solvent mixture required for complete dissolution at a slightly elevated temperature (approximately 45-50°C). Stir continuously. Do not exceed 50°C.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed Buchner funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.
-
Chilling: Once at room temperature, place the beaker in an ice bath for at least one hour to maximize the yield of precipitated crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly in a vacuum desiccator at room temperature.
Purification Workflow Diagram
Caption: Recrystallization workflow for purifying this compound.
Part 3: Comprehensive Characterization
Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed. A multi-technique approach provides a self-validating system of characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as a molecular fingerprint to confirm the presence of key structural motifs.
-
Protocol: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Data Interpretation: The resulting spectrum should be compared to a reference spectrum or analyzed for characteristic peaks.[5][6]
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H | Stretching (Amine/Amidinium) | 3400 - 3100 |
| C=N | Stretching (Guanidinium) | 1680 - 1640 |
| N-H | Bending (Amine) | 1650 - 1580 |
| NO₃⁻ | Asymmetric Stretching | ~1384 |
| NO₃⁻ | Bending | ~825 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms.
-
Protocol: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), and place it in an NMR tube for analysis.
-
Data Interpretation: The chemical shifts (δ) are indicative of the electronic environment of the nuclei. Due to proton exchange with D₂O, the amine and guanidinium protons may appear as a broad singlet or not be observed at all.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) |
| ¹H | -NH₂, -NH- | Variable, broad (often in the 6.5-8.5 ppm range in DMSO-d₆) |
| ¹³C | C=N (Guanidinium Carbon) | ~158-162 ppm |
Thermal Analysis (DSC/TGA)
-
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and decomposition.[7][8] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, quantifying mass loss due to decomposition.[7][8]
-
Protocol: A small, precisely weighed sample (2-5 mg) is placed in an aluminum pan and heated at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Interpretation: These techniques are crucial for assessing the thermal stability of this energetic material.
| Analysis | Parameter | Typical Value |
| DSC | Melting Point (Onset) | 143 - 147°C[5][9] |
| DSC | Decomposition (Exotherm Onset) | > 150°C (highly dependent on heating rate) |
| TGA | Mass Loss | Multi-stage decomposition profile |
Characterization Workflow Diagram
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The synthesis and characterization of this compound require a methodical approach with an unwavering commitment to safety. By understanding the chemical principles behind the synthesis, adhering to controlled reaction conditions, and employing a robust multi-technique characterization strategy, researchers can confidently produce and validate high-purity material suitable for the most demanding scientific applications.
References
- 1. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Aminoguanidine - Sciencemadness Wiki [sciencemadness.org]
- 5. 103760250 [thermofisher.com]
- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 8. fpe.umd.edu [fpe.umd.edu]
- 9. This compound|lookchem [lookchem.com]
Foreword: Understanding Aminoguanidine Nitrate Beyond the Basics
An In-Depth Technical Guide to Aminoguanidine Nitrate for Scientific Professionals
To the researchers, chemists, and drug development pioneers, this document serves as a comprehensive technical guide to this compound. We move beyond simple data recitation to explore the causality behind its properties, the rationale for its application, and the validated protocols essential for its effective use in a research setting. Our focus is on providing a self-validating framework of knowledge, grounded in authoritative sources, to empower your work.
Section 1: Core Chemical Identity and Physicochemical Profile
This compound is an organic salt that has garnered significant interest for its unique chemical reactivity and biological activity. Its identity is formally established by the Chemical Abstracts Service (CAS) with the number 10308-82-4 .[1][2][3][4][5] The compound is also known by several synonyms, including Aminoguanidinium nitrate and Hydrazinecarboximidamide mononitrate.[1][3][4]
From a structural standpoint, it is composed of the aminoguanidinium cation and the nitrate anion. This combination imparts properties of both a guanidine derivative and an inorganic nitrate, including its notable role as an oxidizing agent.[1][6]
Key Physicochemical Data
The fundamental properties of this compound are summarized below. This data is critical for everything from calculating molar concentrations for assays to understanding its storage requirements.
| Property | Value | Source(s) |
| CAS Number | 10308-82-4 | [1][2][3][4] |
| Molecular Formula | CH₆N₄·HNO₃ (or CH₇N₅O₃) | [1][2][3] |
| Molecular Weight | 137.10 g/mol | [1][2][3] |
| Appearance | White solid / fine crystalline powder | [1][3][4] |
| Melting Point | 145-147 °C | [1][3][4][7] |
| Solubility | Soluble in water | [4][7][8] |
| InChI Key | PMGFHEJUUBDCLU-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C(=NN)(N)N.--INVALID-LINK--(O)[O-] | [1][4] |
| Density | ~1.566 g/cm³ | [8] |
Section 2: Synthesis Pathway and Rationale
The synthesis of aminoguanidine salts can be approached through several routes, often starting from widely available industrial chemicals. A common and illustrative pathway begins with the reduction of nitroguanidine. This choice is predicated on the reliable conversion of the nitro group to a hydrazine moiety, which is the core structural transformation required.
An alternative laboratory-scale preparation involves the straightforward acid-base reaction between aminoguanidinium bicarbonate and nitric acid, offering a high-yield conversion if the bicarbonate precursor is available.[8]
Visualizing a General Synthesis Workflow
The following diagram outlines a conceptual workflow for the synthesis of this compound starting from nitroguanidine. The causality is clear: a strong reducing agent is required to convert the electron-withdrawing nitro group into the desired amino-hydrazine functionality, followed by salt formation with nitric acid to yield the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on Aminoguanidine as a Nitric Oxide Synthase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoguanidine, a small molecule initially investigated for its ability to inhibit the formation of advanced glycation end-products (AGEs), has garnered significant attention as a relatively selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. This dual-action profile has made it a valuable pharmacological tool for dissecting the roles of iNOS and AGEs in various pathophysiological states, particularly in diabetic complications and inflammatory diseases. However, its complex pharmacology, including off-target effects and a challenging clinical history, necessitates a nuanced understanding for its proper application in research and development. This guide provides a comprehensive review of aminoguanidine's mechanism of action as a NOS inhibitor, its isoform selectivity, its application in preclinical models, and the critical factors that must be considered in experimental design and data interpretation.
The Nitric Oxide Synthase Family: A Primer
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three primary isoforms:
-
Neuronal NOS (nNOS or NOS1): A constitutive, calcium-dependent enzyme found primarily in neuronal tissue, where it functions as a neurotransmitter.
-
Endothelial NOS (eNOS or NOS3): A constitutive, calcium-dependent enzyme located in the endothelium. Its primary role is to produce NO for vasodilation, which is critical for blood pressure regulation.
-
Inducible NOS (iNOS or NOS2): A calcium-independent isoform that is not typically present in resting cells. Its expression is induced by immunological stimuli like cytokines and endotoxins in cells such as macrophages and smooth muscle cells. Once expressed, iNOS produces large, sustained amounts of NO that contribute to host defense but can also lead to cytotoxicity and tissue damage in chronic inflammatory conditions.
The pathological overproduction of NO by iNOS has been implicated in numerous diseases, including autoimmune disorders, sepsis, and diabetic complications, making selective iNOS inhibition a significant therapeutic goal.
Aminoguanidine: A Compound of Dual Mechanisms
Aminoguanidine (also known as Pimagedine) is a nucleophilic hydrazine compound. Its therapeutic potential was first explored based on its ability to trap reactive dicarbonyl compounds like methylglyoxal, thereby preventing the formation and cross-linking of AGEs. This mechanism is highly relevant in the context of diabetes, where AGE accumulation contributes significantly to vascular complications.
Crucially, subsequent research revealed that aminoguanidine is also a potent inhibitor of NOS activity. This discovery complicated the interpretation of its beneficial effects in diabetic models, raising the question of whether its actions were due to AGE inhibition, NOS inhibition, or both. This duality is a central theme in the aminoguanidine literature and a critical consideration for any researcher using this compound.
Mechanism of NOS Inhibition and Isoform Selectivity
Aminoguanidine functions as a mechanism-based inactivator, or "suicide inhibitor," of NOS. This process requires the enzyme's catalytic activity. Aminoguanidine acts as an alternative substrate for NOS, which oxidizes it into a reactive intermediate. This intermediate then irreversibly binds to the enzyme, leading to its inactivation. A primary target of this inactivation is the prosthetic heme group within the enzyme's oxygenase domain, which is altered and cross-linked to the protein, accounting for the majority of the activity loss.
A key feature of aminoguanidine is its preferential selectivity for the iNOS isoform over the constitutive nNOS and eNOS isoforms. Some studies report that aminoguanidine is over 50-fold more effective at inhibiting the enzymatic activity of iNOS than the constitutive isoforms. This selectivity is advantageous because it allows for the targeted inhibition of pathological NO production by iNOS while sparing the essential physiological functions of eNOS (blood pressure regulation) and nNOS (neurotransmission). Inhibition of eNOS, for example, can lead to undesirable hypertension.
Caption: Mechanism of iNOS suicide inhibition by aminoguanidine.
Quantitative Inhibitory Profile
The selectivity of aminoguanidine is best represented by comparing its inhibitory constants across the different NOS isoforms. While values vary between studies depending on assay conditions, a general trend is consistently observed.
| NOS Isoform | Inhibitor | Typical IC₅₀ / Kᵢ Range (µM) | Selectivity Profile |
| iNOS (Inducible) | Aminoguanidine | 20 - 100 | Preferential |
| nNOS (Neuronal) | Aminoguanidine | > 1000 | Low Potency |
| eNOS (Endothelial) | Aminoguanidine | > 1000 | Low Potency |
Note: Data synthesized from multiple preclinical studies. Exact values can differ based on experimental conditions (e.g., L-arginine concentration).
Preclinical Applications and Insights
Aminoguanidine's selective inhibition of iNOS has made it an invaluable tool in demonstrating the pathological role of iNOS-derived NO in a wide range of diseases.
-
Diabetic Complications: In animal models of diabetes, aminoguanidine prevents vascular dysfunction, including increased blood flow and vascular leakage. It also retards the development of diabetic nephropathy by inhibiting the accumulation of AGEs and reducing renal iNOS activity.
-
Autoimmune & Inflammatory Disease: In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, aminoguanidine treatment ameliorates disease severity, implicating iNOS-derived NO in the pathogenesis of central nervous system inflammation. However, the timing of administration is critical, as it can have different effects in the induction versus the progression phase of the disease.
-
Glaucoma: In a rat model of chronic glaucoma, aminoguanidine provided neuroprotection to retinal ganglion cells, suggesting that iNOS induction in the optic nerve head contributes to neurodegeneration.
-
Wound Healing: Studies in periapical lesions have shown that selective iNOS inhibition with aminoguanidine can accelerate the healing process, likely by mitigating the cytotoxic effects of excessive NO during the inflammatory phase.
Limitations, Off-Target Effects, and Clinical Reality
While a powerful research tool, aminoguanidine's utility as a therapeutic agent is limited by several factors that researchers must acknowledge.
-
Multiple Pharmacological Activities: Beyond NOS and AGE inhibition, aminoguanidine also inhibits semicarbazide-sensitive amine oxidase (SSAO), also known as diamine oxidase. This enzyme is involved in the metabolism of primary amines, and its inhibition can have independent biological effects, further confounding data interpretation.
-
Reactivity: As a highly reactive nucleophilic reagent, aminoguanidine can interact with other biological molecules, including pyridoxal phosphate and pyruvate. Therefore, high concentrations used in vitro may produce non-specific effects. It is recommended that concentrations not exceed 500 µM in vitro if selective prevention of AGE formation is the primary goal.
-
Clinical Trial Failure: A major clinical trial of aminoguanidine (Pimagedine) for the prevention of diabetic nephropathy was terminated early. The termination was due to a combination of safety concerns and a lack of clear efficacy, dampening its prospects as a frontline therapeutic.
Essential Experimental Protocols
Accurate assessment of aminoguanidine's effect on NO production is fundamental. The following are standard protocols used in the field.
Protocol 1: Measurement of Nitric Oxide Production via the Griess Assay
This assay quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of NO in aqueous solutions.
Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant pink/purple azo compound that can be measured spectrophotometrically at ~540 nm.
Workflow Diagram:
Caption: A typical workflow for quantifying nitrite using the Griess assay.
Step-by-Step Methodology:
-
Sample Collection: Collect cell culture supernatants or other biological fluids. If necessary, centrifuge to remove cellular debris.
-
Standard Curve Preparation: Prepare a serial dilution of a sodium nitrite standard (e.g., from a 1M stock) in the same medium as your samples to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM).
-
Plating: Pipette 50 µL of each standard and sample into separate wells of a 96-well flat-bottom plate.
-
Griess Reagent Addition:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
-
Incubation and Measurement: Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.
-
Read Absorbance: Measure the absorbance at a wavelength between 520 and 550 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (absorbance vs. concentration) and determine the nitrite concentration of the unknown samples using the linear regression equation from the standard curve.
Protocol 2: NOS Activity Assay (L-Arginine to L-Citrulline Conversion)
This is a classic radioisotope-based assay that directly measures the enzymatic activity of NOS.
Principle: NOS enzymes convert L-arginine into L-citrulline and NO. The assay uses radiolabeled L-arginine (e.g., L-[¹⁴C]arginine). The reaction mixture is incubated, and then the radiolabeled L-[¹⁴C]citrulline product is separated from the unreacted L-[¹⁴C]arginine substrate using cation-exchange chromatography. The amount of radioactivity in the L-citrulline fraction is then quantified by liquid scintillation counting.
Step-by-Step Methodology:
-
Homogenate Preparation: Prepare cell or tissue homogenates in a buffer containing protease inhibitors and agents to maintain enzyme stability (e.g., HEPES buffer with EDTA and DTT).
-
Reaction Mixture Preparation: Prepare a reaction buffer containing:
-
HEPES buffer (pH 7.4)
-
L-[¹⁴C]arginine (and unlabeled L-arginine)
-
NADPH (a critical cofactor)
-
Calmodulin and Ca²⁺ (for constitutive isoforms)
-
Tetrahydrobiopterin (BH₄), FAD, and FMN (essential cofactors)
-
-
Experimental Setup:
-
Total Activity: Homogenate + Reaction Mixture.
-
Inhibitor Group: Homogenate + Reaction Mixture + Aminoguanidine (at desired concentration).
-
Blank/Background: Homogenate + Reaction Mixture + a non-selective NOS inhibitor like L-NAME to determine background signal.
-
-
Initiation and Incubation: Add the protein homogenate to the reaction mixture to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., ice-cold HEPES buffer containing EDTA) and placing the tubes on ice.
-
Separation of L-Citrulline: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50WX-8). The positively charged L-[¹⁴C]arginine will bind to the resin, while the neutral L-[¹⁴C]citrulline will flow through.
-
Quantification: Collect the eluate containing L-[¹⁴C]citrulline and measure its radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the specific NOS activity (e.g., in pmol of L-citrulline formed per minute per mg of protein) after subtracting the background reading from the L-NAME-containing sample.
Conclusion and Future Perspective
Aminoguanidine stands as a seminal compound in the study of nitric oxide biology. Its relatively selective inhibition of iNOS has been instrumental in confirming the role of this enzyme in a multitude of inflammatory and metabolic diseases. However, for the modern researcher, it must be used with a clear understanding of its multifaceted pharmacology. Its dual action as an AGE inhibitor and its off-target effects on enzymes like SSAO are not merely confounding factors but are integral to its biological signature. While its clinical journey has been halted, aminoguanidine's legacy persists. It remains a valuable, albeit complex, reference compound in research settings and serves as a foundational scaffold for the development of more potent and highly selective second-generation iNOS inhibitors. The lessons learned from aminoguanidine continue to inform the strategic design of novel therapeutics for iNOS-mediated pathologies.
The Role of Aminoguanidine in Mitigating Advanced Glycation End Product Formation: A Technical Guide for Researchers
This guide provides an in-depth technical overview of aminoguanidine's role in the inhibition of advanced glycation end products (AGEs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of aminoguanidine action, provides validated experimental protocols for its study, and offers insights into the interpretation of results. Our focus is on delivering a scientifically rigorous and practical resource that combines established knowledge with actionable methodologies.
Executive Summary: The Challenge of Glycation and a Promising Inhibitor
Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] This process, known as the Maillard reaction, is a key contributor to the pathophysiology of aging and various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[2][3] The accumulation of AGEs leads to structural and functional alterations of biomolecules, contributing to tissue damage and organ dysfunction.
Aminoguanidine, a small nucleophilic compound, emerged as one of the first and most studied inhibitors of AGE formation.[4][5] Its primary mechanism of action involves the trapping of reactive dicarbonyl intermediates, which are critical precursors in the AGE formation cascade.[6][7] While clinical development of aminoguanidine (pimagedine) for diabetic nephropathy was halted due to safety concerns and limited efficacy, it remains an invaluable tool in research settings for understanding the role of AGEs in disease and for the preclinical evaluation of novel anti-glycation strategies.[6][8][9]
The Chemistry of AGE Formation and the Interceptive Role of Aminoguanidine
The formation of AGEs is a complex, multi-step process that begins with the reaction of a reducing sugar, such as glucose, with a free amino group of a protein to form a reversible Schiff base. This subsequently rearranges to a more stable Amadori product.[10] The degradation of Amadori products and the autoxidation of sugars generate highly reactive dicarbonyl compounds, including 3-deoxyglucosone (3-DG), methylglyoxal (MGO), and glyoxal (GO).[][12][13] These dicarbonyls are potent cross-linking agents that react with amino acid residues (primarily lysine and arginine) on proteins to form irreversible AGEs.[12]
Aminoguanidine's efficacy as an AGE inhibitor lies in its ability to act as a potent scavenger of these dicarbonyl intermediates.[6][14] The hydrazine group of aminoguanidine reacts with the carbonyl groups of 3-DG, MGO, and GO to form stable, non-reactive 3-amino-1,2,4-triazine derivatives, thereby preventing their interaction with proteins and halting the progression to AGEs.[7][15]
Visualizing the Mechanism: Aminoguanidine's Interception of the AGE Pathway
Caption: Aminoguanidine traps reactive dicarbonyls, preventing AGE formation.
Experimental Protocols for Evaluating Aminoguanidine's Anti-Glycation Activity
A robust evaluation of aminoguanidine's efficacy requires well-controlled in vitro experiments. The following protocols provide a framework for inducing AGE formation and quantifying the inhibitory effects of aminoguanidine.
In Vitro Induction of Advanced Glycation End Products (AGEs)
This protocol describes the widely used bovine serum albumin (BSA)-glucose model to generate AGEs in vitro.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (NaN3)
-
Aminoguanidine Hydrochloride
-
Sterile, pyrogen-free water
-
Sterile conical tubes or vials
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 100 mg/mL BSA solution in PBS (pH 7.4). Filter sterilize through a 0.22 µm filter.
-
Prepare a 1 M D-Glucose solution in PBS (pH 7.4). Filter sterilize.
-
Prepare a 1 M Aminoguanidine Hydrochloride stock solution in sterile water. Filter sterilize.
-
Prepare a 0.2% Sodium Azide solution in sterile water as a bacteriostatic agent.
-
-
Reaction Setup:
-
In sterile conical tubes, set up the following reaction mixtures:
-
Control (BSA alone): 5 mL of 100 mg/mL BSA + 5 mL PBS.
-
Glycated BSA (BSA + Glucose): 5 mL of 100 mg/mL BSA + 5 mL of 1 M Glucose.
-
Inhibition (BSA + Glucose + Aminoguanidine): 5 mL of 100 mg/mL BSA + 5 mL of 1 M Glucose + appropriate volume of Aminoguanidine stock solution to achieve desired final concentrations (e.g., 1 mM, 10 mM). Adjust the final volume with PBS if necessary.
-
-
Add sodium azide to a final concentration of 0.02% to all reaction mixtures to prevent microbial growth.
-
-
Incubation:
-
Termination and Dialysis:
-
After incubation, terminate the reaction by extensively dialyzing the samples against PBS (pH 7.4) at 4°C for 48 hours with multiple buffer changes to remove unreacted glucose and aminoguanidine.
-
-
Storage:
-
Store the resulting AGE-BSA and control solutions at -20°C or -80°C for long-term use.
-
Workflow for In Vitro AGE Inhibition Assay
Caption: A streamlined workflow for assessing AGE inhibition in vitro.
Quantification of AGE Formation: Fluorescence Spectroscopy
Fluorescence spectroscopy is a common and relatively straightforward method to quantify the formation of fluorescent AGEs.
Principle: Many AGEs, such as pentosidine and argpyrimidine, exhibit intrinsic fluorescence.[3][18] The intensity of this fluorescence is proportional to the concentration of these AGEs.
Instrumentation:
-
Fluorescence Spectrophotometer or a microplate reader with fluorescence capabilities.
Protocol:
-
Sample Preparation:
-
Dilute the dialyzed AGE-BSA, control BSA, and aminoguanidine-treated samples to a final concentration of 1 mg/mL in PBS (pH 7.4).
-
-
Fluorescence Measurement:
-
Transfer the samples to a quartz cuvette or a 96-well black microplate.
-
Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm for vesperlysine-like AGEs.[3][13]
-
Alternatively, for pentosidine-like AGEs, use an excitation wavelength of 335 nm and an emission wavelength of 385 nm.[3][19]
-
Record the fluorescence intensity in arbitrary units (AU).
-
-
Calculation of Inhibition:
-
Calculate the percentage of AGE inhibition using the following formula:
-
Advanced Quantification: High-Performance Liquid Chromatography (HPLC)
For a more specific and quantitative analysis of individual AGEs, such as Nε-(carboxymethyl)lysine (CML) and pentosidine, HPLC is the method of choice.[2][15][20]
Principle: This method involves the acid hydrolysis of the protein to release individual amino acids and AGE-adducts, followed by their separation and quantification using reverse-phase HPLC with fluorescence or mass spectrometric detection.
Protocol Outline:
-
Acid Hydrolysis: Hydrolyze protein samples with 6 M HCl at 110°C for 16-24 hours to release amino acids and AGEs.[2]
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.[2]
-
HPLC Analysis:
-
Inject the purified hydrolysate into a reverse-phase HPLC system.
-
For pentosidine , use a fluorescence detector with excitation at ~335 nm and emission at ~385 nm.[15][19]
-
For non-fluorescent AGEs like CML , derivatization followed by fluorescence detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required for sensitive and specific quantification.[18]
-
-
Quantification: Determine the concentration of specific AGEs by comparing the peak areas to those of authentic standards.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results of AGE inhibition studies.
Table 1: Hypothetical Quantitative Data for Aminoguanidine Inhibition of AGE Formation
| Treatment Group | Fluorescence (AU) at 440 nm (Mean ± SD) | % Inhibition of Fluorescent AGEs | CML Content (pmol/mg protein) (Mean ± SD) | % Inhibition of CML |
| Control (BSA alone) | 5.2 ± 0.8 | N/A | 2.1 ± 0.3 | N/A |
| Glycated BSA | 85.6 ± 4.2 | 0% | 45.3 ± 3.1 | 0% |
| + 1 mM Aminoguanidine | 42.1 ± 2.5 | 54.0% | 21.7 ± 1.9 | 54.5% |
| + 10 mM Aminoguanidine | 15.8 ± 1.9 | 86.8% | 8.9 ± 0.7 | 81.7% |
Interpretation: The data in Table 1 demonstrates a dose-dependent inhibition of both total fluorescent AGEs and the specific non-fluorescent AGE, CML, by aminoguanidine. This provides strong evidence for its role as a broad-spectrum inhibitor of glycation.
Important Considerations and Limitations
When using aminoguanidine in research, it is essential to be aware of its other pharmacological activities to avoid misinterpretation of results.
-
Inhibition of Nitric Oxide Synthase (iNOS): Aminoguanidine is a known inhibitor of the inducible isoform of nitric oxide synthase.[21] This is a critical consideration in cell-based or in vivo studies where nitric oxide signaling plays a role.
-
Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO): Aminoguanidine also inhibits SSAO, an enzyme involved in the metabolism of primary amines.
-
In Vitro Specificity: At high concentrations, aminoguanidine can react with other biological molecules. It is advisable to use concentrations below 500 µM in vitro to maintain selectivity for dicarbonyl scavenging.[6]
Conclusion: Aminoguanidine as a Foundational Tool in Glycation Research
Despite its clinical limitations, aminoguanidine remains a cornerstone for in vitro and preclinical research into the mechanisms of AGE formation and the pathogenesis of glycation-related diseases. Its well-characterized mechanism of action as a dicarbonyl scavenger provides a valuable positive control for the screening and development of new, more specific, and safer anti-glycation agents. The protocols and insights provided in this guide are intended to empower researchers to conduct robust and reproducible studies in this critical area of biomedical science.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. e-century.us [e-century.us]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. Development of a specific fluorescent probe to detect advanced glycation end products (AGEs) - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00590B [pubs.rsc.org]
- 13. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 14. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Techniques for AGE measurements for diabetic bone disease: pitfalls and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycative stress biomarker measurement method (2) AGEs measurement | Karada Lab [ebn2.arkray.co.jp]
- 19. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are the steps of fluorescence spectroscopy? | AAT Bioquest [aatbio.com]
- 21. Aminoguanidine hydrochloride | 1937-19-5 [chemicalbook.com]
solubility and stability of aminoguanidine nitrate in aqueous solutions
An In-depth Technical Guide to the Aqueous Solubility and Stability of Aminoguanidine Nitrate
Introduction
This compound (AGN), systematically named aminoguanidinium nitrate, is an organic salt with the chemical formula CH₇N₅O₃.[1] It is composed of an aminoguanidinium cation and a nitrate anion.[2] As a high-nitrogen energetic material, it has been a subject of interest in propulsion technology and other fields requiring controlled energy release.[3][4] Its utility, however, is intrinsically linked to its behavior in aqueous systems, a common medium for synthesis, purification, and formulation.[2] This guide provides a detailed examination of the aqueous solubility and stability of this compound, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals who may encounter this compound, for instance, as a synthetic precursor or in other specialized applications.
Aqueous Solubility of this compound
The solubility of a compound is a fundamental physicochemical property governing its behavior in solution, impacting everything from reaction kinetics to bioavailability. This compound is characterized as being highly soluble in water.[2][5] This high solubility is attributed to the polar nature of both the aminoguanidinium cation and the nitrate anion, which readily form hydrogen bonds with water molecules.
Effect of Temperature on Solubility
As with most solid solutes, the solubility of this compound in water is strongly dependent on temperature. The dissolution process is endothermic, meaning that solubility increases significantly as the temperature of the aqueous solution rises. This relationship is critical for processes such as recrystallization for purification.
The quantitative relationship between temperature and solubility is summarized below.
Table 1: Temperature-Dependent Solubility of this compound in Water
| Temperature (°C) | Solubility (g / 100 mL) |
| 9 | 5.0 |
| 20 | 16.0 |
| 98 | 81.2 |
| (Data sourced from Sciencemadness Wiki[1]) |
Expert Insight: The steep solubility curve indicated by this data is advantageous for purification. A saturated solution at a high temperature will yield a large quantity of crystalline material upon cooling, allowing for efficient separation from more soluble impurities. However, researchers must exercise extreme caution, as concentrating aqueous solutions of this compound by heating carries a significant risk of explosion.[1][2] Evaporation should always be conducted under controlled conditions, avoiding heating to dryness.
Aqueous Stability of this compound
The stability of this compound in aqueous solution is a complex issue influenced by temperature, pH, and the presence of other chemical agents. The compound is generally considered stable at room temperature in closed containers under normal storage conditions.[2][6] However, it is an energetic material and a powerful oxidizer, and its stability can be compromised under various conditions, leading to decomposition.[2]
Thermal Decomposition in Aqueous Media
Thermal stress is the most significant factor affecting the stability of this compound. The compound decomposes upon heating, a process that can be violent.[1] Reports in the literature highlight that evaporating an aqueous solution to dryness on a steam bath can lead to a violent explosion.[1]
The thermal decomposition of this compound and related compounds involves complex reaction pathways. Studies on similar guanidinium salts suggest that decomposition can proceed through gas-phase mechanisms involving isomerization and proton transfer to yield species like nitric acid and guanidine, which then undergo further reactions.[7] For aminoguanidine derivatives, the cleavage of the N-N bond is often a primary step in the thermolysis process.[3]
Key Gaseous Decomposition Products Include:
-
Ammonia (NH₃)
-
Nitrous Oxide (N₂O)[4]
-
Nitrogen Dioxide (NO₂)
-
Carbon Dioxide (CO₂)[7]
-
Water (H₂O)[4]
-
Nitrogen (N₂)[4]
The diagram below illustrates a conceptual pathway for the thermal decomposition of this compound in solution, leading to the formation of various gaseous products.
Caption: Conceptual Thermal Decomposition Pathway of this compound.
Influence of pH on Stability
While specific kinetic studies on the pH-stability profile of this compound are not widely published, the chemical nature of the molecule allows for informed predictions based on general principles of acid-base catalysis.[8][9] The stability of compounds in solution is often lowest at pH extremes.
-
Acidic Conditions (Low pH): In strongly acidic solutions, the amino groups of the aminoguanidinium cation are fully protonated. While this may stabilize the cation itself to some degree, acid-catalyzed hydrolysis could become a relevant degradation pathway, potentially targeting the C-N bonds.
-
Alkaline Conditions (High pH): In basic solutions, deprotonation of the amino and imino groups could occur, potentially leading to rearrangements or elimination reactions. The nitrate anion is stable across the pH range, but the reactivity of the cation could be significantly altered. Base-catalyzed hydrolysis may also contribute to degradation.
Expert Insight: It is reasonable to hypothesize that this compound exhibits maximum stability in the near-neutral to slightly acidic pH range (approx. pH 4-7).[8] However, this must be empirically verified. Any formulation or process development should include a forced degradation study across a wide pH range to identify the optimal pH for stability and to characterize any pH-dependent degradation products.
Experimental Protocols for Analysis
To ensure scientific integrity, all experimental work with this compound must be grounded in robust, validated analytical methods. The following section details protocols for determining aqueous solubility and assessing stability.
Protocol for Isothermal Solubility Determination
This protocol uses the isothermal equilibrium method to determine solubility at a specific temperature. The principle is to create a saturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).
-
Equilibration: Agitate the suspension at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material is essential.
-
Sampling: Cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent aspiration of undissolved particles. The filter and syringe should be pre-heated to the experimental temperature to prevent premature crystallization.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase (e.g., water/methanol). Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]
-
Calculation: Calculate the solubility in g/100 mL based on the measured concentration and the dilution factor.
Self-Validation Check: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 36h, 48h). The calculated solubility should be consistent across the later time points.
Protocol for Aqueous Stability Assessment (Forced Degradation)
This protocol outlines a forced degradation study to identify stability-indicating conditions and potential degradation products.[10]
Methodology:
-
Stock Solution Preparation: Prepare an aqueous stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:
-
Acid Hydrolysis: Add HCl to achieve a final concentration of 0.1 N HCl.
-
Base Hydrolysis: Add NaOH to achieve a final concentration of 0.1 N NaOH.
-
Oxidative Stress: Add H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal Stress: Heat the neutral aqueous solution at a controlled elevated temperature (e.g., 80°C).
-
Control: Keep a neutral aqueous solution at room temperature, protected from light.
-
-
Incubation & Sampling: Store all samples under their respective conditions. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base samples, neutralize the aliquot before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.[10] This method must be able to resolve the parent this compound peak from all potential degradation product peaks.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector (e.g., at 210 nm).
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate under each condition.
-
Monitor the peak areas of any new peaks that appear in the chromatograms to track the formation of degradation products.
-
For identification, collected fractions corresponding to degradation peaks can be further analyzed by Mass Spectrometry (LC-MS).[10]
-
The workflow for this stability study is visualized below.
Caption: Experimental Workflow for a Forced Degradation Stability Study.
Safety Considerations
This compound is a hazardous substance that must be handled with appropriate care.
-
Oxidizing Solid: It is classified as an oxidizing solid (UN number: 1479, Class 5.1) and can intensify fire.[12] It must be kept away from combustible materials.[13]
-
Explosion Hazard: As previously noted, aqueous solutions may explode violently when heated to evaporation.[2] The solid material can explode under heat and mechanical stress.[1]
-
Handling: Avoid creating dust.[13][14] Use in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from heat and sources of ignition.[13][14] Recommended storage temperature is often 2-8°C.[2][16]
References
- 1. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aminoguanidinium nitrate CAS#: 10308-82-4 [m.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. rjptonline.org [rjptonline.org]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. Aminoguanidinium nitrate(10308-82-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. This compound|lookchem [lookchem.com]
The Antioxidant Properties of Aminoguanidine Nitrate: A Foundational Research Guide
Abstract
This technical guide provides an in-depth exploration of the foundational research concerning the antioxidant properties of aminoguanidine nitrate. Moving beyond a surface-level overview, this document synthesizes key mechanistic insights and details the experimental frameworks used to validate these activities. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of aminoguanidine's multifaceted role as a modulator of oxidative stress. We will delve into its well-established role as an inhibitor of advanced glycation end products (AGEs) and a selective inhibitor of inducible nitric oxide synthase (iNOS), while also exploring its direct free radical scavenging capabilities and other nuanced enzymatic interactions. This guide is structured to provide not only a thorough scientific narrative but also practical, field-proven experimental protocols to empower further research and development.
Introduction: The Multifaceted Antioxidant Profile of Aminoguanidine
Aminoguanidine, a nucleophilic hydrazine compound, has garnered significant scientific interest for its potential therapeutic applications, many of which are rooted in its ability to counteract oxidative and nitrosative stress.[1][2] Initially recognized for its capacity to thwart the formation of advanced glycation end products (AGEs)—a key factor in diabetic complications and aging—the antioxidant portfolio of aminoguanidine has expanded to include several distinct, yet interconnected, mechanisms.[1][3][4] This guide will dissect these mechanisms, providing a granular view of the molecular interactions that underpin its protective effects. Our exploration will be grounded in the causality of experimental design, offering not just protocols, but the scientific rationale that drives them.
Core Antioxidant Mechanisms of Aminoguanidine
The antioxidant activity of aminoguanidine is not monolithic; rather, it is a composite of several distinct molecular interventions. Understanding these different facets is critical for designing targeted therapeutic strategies and robust experimental validations.
Inhibition of Advanced Glycation End Products (AGEs) Formation
The non-enzymatic glycation of proteins, lipids, and nucleic acids by reducing sugars leads to the formation of a heterogeneous group of molecules known as Advanced Glycation End Products (AGEs).[3] This process is accelerated in hyperglycemic conditions and contributes significantly to the pathophysiology of diabetic complications.[2] Aminoguanidine is a prototypical inhibitor of AGE formation, acting as a potent scavenger of reactive dicarbonyl species like methylglyoxal, which are key intermediates in the glycation pathway.[4] By trapping these precursors, aminoguanidine prevents the cross-linking of proteins and the subsequent generation of AGEs.[3][5]
The renoprotective effect of aminoguanidine in experimental diabetes is thought to be predominantly mediated by this anti-glycation activity, rather than its other antioxidant functions.[6]
Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Nitric oxide (NO) is a crucial signaling molecule, but its overproduction, particularly by the inducible isoform of nitric oxide synthase (iNOS) during inflammatory responses, leads to nitrosative stress and cellular damage.[7] Aminoguanidine has been demonstrated to be a selective inhibitor of iNOS, with significantly less potency against the constitutive isoforms (eNOS and nNOS).[7][8] This selectivity is a key therapeutic advantage, as it allows for the mitigation of pathological NO production without disrupting its essential physiological functions.[7] Studies have shown that aminoguanidine's inhibitory effect on iNOS is comparable to that of NG-monomethyl-L-arginine (L-NMA).[7][9][10] This mechanism is central to its protective effects in conditions characterized by inflammation and immune-mediated pathology.[7][11]
Direct Scavenging of Reactive Oxygen Species (ROS)
Beyond its enzymatic inhibition, aminoguanidine possesses intrinsic free radical scavenging properties.[12][13] This direct antioxidant activity has been demonstrated against a range of reactive species:
-
Hydroxyl Radical (•OH): Electron paramagnetic resonance (EPR) studies have confirmed that aminoguanidine is an effective scavenger of the highly reactive hydroxyl radical.[2][12]
-
Peroxynitrite (ONOO⁻): Aminoguanidine markedly attenuates peroxynitrite-induced chemiluminescence, indicating potent scavenging of this damaging reactive nitrogen species.[13][14]
-
Hydrogen Peroxide (H₂O₂) and Hypochlorous Acid (HOCl): Cell-free experiments using luminol-enhanced chemiluminescence have shown that aminoguanidine produces a concentration-dependent inhibition of signals generated by H₂O₂ and HOCl.[13][14]
While some studies have investigated its effect on superoxide radicals, the scavenging activity against hydroxyl radicals and peroxynitrite appears to be more significant.[2][15]
Ancillary Mechanisms of Antioxidant Action
-
Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO): Aminoguanidine irreversibly inhibits SSAO, an enzyme that produces cytotoxic aldehydes like formaldehyde and methylglyoxal from the deamination of methylamine and aminoacetone, respectively.[1] This action complements its role as an AGE inhibitor by reducing the pool of reactive carbonyl species.
-
Reduction of Lipid Peroxidation: As a consequence of its multifaceted antioxidant activities, aminoguanidine has been shown to inhibit lipid peroxidation in various experimental models.[16][17] It can prevent the formation of lipid hydroperoxides and malondialdehyde (MDA), key markers of oxidative damage to lipids.[16][18]
Experimental Validation of Antioxidant Properties
The characterization of aminoguanidine's antioxidant profile relies on a suite of specific and validated assays. This section details the methodologies for key experiments, providing a framework for reproducible and reliable investigation.
Workflow for Assessing Direct Radical Scavenging
The following diagram illustrates a typical workflow for evaluating the direct radical scavenging capabilities of aminoguanidine, integrating both EPR and fluorescence-based assays.
Caption: Workflow for Direct Radical Scavenging Assays.
Protocol: Hydroxyl Radical Scavenging using EPR
This protocol is based on the principle of spin trapping, where a short-lived radical is converted into a more stable radical adduct that can be detected by EPR.[2][12]
Materials:
-
This compound solutions (varying concentrations)
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) spin trap
-
Fenton's Reagent: H₂O₂ and FeSO₄ solutions
-
Phosphate buffer (pH 7.4)
-
EPR spectrometer
Procedure:
-
Prepare a reaction mixture in a quartz flat cell containing the phosphate buffer, DMPO, and the desired concentration of this compound or vehicle control.
-
Initiate the generation of hydroxyl radicals by adding H₂O₂ followed by FeSO₄ to the mixture.
-
Immediately place the flat cell in the cavity of the EPR spectrometer and record the spectrum. The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct should be observed.
-
Quantify the signal intensity in the presence and absence of aminoguanidine.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Causality and Self-Validation:
-
Causality: The reduction in the DMPO-OH signal intensity is directly proportional to the hydroxyl radical scavenging capacity of aminoguanidine.
-
Self-Validation: A known hydroxyl radical scavenger, such as mannitol, should be run as a positive control to validate the assay's performance.[2] The absence of any component of the Fenton system should result in no signal, confirming the source of the radicals.
Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[12]
Materials:
-
This compound solutions
-
Fluorescein (fluorescent probe)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical generator)
-
Trolox (a water-soluble vitamin E analog) as a standard
-
Phosphate buffer (pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add fluorescein and either aminoguanidine, Trolox standards, or buffer (blank).
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding AAPH to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes).
-
Calculate the area under the curve (AUC) for each sample.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample.
-
Express the ORAC value of aminoguanidine in Trolox equivalents.
Causality and Self-Validation:
-
Causality: The preservation of fluorescence in the presence of aminoguanidine is a direct measure of its ability to neutralize peroxyl radicals that would otherwise quench the fluorescein signal.
-
Self-Validation: The assay includes a standard curve with Trolox, allowing for the quantification of antioxidant capacity relative to a well-characterized standard. The fluorescence decay in the absence of any antioxidant serves as a negative control.
Assessment of iNOS Inhibition
The following diagram outlines the logical flow for determining the inhibitory effect of aminoguanidine on iNOS activity in a cell-based model.
Caption: Experimental Workflow for iNOS Inhibition Assay.
Protocol: Measuring Nitrite Production (Griess Assay)
This colorimetric assay is a widely used indirect method to measure NO production by quantifying its stable breakdown product, nitrite.[9][10]
Materials:
-
Cell line capable of iNOS induction (e.g., RAW 264.7 macrophages)
-
Inducing agent (e.g., Lipopolysaccharide - LPS)
-
This compound solutions
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard curve
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of aminoguanidine for 1-2 hours.
-
Induce iNOS expression by adding LPS (and often interferon-gamma).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and standards in a 96-well plate.
-
Incubate in the dark for 10-15 minutes.
-
Measure the absorbance at ~540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve and determine the inhibitory effect of aminoguanidine.
Causality and Self-Validation:
-
Causality: A decrease in nitrite concentration in the supernatant of aminoguanidine-treated cells directly reflects the inhibition of NOS activity.
-
Self-Validation: The protocol must include uninduced cells (to measure basal NO production) and induced, untreated cells (as a positive control for iNOS activity). A known iNOS inhibitor like L-NMA should be used for comparison.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from foundational research on aminoguanidine's antioxidant activities.
Table 1: Direct Scavenging of Reactive Species by Aminoguanidine
| Reactive Species | Assay Method | Key Finding | Reference |
| Hydroxyl Radical (•OH) | EPR with DMPO spin trap | Exhibited significant, concentration-dependent scavenging. | [2][12] |
| Peroxynitrite (ONOO⁻) | Luminol-enhanced chemiluminescence | Marked attenuation; more potent than methylguanidine or guanidine. | [13][14] |
| Hydrogen Peroxide (H₂O₂) | Luminol-enhanced chemiluminescence | Concentration-dependent inhibition. | [13][14] |
| Hypochlorous Acid (HOCl) | Luminol-enhanced chemiluminescence | Concentration-dependent inhibition. | [13][14] |
| Peroxyl Radical | ORAC Assay | Showed a significant dose-dependent protective effect. | [12] |
| Superoxide (O₂⁻•) | EPR with DMPO spin trap | Did not show significant scavenging effects. | [2] |
Table 2: Inhibition of Enzymatic Sources of Oxidative Stress
| Enzyme Target | Key Finding | Significance | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | Selective inhibitor; 10 to 100-fold less potent against constitutive NOS. | Reduces pathological overproduction of NO in inflammatory states. | [7][8] |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Potent, irreversible inhibitor. | Reduces production of cytotoxic formaldehyde and methylglyoxal. | [1] |
| Xanthine Oxidase | Direct inhibitory effect at high concentrations (≥ 5 mM). | May contribute to protective effects in conditions with high XO activity. | [12][16] |
Conclusion and Future Directions
The foundational research on this compound clearly establishes it as a compound with a robust and multifaceted antioxidant profile. Its ability to act through distinct yet complementary mechanisms—inhibiting AGE formation, selectively suppressing iNOS, and directly scavenging harmful reactive species—makes it a compelling subject for continued investigation in drug development. While its clinical development has faced challenges, the mechanistic insights gained from its study remain invaluable. Future research should focus on leveraging this understanding to design next-generation compounds with improved selectivity and safety profiles, targeting the specific pathways where aminoguanidine has shown the most promise. The experimental frameworks detailed in this guide provide a solid foundation for such endeavors, ensuring that future investigations are built upon a legacy of rigorous scientific inquiry.
References
- 1. Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.med.muni.cz [www2.med.muni.cz]
- 3. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]
- 4. Aminoguanidine: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Relative contributions of advanced glycation and nitric oxide synthase inhibition to aminoguanidine-mediated renoprotection in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant properties of aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to Using Aminoguanidine in Enzyme Inhibition Assays
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing aminoguanidine in enzyme inhibition assays. Aminoguanidine is a small molecule inhibitor of significant interest due to its relative selectivity for inducible nitric oxide synthase (iNOS) and its activity against diamine oxidase (DAO). Moving beyond a simple recitation of steps, this document elucidates the causal mechanisms behind experimental choices, establishes self-validating protocols, and grounds its claims in authoritative scientific literature. We will explore the mechanisms of inhibition for key enzyme targets, provide step-by-step protocols for determining inhibitory potency (IC50), and offer insights into data analysis and troubleshooting to ensure the generation of robust and reproducible results.
Scientific Background and Principle
Aminoguanidine: A Profile
Aminoguanidine is a structural analogue of L-arginine, the endogenous substrate for nitric oxide synthases. It is typically supplied as a salt, most commonly aminoguanidine hydrochloride, for improved stability and solubility in aqueous buffers.[1] While the user's query specified aminoguanidine nitrate, the hydrochloride salt is more frequently documented in enzyme assay literature. The active moiety is the protonated aminoguanidinium ion. Careful consideration of the salt form is secondary to understanding the behavior of the active compound in solution.
Key Physicochemical Properties:
Before use, it is critical to understand the properties of the aminoguanidine salt being used. Stock solutions are often prepared in water or DMSO; however, aqueous solutions may be unstable for more than a day, and freshly prepared solutions are recommended for maximum activity.[1]
| Property | Aminoguanidine Hydrochloride | Notes for Researchers |
| Molecular Formula | CH₆N₄·HCl | The active inhibitor is the aminoguanidine molecule. |
| Molecular Weight | 110.55 g/mol | Essential for accurate molar concentration calculations. |
| Solubility | Soluble in water (e.g., 50 mg/mL).[1] | Heating may be required for higher concentrations. Ensure the final DMSO concentration in the assay is low (<1-2%) to avoid affecting enzyme activity.[2] |
| Stability | Aqueous solutions are unstable; prepare fresh daily.[1] DMSO stocks can be stored at -80°C for longer periods.[3] | Verify stability under your specific assay conditions (pH, temperature). |
| Storage | Store powder at 2-8°C.[4] | Follow manufacturer recommendations for optimal shelf-life. |
Key Enzyme Targets and Rationale for Inhibition
Aminoguanidine's utility stems from its inhibitory action on two key enzyme families with distinct physiological roles.
Nitric oxide (NO) is a critical signaling molecule synthesized by three main NOS isoforms:
-
Neuronal NOS (nNOS or NOS-1): Constitutively expressed, involved in neurotransmission.
-
Endothelial NOS (eNOS or NOS-3): Constitutively expressed, regulates vascular tone.
-
Inducible NOS (iNOS or NOS-2): Expression is induced by inflammatory stimuli (e.g., cytokines, endotoxins), leading to high, sustained NO production that can contribute to pathophysiology in conditions like sepsis and autoimmune diseases.[5][6]
The rationale for using aminoguanidine is its selective inhibition of iNOS over the constitutive isoforms.[7] This selectivity allows researchers to dissect the specific contributions of pathological iNOS activity from the physiological roles of eNOS and nNOS.[5][8] Aminoguanidine is reported to be over 50-fold more effective at inhibiting iNOS compared to eNOS or nNOS.[7]
DAO, also known as histaminase, is the primary enzyme responsible for degrading extracellular histamine, a key mediator in allergic reactions and inflammation.[9] By breaking down histamine from food in the digestive tract, DAO prevents its entry into circulation.[10][11] Inhibition of DAO by compounds like aminoguanidine can lead to an increase in systemic histamine levels, a phenomenon relevant to studies of histamine intolerance and polyamine metabolism.[12]
Mechanisms of Enzyme Inhibition
Understanding how aminoguanidine inhibits its targets is fundamental to designing a valid assay.
Aminoguanidine is not a simple competitive inhibitor of NOS. It is a mechanism-based inactivator , also known as a "suicide inhibitor".[13][14] This means it requires the enzyme's catalytic action to be converted into a reactive species that then irreversibly inactivates the enzyme. This process involves the alteration of the enzyme's essential heme cofactor.[15][16] This catalytic requirement has a critical implication for assay design: a pre-incubation step is necessary to observe the full inhibitory effect.
In contrast to its action on NOS, aminoguanidine acts as a direct inhibitor of DAO. This inhibition is thought to occur through interaction with the enzyme's active site, preventing the breakdown of its substrates like histamine and putrescine.[12] This direct mechanism does not require catalytic activation, simplifying the assay design compared to NOS inhibition studies.
Pre-Assay Considerations: Building a Self-Validating System
Scientific integrity requires that every protocol be a self-validating system. This is achieved through careful planning and the inclusion of appropriate controls.
-
Reagent Purity and Preparation: Use high-purity aminoguanidine salt. As noted, always prepare aqueous working solutions fresh on the day of the experiment.[1] Perform a solubility test in your final assay buffer to ensure no precipitation occurs at the highest concentration tested.
-
Enzyme Characterization: The activity of your enzyme preparation (whether purified or in cell lysate) must be confirmed. Determine the optimal enzyme concentration that produces a linear reaction rate for the duration of your measurement.
-
Assay Controls (Mandatory):
-
Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (the solvent used for aminoguanidine, e.g., water or DMSO). This defines the maximum enzyme activity.
-
Blank/Background Control: All assay components except the enzyme. This accounts for any non-enzymatic substrate degradation or signal interference.
-
Inhibitor Control: Enzyme + Aminoguanidine (without substrate). This checks if the inhibitor itself contributes to the measured signal.
-
Experimental Protocols
The following protocols provide a robust starting point. They should be optimized for your specific enzyme source, substrate, and detection method.
Protocol 1: Determination of IC₅₀ of Aminoguanidine against iNOS
This protocol is based on the Griess assay, which measures nitrite (NO₂⁻), a stable oxidation product of NO.
Workflow Diagram:
Materials:
-
Purified iNOS enzyme or cell lysate containing iNOS.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4.
-
Cofactors: L-Arginine (substrate), NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄), Calmodulin.
-
Aminoguanidine stock solution.
-
Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water).
-
96-well microplate and plate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Create a serial dilution series of aminoguanidine (e.g., 8 points from 1 mM to 10 nM final concentration).
-
Assay Setup: In a 96-well plate, add the components in the order listed in the table below.
| Component | Volume (µL) | Final Concentration | Purpose |
| Assay Buffer | Variable | - | Brings reaction to final volume. |
| iNOS Enzyme + Cofactors¹ | 50 | e.g., 10-50 nM | The enzyme and its required cofactors. |
| Aminoguanidine Dilution or Vehicle | 10 | 10 nM - 1 mM | The inhibitor being tested. |
| Pre-incubation Step | - | - | Allow inhibitor to bind/inactivate (e.g., 15 min at 37°C). |
| L-Arginine (Substrate) | 20 | e.g., 100 µM | Initiates the enzymatic reaction. |
| Final Volume | 100 | - | - |
| Incubation Step | - | - | Allow NO production (e.g., 1-2 hours at 37°C). |
¹Cofactor mix should be prepared to achieve optimal final concentrations (e.g., 1 mM NADPH, 10 µM BH₄, etc.).
-
Initiate and Incubate: After the pre-incubation with aminoguanidine, add L-arginine to all wells to start the reaction. Incubate the plate at 37°C for a period determined to be within the linear range of the reaction (e.g., 1-2 hours).
-
Detection: Add 50 µL of Griess Reagent Component A to each well, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Component B and incubate for another 10 minutes.
-
Measurement: Read the absorbance at 540 nm.
Protocol 2: Determination of IC₅₀ of Aminoguanidine against DAO
This protocol uses a common coupled-enzyme assay format that results in a fluorescent product.
Materials:
-
DAO enzyme source (e.g., purified porcine kidney DAO).
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.6.
-
Substrate: Putrescine.
-
Detection Reagents: Horseradish peroxidase (HRP), Amplex™ Red.
-
96-well black microplate and fluorescence plate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents. Create a serial dilution of aminoguanidine. Prepare a working detection solution containing HRP and Amplex Red in assay buffer.
-
Assay Setup: Add reagents to the wells of a black 96-well plate.
| Component | Volume (µL) | Final Concentration | Purpose |
| Assay Buffer | Variable | - | Brings reaction to final volume. |
| DAO Enzyme | 20 | Optimized | The enzyme being tested. |
| Aminoguanidine or Vehicle | 10 | Variable | The inhibitor. |
| Detection Solution (HRP + Amplex Red) | 50 | e.g., 0.2 U/mL HRP, 100 µM Amplex Red | Coupled reaction components. |
| Pre-incubation (Optional but good practice) | - | - | Allow inhibitor to bind (e.g., 10 min at RT). |
| Putrescine (Substrate) | 20 | e.g., 1 mM | Initiates the enzymatic reaction. |
| Final Volume | 100 | - | - |
-
Initiate and Measure: Add putrescine to start the reaction. Immediately place the plate in a fluorescence reader set to kinetic mode (Excitation: ~540 nm, Emission: ~590 nm). Monitor the increase in fluorescence over time (e.g., 30 minutes).
Data Analysis and Interpretation
-
Calculate Initial Rates: For kinetic assays (like the DAO protocol), determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence vs. time plot for each inhibitor concentration. For endpoint assays (like the Griess protocol), use the final absorbance reading.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank))
-
-
Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the aminoguanidine concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Troubleshooting and Best Practices
-
Low Inhibition Observed: For NOS assays, ensure the pre-incubation step is included and long enough. The mechanism-based inactivation is time-dependent.[13]
-
High Well-to-Well Variability: Ensure thorough mixing of reagents. Check for and prevent evaporation during long incubations by using plate sealers.
-
Assay Interference: Some compounds can interfere with the detection method (e.g., absorb at 540 nm or be inherently fluorescent). Always run the proper controls to check for this.
-
Reproducibility: Use a consistent source and lot of enzyme. Precisely control temperature and pH, as enzyme activity is highly sensitive to these parameters.[17]
Conclusion
Aminoguanidine is a valuable tool for investigating the roles of iNOS and DAO in biological systems. Its utility as a selective iNOS inhibitor provides a means to study pathological NO production, while its action on DAO is relevant for histamine metabolism research.[7][12] Successful application in enzyme inhibition assays hinges on a thorough understanding of its distinct mechanisms of action, meticulous experimental design including all necessary controls, and careful data analysis. The protocols and principles outlined in this guide provide a robust foundation for researchers to generate high-quality, reliable, and publishable data.
References
- 1. アミノグアニジン 塩酸塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. DAO mini - 60 tablets | Contains Diamine Oxidase | Intoleran [intoleran.com]
- 12. mdpi.com [mdpi.com]
- 13. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aminoguanidine-mediated inactivation and alteration of neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Application Notes & Protocols for In Vivo Studies with Aminoguanidine Nitrate
Introduction: The Rationale for Aminoguanidine in Preclinical Research
Aminoguanidine (AG), a small hydrazine compound, has garnered significant interest in biomedical research due to its dual inhibitory action on two critical pathological pathways: the formation of Advanced Glycation End-products (AGEs) and the activity of inducible Nitric Oxide Synthase (iNOS).[1][2] This unique pharmacological profile makes it a valuable tool for investigating diseases where glycation and inflammatory processes are intertwined, such as diabetic complications, neurodegenerative diseases, and inflammatory disorders.[2][3][4]
Mechanism 1: Inhibition of Advanced Glycation End-products (AGEs)
AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[4] This process, known as the Maillard reaction, is accelerated in hyperglycemic conditions. AGEs contribute to the pathogenesis of diabetic complications by cross-linking proteins like collagen, leading to vascular stiffening and tissue damage.[4][5] Aminoguanidine acts as a potent scavenger of reactive dicarbonyl compounds, such as methylglyoxal, which are key intermediates in AGE formation.[5] By trapping these precursors, aminoguanidine effectively prevents the downstream formation of irreversible AGEs.[5][6]
Mechanism 2: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS). While endothelial (eNOS) and neuronal (nNOS) isoforms produce low, physiological levels of NO, the inducible isoform (iNOS) is expressed in response to inflammatory stimuli like cytokines and endotoxins, generating large, often cytotoxic, amounts of NO.[2][3] This overproduction of NO is implicated in the pathophysiology of septic shock, inflammation, and autoimmune diseases.[3][7] Aminoguanidine demonstrates a relative selectivity for iNOS over the constitutive eNOS and nNOS isoforms, making it a valuable tool to dissect the specific contributions of inducible NO in disease models without globally compromising essential physiological NO signaling.[3][8][9]
This application note provides a comprehensive guide for researchers on the preparation, administration, and evaluation of aminoguanidine nitrate for in vivo studies.
Visualizing the Dual-Action Mechanism of Aminoguanidine
The following diagram illustrates the two primary pathways targeted by aminoguanidine.
Caption: Dual inhibitory mechanism of Aminoguanidine.
Experimental Design and Dosing Considerations
A well-designed in vivo study is critical for obtaining reliable and interpretable data. Key considerations include the choice of animal model, dosing regimen, and appropriate control groups.
Typical Dosing Regimens
The optimal dose and route of administration for aminoguanidine are highly dependent on the animal model and the specific pathology being investigated. The following table summarizes dosages reported in the literature for various models.
| Animal Model | Pathology | Dose Range | Route of Administration | Reference |
| Rats | Endotoxic Shock | 15 - 50 mg/kg | Intravenous (i.v.), Intraperitoneal (i.p.) | [10] |
| Rats | Diabetic Nephropathy | 25 - 100 mg/kg/day | Drinking water, Oral gavage | [11] |
| Rats | Endotoxin Challenge | 20 mg/kg | Intraperitoneal (i.p.) | [12] |
| Mice | Autoimmune Encephalomyelitis (EAE) | 100 - 400 mg/kg/day | Subcutaneous (s.c.), Intraperitoneal (i.p.) | [7][13] |
| Mice | S. typhimurium Infection | 2.5% solution | Drinking water | [14] |
| Rabbits | Endotoxic Shock | 30 - 100 mg/kg | Intravenous (i.v.) | [15] |
Causality Behind Experimental Choices:
-
Route of Administration: Intraperitoneal or intravenous injections provide rapid systemic availability, which is crucial in acute models like endotoxic shock.[10] For chronic conditions like diabetic complications, administration via drinking water or daily gavage is more practical and maintains more stable drug levels over time.[11][14]
-
Dose Selection: Lower doses may be sufficient for AGE inhibition in chronic models, while higher doses are often required to achieve effective iNOS inhibition in acute inflammatory models.[7][15] It is crucial to perform dose-response studies to identify the optimal therapeutic window for your specific model, balancing efficacy with potential toxicity. High doses have been associated with side effects, which led to the termination of some clinical trials.[5][16]
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of a 10 mg/mL stock solution of this compound for intraperitoneal injection.
Materials:
-
This compound (CAS No. 5423-24-5)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 50 mL conical tubes
-
Analytical balance
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
Procedure:
-
Calculate Required Mass: Determine the total volume of dosing solution needed for the experiment. For a 10 mg/mL stock solution, calculate the mass of this compound required (e.g., for 20 mL of solution, weigh 200 mg).
-
Dissolution: In a sterile conical tube, add the weighed this compound to the appropriate volume of sterile 0.9% saline or PBS. Add a sterile magnetic stir bar.
-
Mixing: Place the tube on a magnetic stirrer and mix at room temperature until the solid is completely dissolved. Aminoguanidine salts are generally soluble in aqueous solutions.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip. Filter the solution into a new, sterile conical tube. This step is critical to remove any potential microbial contamination and ensure the sterility of the injectate.
-
Aliquot and Storage: Aliquot the sterile solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.
-
Final Dosing Preparation: On the day of injection, thaw an aliquot. Dilute the stock solution with sterile saline/PBS to achieve the final desired concentration for injection based on the animal's body weight. For example, to administer a 50 mg/kg dose to a 250g rat, you would inject 1.25 mL of the 10 mg/mL solution.
Protocol 2: In Vivo Administration and Sample Collection Workflow
This workflow outlines the key steps for a typical preclinical study investigating the efficacy of aminoguanidine.
Caption: General experimental workflow for in vivo aminoguanidine studies.
Evaluation of Therapeutic Efficacy
To validate the effect of aminoguanidine in vivo, it is essential to measure endpoints related to its known mechanisms of action.
Assessing iNOS Inhibition
-
Griess Assay for Nitrite/Nitrate: The most common method to assess NO production is to measure its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in plasma or tissue homogenates. Several commercially available kits utilize the Griess reagent for colorimetric detection. A significant reduction in nitrite/nitrate levels in the aminoguanidine-treated group compared to the disease model control would indicate successful iNOS inhibition.[15][17]
Assessing AGE Inhibition
-
Fluorescence Spectroscopy: AGEs possess characteristic fluorescent properties. Tissue homogenates (e.g., from skin collagen or aorta) can be analyzed for AGE-specific fluorescence (excitation ~370 nm, emission ~440 nm).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Specific antibodies can be used to quantify particular AGEs, such as Nε-(carboxymethyl)lysine (CML), in plasma or tissue samples. Commercially available ELISA kits provide a highly sensitive and specific method for this purpose. A reduction in fluorescence or specific AGE levels demonstrates the anti-glycation effect of the treatment.[6]
Functional and Histological Endpoints
-
Physiological Measurements: Depending on the disease model, relevant functional readouts should be monitored. In diabetic nephropathy models, this includes measuring proteinuria, blood urea nitrogen (BUN), and serum creatinine.[11][15] In sepsis models, mean arterial pressure and survival rates are key indicators.[10]
-
Histopathology: At the study endpoint, target organs should be collected, fixed in formalin, and processed for histological analysis. Staining techniques like Masson's trichrome (for fibrosis) or periodic acid-Schiff (PAS, for glomerular changes) can reveal structural changes. Immunohistochemistry can be used to detect the expression of iNOS, AGE deposition, or inflammatory markers.[9][18]
Conclusion and Best Practices
Aminoguanidine is a powerful pharmacological tool for investigating pathologies involving AGE formation and iNOS-mediated inflammation. However, its multiple biological targets necessitate careful experimental design and interpretation.[2] Researchers should always include appropriate controls, particularly a "Control + Aminoguanidine" group, to isolate the effects of the drug from the disease pathology. Given the safety concerns that halted its clinical development, it is prudent to use the lowest effective dose determined through pilot studies and to monitor animals closely for any signs of toxicity.[5][19] By following these protocols and considerations, researchers can effectively leverage aminoguanidine to gain valuable insights into complex disease mechanisms.
References
- 1. Aminoguanidine: Significance and symbolism [wisdomlib.org]
- 2. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]
- 5. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoguanidine selectively decreases cyclic GMP levels produced by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. In vivo blockage of nitric oxide with aminoguanidine inhibits immunosuppression induced by an attenuated strain of Salmonella typhimurium, potentiates Salmonella infection, and inhibits macrophage and polymorphonuclear leukocyte influx into the spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effects of aminoguanidine in different dosages on renal function in endotoxin induced rabbits shock model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide with aminoguanidine reduces bacterial translocation after endotoxin challenge in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An <i>In Vivo</i> Study in a Diabetic Animal Model - ProQuest [proquest.com]
Application Notes and Protocols for Aminoguanidine Nitrate Administration in Streptozotocin-Induced Diabetic Rat Models
Introduction: Rationale and Scientific Context
The streptozotocin (STZ)-induced diabetic rat is a widely utilized and validated model for preclinical research in type 1 diabetes.[1][2] STZ, a naturally occurring chemical, is selectively toxic to the insulin-producing beta cells of the pancreatic islets, leading to a state of hyperglycemia that mimics human type 1 diabetes.[2] This model is invaluable for investigating the pathogenesis of diabetic complications and for the preclinical evaluation of novel therapeutic agents.
Aminoguanidine, a nucleophilic hydrazine compound, has emerged as a significant investigational drug in the context of diabetes for its dual therapeutic actions.[3][4] It is a potent inhibitor of the formation of Advanced Glycation End-products (AGEs) and a selective inhibitor of inducible Nitric Oxide Synthase (iNOS).[3][5][6][7] AGEs are harmful compounds formed when proteins or lipids become glycated and oxidized after exposure to sugars, and their accumulation is implicated in the development of diabetic complications such as nephropathy, neuropathy, and retinopathy.[8][9][10][11] The overproduction of nitric oxide by iNOS is also linked to the pathogenesis of various inflammatory and immune-mediated diseases, including the complications of diabetes.[5][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of aminoguanidine nitrate in STZ-induced diabetic rat models. The protocols detailed herein are designed to ensure experimental reproducibility and scientific rigor.
Experimental Workflow: From Induction to Analysis
The following diagram outlines the typical experimental workflow for investigating the effects of aminoguanidine in STZ-induced diabetic rats.
Caption: Experimental workflow for aminoguanidine studies in STZ-induced diabetic rats.
Detailed Protocols
Part 1: Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rats using a single high dose of STZ.
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old, 200-250g)
-
Glucometer and test strips
-
Syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Fasting (Optional but Recommended): While some studies suggest fasting is not strictly necessary, a 12-20 hour fast prior to STZ injection can enhance the vulnerability of beta cells by increasing GLUT2 expression.[2][13]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5) to the desired concentration. STZ is unstable at neutral or alkaline pH, so fresh preparation in an acidic buffer is critical.[2] A typical concentration is 10 mg/mL.
-
STZ Administration: Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ. A commonly used dose for inducing type 1 diabetes in rats is 50-65 mg/kg body weight.[2][13] IV injection may produce more stable hyperglycemia.[13]
-
Post-Injection Care: To prevent fatal hypoglycemia that can occur within the first 24-48 hours due to the massive release of insulin from dying beta cells, provide the rats with 10% sucrose water for 48 hours after STZ injection.[1]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels consistently above 250-300 mg/dL are considered diabetic and can be included in the study.[14][15]
Part 2: this compound Administration
Materials:
-
This compound
-
Sterile water for injection or drinking water
-
Gavage needles (for oral administration)
Procedure:
-
Group Allocation: Randomly divide the confirmed diabetic rats into experimental groups (e.g., Diabetic Control, Diabetic + Low-Dose Aminoguanidine, Diabetic + High-Dose Aminoguanidine). A non-diabetic control group should also be included.
-
Aminoguanidine Preparation and Administration:
-
In Drinking Water: A common and less stressful method is to dissolve aminoguanidine in the drinking water at a concentration of 1 g/L.[14][16][17] This method ensures continuous administration.
-
Intraperitoneal (IP) or Subcutaneous (SC) Injection: For more precise dosing, aminoguanidine can be dissolved in a sterile vehicle and administered via daily injections. Doses can range from 25 to 50 mg/kg/day.[18][19]
-
Oral Gavage: Aminoguanidine can also be administered via oral gavage.
-
-
Duration of Treatment: The treatment period can vary depending on the specific diabetic complications being studied, but typically ranges from 4 to 16 weeks.[19][20]
-
Monitoring: Throughout the study, monitor body weight, food and water intake, and blood glucose levels regularly (e.g., weekly).
Quantitative Data Summary
The following table summarizes key quantitative parameters often encountered in these studies.
| Parameter | Typical Range/Value | Rationale and Considerations |
| STZ Dose (Single Injection) | 50-65 mg/kg (IP or IV) | Dose-dependent induction of diabetes. Higher doses may increase mortality.[2][13] |
| Blood Glucose for Diabetes Confirmation | > 250-300 mg/dL | A clear and sustained hyperglycemic state is essential for the model.[14][15] |
| Aminoguanidine Dose (Drinking Water) | 1 g/L | Provides consistent, long-term administration.[14][16][17] |
| Aminoguanidine Dose (Injection) | 25-50 mg/kg/day (IP or SC) | Allows for precise daily dosing.[18][19] |
| Treatment Duration | 4 - 16 weeks | Dependent on the endpoint; longer durations are needed for chronic complications.[19][20] |
Mechanism of Action of Aminoguanidine
Aminoguanidine exerts its therapeutic effects primarily through two well-established mechanisms: the inhibition of Advanced Glycation End-product (AGE) formation and the selective inhibition of inducible Nitric Oxide Synthase (iNOS).
-
Inhibition of AGE Formation: In hyperglycemic conditions, excess glucose non-enzymatically reacts with proteins and lipids to form Schiff bases and Amadori products.[9] These early glycation products undergo further reactions to form irreversible, cross-linked structures known as AGEs.[9] Aminoguanidine, a nucleophilic hydrazine compound, traps the reactive dicarbonyl intermediates (early glycation products), thereby preventing their conversion into AGEs.[3][9][10] This action helps to mitigate the cellular and tissue damage caused by AGE accumulation.[8][10]
-
Selective Inhibition of iNOS: Chronic hyperglycemia and inflammation can lead to the induction of iNOS, resulting in the excessive production of nitric oxide (NO).[5] High levels of NO can be cytotoxic and contribute to diabetic complications.[12] Aminoguanidine selectively inhibits the activity of iNOS with much lower potency against the constitutive forms of NOS (eNOS and nNOS).[5][6][7] This selectivity is crucial as constitutive NOS isoforms are involved in essential physiological functions.
The following diagram illustrates the dual mechanism of action of aminoguanidine.
Caption: Dual inhibitory mechanism of aminoguanidine.
Expected Outcomes and Troubleshooting
-
Blood Glucose Levels: Aminoguanidine treatment is generally not expected to significantly lower blood glucose levels in STZ-induced diabetic rats.[19] Its primary action is to mitigate the downstream consequences of hyperglycemia. Some studies, however, have reported a modest reduction in blood glucose.[14]
-
Body Weight: STZ-induced diabetic rats typically exhibit reduced body weight gain compared to non-diabetic controls. Aminoguanidine treatment may partially ameliorate this effect.[14]
-
Biomarkers of Diabetic Complications: Successful aminoguanidine treatment should lead to a reduction in markers of diabetic complications, such as decreased accumulation of fluorescent AGEs in tissues, improved nerve conduction velocity, and reduced proteinuria.[19][20]
-
Troubleshooting:
-
High Mortality after STZ: If high mortality is observed, ensure proper post-injection care with sucrose water.[1] Consider a slightly lower dose of STZ in subsequent experiments.
-
Variable Hyperglycemia: Ensure consistent STZ preparation and administration techniques. The use of an IV route may lead to more consistent results.[13]
-
Lack of Aminoguanidine Effect: Verify the dose and administration route of aminoguanidine. Ensure the treatment duration is sufficient for the development and potential reversal of the specific complication being studied.
-
Conclusion
The administration of aminoguanidine in STZ-induced diabetic rat models provides a robust platform for investigating the roles of AGEs and iNOS in the pathogenesis of diabetic complications. Adherence to well-defined and validated protocols is paramount for generating reproducible and reliable data. This guide offers a comprehensive framework for researchers to design and execute such studies, ultimately contributing to the development of novel therapeutic strategies for diabetes and its debilitating complications.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 3. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Advanced Glycation End Products in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Aminoguanidine, a Novel Inhibitor of Nitric Oxide Formation, Prevents Diabetic Vascular Dysfunction | Semantic Scholar [semanticscholar.org]
- 13. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of aminoguanidine on lipid peroxidation in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of aminoguanidine on the generation of superoxide anion and nitric oxide by peripheral blood granulocytes of rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aminoguanidine prevents the impairment of cardiac pumping mechanics in rats with streptozotocin and nicotinamide-induced type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of aminoguanidine on functional and structural abnormalities in peripheral nerve of STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid reversal by aminoguanidine of the neurovascular effects of diabetes in rats: modulation by nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoguanidine Nitrate in the Investigation of Endotoxemia: Mechanisms, Models, and Methods
An Application Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of aminoguanidine nitrate in the study of endotoxemia. It delves into the molecular underpinnings of its action, provides detailed experimental protocols for both in vivo and in vitro models, and offers insights into data interpretation.
Scientific Foundation: Endotoxemia and the Role of Nitric Oxide
Endotoxemia, a primary driver of septic shock, is a systemic inflammatory response triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria[1]. The pathophysiology is complex, involving a massive release of inflammatory mediators. Among these, nitric oxide (NO) is a pivotal, yet paradoxical, signaling molecule.
Under normal physiological conditions, NO is produced in small amounts by constitutive nitric oxide synthase (cNOS) isoforms—endothelial (eNOS) and neuronal (nNOS)—and is crucial for maintaining vascular tone and neurotransmission. However, during endotoxemia, pro-inflammatory cytokines like TNF-α and IL-1β trigger the high-level expression of inducible nitric oxide synthase (iNOS) in macrophages, neutrophils, and smooth muscle cells[2]. This isoform produces large, sustained amounts of NO, orders of magnitude higher than cNOS[3]. This NO overproduction is a primary contributor to the profound vasodilation, severe hypotension, and tissue damage characteristic of septic shock[4][5].
Aminoguanidine has been identified as a selective inhibitor of iNOS, demonstrating over 50-fold greater efficacy at inhibiting iNOS compared to eNOS or nNOS[6]. This selectivity is its key experimental advantage, allowing researchers to specifically target the pathological overproduction of NO in endotoxemia while minimizing interference with essential physiological NO signaling.
Mechanism of Action: Targeting the Inflammatory Cascade
The inflammatory cascade in endotoxemia and the specific point of intervention for aminoguanidine are illustrated below. LPS recognition by Toll-like receptor 4 (TLR4) on immune cells initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB then drives the expression of numerous pro-inflammatory genes, including iNOS. Aminoguanidine directly inhibits the enzymatic activity of the translated iNOS protein, blocking the conversion of L-arginine to L-citrulline and NO.
Caption: Signaling pathway of LPS-induced iNOS expression and NO production.
Experimental Models and Protocols
The choice between an in vivo or in vitro model depends on the specific research question. In vivo models offer systemic insights into cardiovascular effects and survival, while in vitro models are ideal for mechanistic studies at the cellular level.
A. In Vivo Model: LPS-Induced Endotoxemia in Rodents
This protocol describes a standard model for inducing endotoxemia in mice or rats to evaluate the systemic effects of aminoguanidine. The intraperitoneal (i.p.) administration of LPS is a well-established, reproducible method for inducing systemic inflammation[1][7].
Experimental Workflow
Caption: Workflow for the in vivo endotoxemia model.
Step-by-Step Protocol:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250g). Acclimate animals for at least one week before the experiment.
-
Reagent Preparation:
-
LPS: Prepare a stock solution of LPS (from E. coli O111:B4 or similar) in sterile, pyrogen-free 0.9% saline.
-
This compound: Dissolve this compound in sterile 0.9% saline. Prepare fresh on the day of the experiment.
-
-
Grouping and Dosing:
-
Administration: Inject all solutions intraperitoneally at a volume of 10 mL/kg.
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of endotoxemia (piloerection, lethargy, huddling).
-
For survival studies, monitor for at least 24-72 hours[5][9].
-
For mechanistic studies, euthanize animals at a predetermined time point (e.g., 4, 6, or 18 hours post-LPS).
-
Collect blood via cardiac puncture into heparinized or EDTA-containing tubes. Centrifuge to obtain plasma and store at -80°C.
-
Perfuse organs with cold PBS and harvest tissues for histology or homogenization.
-
-
Endpoint Analysis:
Table 1: Typical In Vivo Dosing Regimens for Aminoguanidine
| Animal Model | LPS Dose (i.p.) | Aminoguanidine Dose (i.p.) | Key Findings | Reference |
| Rat | 10 mg/kg | 15 mg/kg (pre-treatment) | Attenuated hypotension, improved survival | [5][9] |
| Rat | 4 mg/kg | 100 mg/kg (pre- & post-treatment) | Reduced serum NOx, but did not prevent cardiac depression | [11] |
| Rat | 1 mg/kg | 15 mg/kg (pre- & post-treatment) | Restored mesenteric vascular responsiveness | [8] |
| Rabbit | 5 mg/kg (i.v.) | 1 mg/kg (i.v., pre- & post-treatment) | Attenuated acute lung injury | [10] |
| Mouse | 30 mg/kg | 50 mg/kg (pre-treatment) | Improved 24-hour survival rate | [5] |
B. In Vitro Model: LPS-Stimulated Macrophages
This protocol uses a murine macrophage cell line (e.g., RAW 264.7) to investigate the direct effect of aminoguanidine on iNOS activity. It is a high-throughput and cost-effective method for screening and mechanistic studies.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Carefully remove the old medium.
-
Add fresh, serum-free or low-serum medium containing the experimental treatments:
-
Control (medium only)
-
LPS (1 µg/mL)
-
LPS (1 µg/mL) + Aminoguanidine (at various concentrations, e.g., 10, 50, 100, 500 µM)
-
Aminoguanidine only (at the highest concentration used)
-
-
It is common to pre-treat cells with aminoguanidine for 1 hour before adding LPS.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Nitric oxide is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay quantitatively measures nitrite concentration[12].
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
Expected Outcomes:
-
In Vivo: Treatment with aminoguanidine is expected to significantly reduce plasma NOx levels, attenuate the LPS-induced drop in mean arterial pressure, and improve survival rates[4][5]. It may also reduce levels of pro-inflammatory cytokines and mitigate organ damage[2][10].
-
In Vitro: Aminoguanidine should cause a dose-dependent inhibition of nitrite accumulation in the supernatant of LPS-stimulated macrophages[13].
Essential Considerations and Self-Validating Systems
To ensure the trustworthiness and reproducibility of results, protocols must be self-validating.
-
Controls are Critical: The inclusion of "LPS only" and "Aminoguanidine only" groups is non-negotiable. The former establishes the endotoxemic phenotype, while the latter confirms that aminoguanidine itself does not cause adverse effects at the administered dose.
-
Timing of Administration: The therapeutic window is a key variable. Administering aminoguanidine before the LPS challenge tests its prophylactic potential, while post-treatment administration mimics a more clinically relevant therapeutic scenario[14][15].
-
Dose-Response: Establishing a dose-response curve for aminoguanidine is crucial for both efficacy and toxicity. Insufficient doses may yield no effect, while excessive doses could lead to off-target effects or toxicity.
-
Specificity of Measurement: While the Griess assay is standard for NO measurement, be aware that it only measures nitrite. For a complete picture of total NO production, nitrate in the sample must first be reduced to nitrite (e.g., using nitrate reductase) before performing the assay[12]. Direct NO measurement can be achieved with specialized electrochemical sensors but is technically more demanding[3][16][17].
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of iNOS-derived nitric oxide in the pathophysiology of endotoxemia. Its selectivity for iNOS allows for targeted investigation of the detrimental effects of NO overproduction. By employing well-controlled in vivo and in vitro models as detailed in this guide, researchers can effectively probe the mechanisms of endotoxemia and evaluate the therapeutic potential of iNOS inhibition.
References
- 1. Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoguanidine affects systemic and lung inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production [mdpi.com]
- 8. Aminoguanidine attenuates endotoxin-induced mesenteric vascular hyporeactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoguanidine attenuates endotoxin-induced acute lung injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac response to nitric oxide synthase inhibition using aminoguanidine in a rat model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 13. Effects of aminoguanidine on nitric oxide production induced by inflammatory cytokines and endotoxin in cultured rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of aminoguanidine on blood and tissue lipid peroxidation in jaundiced rats with endotoxemia induced with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In situ measurement of nitric oxide, superoxide and peroxynitrite during endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
Aminoguanidine Nitrate: A Pharmacological Tool for Investigating Inducible Nitric Oxide Signaling Pathways
Introduction: The Dual Nature of Nitric Oxide Signaling
Nitric oxide (NO), a simple, gaseous free radical, is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes.[1][2] Its biological effects are mediated by a family of enzymes known as nitric oxide synthases (NOS), which catalyze the production of NO from L-arginine.[3] Three primary isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[2] While nNOS and eNOS are constitutively expressed and produce low, transient levels of NO for physiological signaling in neurotransmission and vasodilation, iNOS is expressed in response to immunological stimuli like cytokines and endotoxins, leading to the sustained production of high concentrations of NO.[2][4] This high-output NO production by iNOS is a key component of the innate immune response but can also contribute to tissue damage in chronic inflammatory diseases and septic shock.[2][5]
Given the dichotomous role of NO, the ability to selectively inhibit iNOS is a powerful tool for researchers investigating the specific contributions of this isoform to various disease states. Aminoguanidine has been identified as one of the first selective inhibitors of iNOS, making it an invaluable pharmacological agent for elucidating the role of iNOS-derived NO in cellular signaling and pathology.[5][6]
Aminoguanidine: A Selective Inhibitor of Inducible Nitric Oxide Synthase
Aminoguanidine is a small molecule that acts as a mechanism-based inactivator of all three NOS isoforms but exhibits significant selectivity for iNOS.[7] It is reported to be over 50-fold more effective at inhibiting the enzymatic activity of iNOS compared to eNOS or nNOS.[5][6] This selectivity is crucial for distinguishing the pathological effects of high-level NO production from the physiological roles of constitutively produced NO.
The mechanism of action involves aminoguanidine acting as a substrate for the NOS enzyme. During the catalytic cycle, aminoguanidine is processed into a reactive species that irreversibly inactivates the enzyme, in part by altering the prosthetic heme group.[8]
It is important for researchers to be aware of aminoguanidine's other pharmacological activities to avoid misinterpretation of experimental results. Aminoguanidine is also known to inhibit diamine oxidase and prevent the formation of advanced glycation end products (AGEs).[9][10] Therefore, appropriate controls and complementary experimental approaches are recommended to confirm that the observed effects are indeed due to iNOS inhibition.
Selectivity Profile of Aminoguanidine for NOS Isoforms
The following table summarizes the reported IC50 values for aminoguanidine against the different NOS isoforms, highlighting its selectivity for iNOS.
| NOS Isoform | Species | IC50 Value (µM) | Reference |
| iNOS | Mouse | 2.1 | [3] |
| iNOS | Rat (Lung Homogenate) | 30 | [11] |
| nNOS | Rat | >100 | [3] |
| eNOS | Bovine | >100 | [3] |
Visualizing the Nitric Oxide Signaling Pathway and Inhibition by Aminoguanidine
To better understand the context of aminoguanidine's action, the following diagrams illustrate the canonical nitric oxide signaling pathway and the point of inhibition by aminoguanidine.
Figure 1: Simplified overview of the Ca2+-dependent nitric oxide signaling pathway.
Figure 2: Mechanism of iNOS induction and its inhibition by aminoguanidine.
Experimental Protocols
The following protocols provide a framework for using aminoguanidine nitrate to investigate iNOS-mediated nitric oxide signaling. It is essential to optimize concentrations and treatment times for each specific experimental system.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS 10308-82-4)
-
Sterile, deionized water or phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter
Procedure:
-
Safety First: this compound is a stable salt, but appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the powder.[12] Note that some sources indicate a risk of explosion upon heating aqueous solutions to dryness, so this should be avoided.[8]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM). Vortex thoroughly until the powder is completely dissolved. This compound is soluble in water.[13]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.
Note on Different Salts: Aminoguanidine is also available as a hydrochloride salt. While both are used experimentally, ensure consistency in the salt form used throughout a study. The hydrochloride salt is also soluble in aqueous buffers.[14]
Protocol 2: In Vitro Inhibition of iNOS in Cell Culture
This protocol describes a general method for treating cultured cells with aminoguanidine to inhibit iNOS activity, commonly using a macrophage cell line like RAW 264.7.
Materials:
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
iNOS-inducing agents (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ))
-
This compound stock solution (from Protocol 1)
-
Sterile tissue culture plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS)
Experimental Workflow Diagram:
Figure 3: General experimental workflow for in vitro iNOS inhibition studies.
Procedure:
-
Cell Seeding: Seed cells into the wells of a tissue culture plate at a density that will result in a sub-confluent monolayer at the time of treatment. For RAW 264.7 cells, a density of 1 x 10^5 cells/mL in a 24-well plate is a common starting point.[7]
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell adherence.
-
Pre-treatment with Aminoguanidine:
-
Prepare working solutions of aminoguanidine in complete culture medium at various concentrations (e.g., 1 µM to 1 mM).
-
Remove the old medium from the cells and replace it with the medium containing aminoguanidine or a vehicle control (medium alone).
-
Incubate for a pre-determined time (e.g., 1-2 hours) before adding the iNOS inducers.
-
-
iNOS Induction:
-
Prepare a solution of iNOS inducers (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) in complete culture medium.
-
Add the inducers to the appropriate wells.
-
Include control wells: untreated cells, cells with inducers only, and cells with aminoguanidine only.
-
-
Incubation: Incubate the plates for a period sufficient for iNOS expression and NO production (typically 18-24 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well for analysis of nitric oxide production (see Protocol 4).
-
Optional Cell Viability Assay: It is recommended to perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed decrease in NO production is not due to cytotoxicity of aminoguanidine at the tested concentrations.[15]
Protocol 3: In Vivo Administration of Aminoguanidine in Rodent Models
This protocol provides general guidelines for the administration of aminoguanidine to rats and mice. Dosing and route of administration will vary depending on the specific animal model and experimental question.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Appropriate syringes and needles for the chosen route of administration
-
Animal balance
Procedure:
-
Dose Calculation and Preparation:
-
Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile and experimental model. Common routes include:
-
Intraperitoneal (i.p.) injection: A common route for systemic administration. For mice, the injection volume should generally not exceed 0.5 mL. For rats, it can be up to 1-2 mL.[17]
-
Subcutaneous (s.c.) injection: Provides a slower absorption rate compared to i.p. injection.[17]
-
Intravenous (i.v.) injection: For rapid systemic distribution. This is often done via the tail vein.[17]
-
Oral gavage: For administration directly to the stomach.[17]
-
In drinking water: For chronic administration. A typical concentration is 1 g/L.[18]
-
-
Administration Schedule: The timing and frequency of administration are critical. Aminoguanidine can be given as a pre-treatment before an inflammatory challenge or as a therapeutic intervention after the onset of disease.[5][11] The specific schedule must be tailored to the experimental design. For example, in a model of endotoxic shock, aminoguanidine might be administered 20 minutes prior to LPS injection.[11] In a model of Alzheimer's disease, daily injections for 14 days have been used.[16]
-
Controls: Always include a vehicle-treated control group that receives injections of the solvent (e.g., sterile saline) on the same schedule as the aminoguanidine-treated group.
-
Monitoring: Closely monitor the animals for any adverse effects throughout the study period.
Protocol 4: Quantification of Nitric Oxide Production via the Griess Assay
The Griess assay is a simple and widely used colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO2-), in aqueous solutions like cell culture supernatant.
Materials:
-
Griess Reagent components:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water
-
-
Sodium nitrite (NaNO2) for standard curve
-
Cell culture supernatant or other biological fluid samples
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540-550 nm
Procedure:
-
Preparation of Griess Reagent: Prepare fresh solutions of A and B. They can be stored at 4°C in the dark for up to a week.[6] Mix equal volumes of Solution A and Solution B immediately before use. This final Griess reagent mixture is only stable for a short period.[6]
-
Preparation of Nitrite Standard Curve:
-
Prepare a 1 mM stock solution of sodium nitrite in deionized water.
-
Perform serial dilutions of the stock solution in the same medium as your samples (e.g., cell culture medium) to create a standard curve ranging from approximately 1 µM to 100 µM.
-
-
Assay Procedure:
-
Add 50-100 µL of your standards and samples to separate wells of a 96-well plate.
-
Add an equal volume (50-100 µL) of the freshly mixed Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/purple color will develop.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.
-
Note: For samples that may contain both nitrite and nitrate (NO3-), an additional step using nitrate reductase is required to convert nitrate to nitrite before performing the Griess assay.[1]
Conclusion and Best Practices
This compound is a valuable and widely used tool for dissecting the specific roles of iNOS in health and disease. Its selectivity for iNOS over the constitutive isoforms allows for targeted investigation of pathways driven by high-output nitric oxide production. When using aminoguanidine, it is crucial to employ well-controlled experimental designs, be mindful of its potential off-target effects, and utilize validated methods for assessing NO production. The protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate aminoguanidine into their studies of nitric oxide signaling.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 9. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Page loading... [guidechem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. dergipark.org.tr [dergipark.org.tr]
Application Note & Protocol Guide: Quantification of Aminoguanidine Nitrate in Biological Samples
Introduction: The Analytical Imperative for Aminoguanidine Quantification
Aminoguanidine, a small, highly polar molecule, is a diamine oxidase inhibitor and an advanced glycation end-product (AGE) formation inhibitor.[1][2][3] Its investigation in the context of diabetic complications and other pathologies necessitates robust, reliable, and validated bioanalytical methods to accurately determine its concentration in complex biological matrices such as plasma, serum, and urine.[4] Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of aminoguanidine is critical for establishing dose-response relationships and ensuring safety and efficacy in preclinical and clinical development.
This guide provides an in-depth overview and detailed protocols for the quantification of aminoguanidine. We will explore three principal analytical techniques, detailing the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals. All methodologies are presented in alignment with the principles outlined in regulatory guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA).[5][6][7][8]
Core Challenges in Aminoguanidine Bioanalysis
The physicochemical properties of aminoguanidine present unique analytical challenges:
-
High Polarity: Makes it difficult to retain on traditional reversed-phase (RP) liquid chromatography columns.
-
Lack of a Strong Chromophore: Aminoguanidine does not absorb strongly in the UV-Visible spectrum, rendering direct UV detection insensitive.[9]
-
Small Molecular Size: Can be challenging to distinguish from endogenous matrix components.
-
Reactivity: Its primary amine groups are susceptible to reactions, which can be exploited for derivatization but also requires careful sample handling.
These challenges necessitate specialized analytical strategies, often involving chemical derivatization or advanced chromatographic and detection techniques.
Method 1: HPLC with Pre-column Derivatization and UV/Fluorescence Detection
This approach overcomes the lack of a native chromophore by chemically attaching a molecule that is UV-active or fluorescent, thereby significantly enhancing detection sensitivity.[10]
Principle of Operation
The primary amine group of aminoguanidine acts as a nucleophile, reacting with a derivatizing agent to form a stable, detectable product. A common and effective strategy involves reaction with an isothiocyanate, such as 1-Naphthyl isothiocyanate, to form a thiourea derivative that possesses a strong UV chromophore.[9][11] This derivative is more hydrophobic than the parent molecule, improving its retention on a reversed-phase HPLC column.
Detailed Protocol: HPLC-UV
Objective: To quantify aminoguanidine in human plasma.
A. Materials & Reagents:
-
Aminoguanidine Nitrate (Reference Standard)
-
1-Naphthyl isothiocyanate (Derivatizing Agent)
-
Internal Standard (IS): e.g., Guanidinobutyric acid
-
Acetonitrile (ACN), Methanol (MeOH) - HPLC Grade
-
Perchloric Acid (PCA) or Trichloroacetic Acid (TCA)
-
Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)
-
Water, HPLC Grade (e.g., 18.2 MΩ·cm)
-
Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA)
B. Sample Preparation Workflow:
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma sample, standard, or quality control (QC) in a microcentrifuge tube, add 10 µL of IS working solution.
-
Add 200 µL of cold 10% PCA or TCA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube. Causality: This step removes high molecular weight interferences like albumin that would otherwise clog the HPLC column and interfere with the analysis.
-
-
Derivatization Reaction:
-
To the supernatant, add 50 µL of 1 M NaOH to make the solution alkaline (pH > 9). Causality: The derivatization reaction is most efficient under basic conditions, which deprotonates the primary amine, enhancing its nucleophilicity.
-
Add 100 µL of 1-Naphthyl isothiocyanate solution (e.g., 5 mg/mL in ACN).
-
Vortex and incubate at 60°C for 30 minutes.[9]
-
Cool to room temperature.
-
Add 20 µL of 2 M HCl to neutralize the solution and stop the reaction.[9] Causality: Neutralization ensures compatibility with the HPLC mobile phase and prevents degradation of the silica-based column.
-
-
Final Sample Preparation:
-
Inject an aliquot of the resulting solution directly, or perform a liquid-liquid or solid-phase extraction (SPE) step if further cleanup is required to meet sensitivity targets.
-
C. HPLC-UV Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of an acidic buffer (e.g., 25 mM potassium phosphate, pH 3.0) and Methanol (e.g., 40:60 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm for the naphthyl-thiourea derivative.[9]
-
Injection Volume: 20 µL.
Validation & Performance
This method should be fully validated according to regulatory guidelines.[5] Typical performance characteristics are:
-
Lower Limit of Quantification (LLOQ): ~15 ng/mL.[9]
-
Accuracy & Precision: Within ±15% (±20% at LLOQ).
-
Recovery: >85%.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[12][13] It can often quantify aminoguanidine directly without derivatization, although derivatization can sometimes be used to improve chromatographic performance.[14]
Principle of Operation
This method utilizes the high separation power of liquid chromatography combined with the specificity of tandem mass spectrometry. The analyte is separated from matrix components, ionized (typically via Electrospray Ionization - ESI), and detected based on its unique mass-to-charge ratio (m/z). Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This process is highly specific and significantly reduces chemical noise.[13]
Detailed Protocol: LC-MS/MS
Objective: To quantify aminoguanidine in human plasma with high sensitivity.
A. Materials & Reagents:
-
This compound (Reference Standard)
-
Aminoguanidine-¹⁵N₄ or ¹³C-Aminoguanidine (Stable Isotope Labeled Internal Standard - SIL-IS)
-
Acetonitrile (ACN), Methanol (MeOH) - LC-MS Grade
-
Formic Acid (FA) - LC-MS Grade
-
Water, LC-MS Grade
-
Human Plasma (K2-EDTA)
B. Sample Preparation Workflow:
-
Spiking: To 50 µL of plasma sample, standard, or QC in a 96-well plate or microcentrifuge tube, add 10 µL of SIL-IS working solution. Causality: A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences identical ionization effects, providing the most accurate correction for matrix effects and variability.
-
Protein Precipitation: Add 200 µL of cold ACN containing 0.1% formic acid.
-
Mix & Separate: Seal the plate or cap the tubes, vortex for 2 minutes, and then centrifuge at 4,000 x g for 10 minutes.
-
Transfer & Inject: Transfer the supernatant to a clean plate or vials for injection into the LC-MS/MS system.
C. LC-MS/MS Conditions:
-
LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is ideal for retaining the polar aminoguanidine molecule (e.g., Waters ACQUITY BEH Amide, 50 x 2.1 mm, 1.7 µm).[15][16]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with high organic (e.g., 95% B) to promote retention on the HILIC column, then ramp down the organic content to elute the analyte.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: ESI in positive mode (ESI+).
-
MRM Transitions:
-
Aminoguanidine: Precursor Ion (Q1) m/z 75.1 → Product Ion (Q3) m/z 58.1 (loss of NH₃).
-
Aminoguanidine-¹⁵N₄ (SIL-IS): Precursor Ion (Q1) m/z 79.1 → Product Ion (Q3) m/z 61.1.
-
Note: These transitions must be empirically optimized on the specific mass spectrometer being used.
-
Validation & Performance
-
Linearity: Can achieve a wide dynamic range, e.g., 0.5 to 500 ng/mL.
-
LLOQ: Highly sensitive, often reaching sub-ng/mL levels (e.g., 0.5 ng/mL or lower).
-
Selectivity: Superior selectivity with minimal interference from matrix components.
Method 3: Spectrophotometric Determination
This method is simpler and more accessible than chromatography-based techniques but generally suffers from lower sensitivity and specificity. It is suitable for higher concentration measurements or in settings where HPLC or LC-MS/MS are unavailable.
Principle of Operation
The method relies on a color-forming reaction (chromogenic reaction). Aminoguanidine's primary amine can react with reagents like ninhydrin in an alkaline medium to produce a colored complex, often Ruhemann's purple, which can be quantified by measuring its absorbance at a specific wavelength.[17][18]
Detailed Protocol: Ninhydrin-Based Assay
Objective: To estimate aminoguanidine concentration in a cleared biological sample (e.g., deproteinized urine).
A. Materials & Reagents:
-
Ninhydrin Reagent (e.g., 2% w/v in a suitable solvent).
-
Alkaline Borate Buffer (pH ~10).[17]
-
Deproteinized sample (prepared as in section 3.2.B.1).
B. Assay Procedure:
-
Reaction Setup: In a series of test tubes, add aliquots of the deproteinized sample, calibration standards, and a blank.
-
Reagent Addition: Add 1.0 mL of ninhydrin reagent to each tube.
-
Color Development: Add 1.0 mL of alkaline borate buffer. Heat the mixture in a water bath at 80-90°C for 15-20 minutes.[17]
-
Cooling: Cool the tubes to room temperature.
-
Measurement: Dilute with a suitable solvent (e.g., water/ethanol mixture) to a final volume and measure the absorbance at the λmax of the colored product (typically ~560-570 nm for Ruhemann's purple) against a reagent blank.[17]
Validation & Performance
-
Specificity: This is a major limitation. Ninhydrin reacts with any primary amine, including amino acids, which are abundant in biological samples.[18] Therefore, extensive sample cleanup is required to remove interfering substances.
-
Sensitivity: Significantly lower than chromatographic methods, typically in the µg/mL range.
-
Application: Best suited for screening or for samples where aminoguanidine concentrations are expected to be high.
Method Comparison and Selection
The choice of analytical method depends on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | Spectrophotometry |
| Principle | Chromatography, UV Absorbance | Chromatography, Mass Detection | Colorimetric Reaction |
| Selectivity | Good | Excellent | Poor to Moderate |
| Sensitivity (LLOQ) | Low ng/mL[9] | Sub-ng/mL to pg/mL | Low µg/mL |
| Throughput | Moderate | High (with automation) | Moderate |
| Instrumentation Cost | Moderate | High | Low |
| Key Advantage | Good balance of performance and cost | Gold standard for sensitivity/selectivity[12] | Simple, low-cost |
| Key Disadvantage | Requires derivatization step | High capital and maintenance cost | Prone to interferences[18] |
| Best For... | PK studies in preclinical/early clinical | Regulated bioanalysis, low-dose PK | High concentration screening |
Conclusion and Recommendations
For regulated bioanalysis supporting drug development, LC-MS/MS is the unequivocally recommended method for quantifying this compound in biological samples. Its unparalleled sensitivity and selectivity ensure the generation of high-quality, reliable data essential for pharmacokinetic modeling and regulatory submission. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring accuracy.
The HPLC-UV method with pre-column derivatization serves as a robust and cost-effective alternative when the extreme sensitivity of LC-MS/MS is not required. It is well-suited for many research applications and preclinical studies.
Spectrophotometric methods , while simple, lack the specificity required for accurate quantification in complex biological matrices and should be used with caution, primarily for non-critical screening applications where interfering substances can be effectively removed.
All methods must be rigorously validated to demonstrate their suitability for the intended purpose, adhering to international guidelines to ensure data integrity and trustworthiness.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. An investigation into the effects of aminoguanidine treatment on the plasma and blood of free-fed and dietary-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. hhs.gov [hhs.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. rjptonline.org [rjptonline.org]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin – Oriental Journal of Chemistry [orientjchem.org]
- 18. aaup.edu [aaup.edu]
Application Notes and Protocols: Aminoguanidine Nitrate in Cell Culture Studies for Diabetic Nephropathy
Introduction: The Challenge of Diabetic Nephropathy and the Rationale for Aminoguanidine
Diabetic nephropathy (DN) is a devastating microvascular complication of diabetes mellitus and the leading cause of end-stage renal disease worldwide.[1] The pathology is complex, characterized by progressive damage to the kidney's filtration units, the glomeruli, and the surrounding tubulointerstitium.[2] A central player in the pathogenesis of DN is the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[3][4][5]
The accumulation of AGEs in renal tissues contributes to cellular dysfunction and tissue damage through several mechanisms, including:
-
Cross-linking of extracellular matrix (ECM) proteins: This leads to glomerular basement membrane thickening and mesangial expansion, impairing filtration.[5]
-
Interaction with the Receptor for Advanced Glycation End-products (RAGE): This engagement triggers intracellular signaling cascades that promote oxidative stress, inflammation, and fibrosis.[4]
-
Induction of pro-fibrotic and pro-inflammatory cytokines: AGEs stimulate the production of factors like Transforming Growth Factor-beta 1 (TGF-β1) and Platelet-Derived Growth Factor (PDGF), which drive the excessive deposition of ECM.[6][7]
Aminoguanidine, a nucleophilic hydrazine compound, emerged as a promising therapeutic agent due to its ability to inhibit the formation of AGEs.[8][9] It is thought to act by trapping reactive carbonyl species, such as methylglyoxal and glyoxal, which are key intermediates in the AGE formation pathway.[9] By preventing the accumulation of AGEs, aminoguanidine has been shown to ameliorate renal damage in experimental models of diabetic nephropathy.[6][10]
These application notes provide a comprehensive guide for researchers utilizing aminoguanidine nitrate in cell culture models to investigate the cellular and molecular mechanisms of diabetic nephropathy and to explore potential therapeutic interventions.
Mechanism of Action: How Aminoguanidine Combats Glycative Stress
The primary mechanism by which aminoguanidine exerts its protective effects in the context of diabetic nephropathy is through the inhibition of AGE formation. The process of glycation, also known as the Maillard reaction, is a complex series of reactions that begins with the formation of a reversible Schiff base between a sugar's carbonyl group and a free amino group on a protein.[4][11] This initial product then undergoes rearrangements to form more stable Amadori products.[11] Subsequent oxidation, dehydration, and cyclization reactions lead to the irreversible formation of AGEs.[11]
Aminoguanidine intervenes in this pathway by acting as a scavenger of dicarbonyl intermediates.[9] Its nucleophilic nature allows it to react with and neutralize these highly reactive molecules, preventing them from cross-linking with proteins and forming pathogenic AGEs.[9]
Diagram: Mechanism of Aminoguanidine Action
Caption: Aminoguanidine inhibits AGE formation by trapping reactive dicarbonyls.
Beyond its anti-glycation activity, aminoguanidine has also been reported to inhibit the activity of semicarbazide-sensitive amine oxidase (SSAO) and nitric oxide synthase (NOS).[8][12] The inhibition of SSAO is relevant as this enzyme can produce cytotoxic aldehydes that contribute to diabetic complications.[8] While the role of NOS inhibition is more complex, it may also contribute to the vascular effects observed with aminoguanidine treatment.[12]
Cell Culture Models for Diabetic Nephropathy Studies
To effectively study the impact of aminoguanidine, it is crucial to select appropriate in vitro models that recapitulate key aspects of diabetic nephropathy. The primary renal cell types involved in the pathogenesis of DN are:
-
Mesangial Cells: These cells are central to the development of glomerulosclerosis. In a high-glucose environment, they proliferate and overproduce ECM components.
-
Podocytes: These specialized epithelial cells are a critical component of the glomerular filtration barrier.[13] Their injury and loss contribute significantly to proteinuria, a hallmark of DN.[14]
-
Renal Tubular Epithelial Cells: These cells are involved in the reabsorption of filtered substances. In diabetic conditions, they are subject to injury, inflammation, and fibrosis, contributing to the overall decline in renal function.[2][15]
General Cell Culture and High-Glucose Treatment Protocol
This protocol provides a general framework for inducing a diabetic-like state in cultured renal cells. Specific parameters may need to be optimized for each cell line.
Materials:
-
Selected renal cell line (e.g., human mesangial cells, conditionally immortalized human podocytes, HK-2 proximal tubular cells)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Glucose
-
L-Glucose (for osmotic control)
-
This compound (or Aminoguanidine Hydrochloride)
-
Sterile, tissue culture-treated plates/flasks
Step-by-Step Protocol:
-
Cell Seeding: Plate the cells at an appropriate density in complete growth medium (basal medium supplemented with 10% FBS and 1% penicillin-streptomycin) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To synchronize the cells and reduce the confounding effects of growth factors in serum, replace the growth medium with a low-serum (0.5-1% FBS) or serum-free medium for 12-24 hours prior to treatment.
-
Preparation of Treatment Media:
-
Normal Glucose (NG): Basal medium containing 5.5 mM D-glucose.
-
High Glucose (HG): Basal medium supplemented with D-glucose to a final concentration of 25-30 mM.
-
Osmotic Control (OC): Basal medium containing 5.5 mM D-glucose supplemented with L-glucose to match the osmolarity of the HG medium (e.g., 19.5-24.5 mM L-glucose). This is a critical control to ensure that the observed effects are due to hyperglycemia and not hyperosmolarity.
-
Aminoguanidine Treatment Groups: Prepare HG medium containing the desired concentrations of aminoguanidine. A dose-response experiment is recommended to determine the optimal concentration.
-
-
Treatment: Aspirate the starvation medium and add the prepared treatment media to the respective wells/flasks.
-
Incubation: Incubate the cells for the desired duration (typically 24-72 hours, depending on the endpoint being measured).
-
Harvesting: At the end of the incubation period, harvest the cells and/or culture supernatant for downstream analysis.
Diagram: Experimental Workflow for Aminoguanidine Treatment
Caption: Workflow for in vitro modeling of diabetic nephropathy and aminoguanidine treatment.
Recommended Aminoguanidine Concentrations
The optimal concentration of aminoguanidine can vary depending on the cell type and the specific experimental conditions. It is crucial to perform a dose-response study to determine the most effective and non-toxic concentration. Based on published literature, a starting range of 100 µM to 1 mM is often used in cell culture experiments.[16] However, it is important to note that high concentrations (>500 µM) may lead to off-target effects.[9] A cytotoxicity assay (e.g., MTT or LDH assay) should always be performed to ensure that the chosen concentrations are not toxic to the cells.
| Cell Type | Suggested Starting Concentration Range | Key Considerations |
| Mesangial Cells | 200 µM - 1 mM | Prone to proliferation in high glucose; assess both anti-proliferative and anti-fibrotic effects. |
| Podocytes | 100 µM - 500 µM | Sensitive cells; monitor for apoptosis and changes in slit diaphragm proteins. |
| Tubular Epithelial Cells | 200 µM - 1 mM | Assess markers of epithelial-to-mesenchymal transition (EMT) and inflammation. |
Assessing the Efficacy of Aminoguanidine Treatment
A multi-faceted approach is required to comprehensively evaluate the protective effects of aminoguanidine. The following assays are recommended to assess key pathological features of diabetic nephropathy at the cellular level.
Measurement of Advanced Glycation End-products (AGEs)
Directly measuring the inhibition of AGE formation is the primary validation of aminoguanidine's mechanism of action.
Protocol: ELISA for Carboxymethyllysine (CML)-protein Adducts
Carboxymethyllysine (CML) is a major non-fluorescent AGE.[11]
-
Sample Preparation: Collect cell lysates and culture supernatants. Determine the total protein concentration of the lysates using a BCA assay.
-
Coating: Coat a 96-well ELISA plate with an appropriate concentration of cell lysate protein overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for CML for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a TMB substrate solution and stop the reaction with sulfuric acid.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The amount of CML is inversely proportional to the signal.
Assessment of Oxidative Stress
Hyperglycemia induces oxidative stress, which is a key driver of cellular damage in DN.[17][18]
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with NG, HG, OC, and HG + aminoguanidine as previously described.
-
Staining: In the final 30 minutes of incubation, add a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the culture medium.
-
Washing: Gently wash the cells with pre-warmed PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify using a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.
Other Markers of Oxidative Stress:
-
Malondialdehyde (MDA) Assay: Measures lipid peroxidation, a consequence of oxidative damage.[19]
-
Superoxide Dismutase (SOD) Activity Assay: Measures the activity of a key antioxidant enzyme.[20]
-
Glutathione (GSH/GSSG) Assay: Determines the ratio of reduced to oxidized glutathione, an indicator of cellular redox state.
Evaluation of Inflammatory Markers
Inflammation is a critical component of DN, with increased expression of pro-inflammatory cytokines and chemokines.[21][22]
Protocol: Quantitative PCR (qPCR) for Inflammatory Gene Expression
-
RNA Extraction: Isolate total RNA from treated cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for target genes such as:
-
Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the relative fold change using the ΔΔCt method.
ELISA for Secreted Cytokines: The concentration of secreted inflammatory cytokines in the culture supernatant can also be measured using commercially available ELISA kits.
Analysis of Fibrosis Markers
Renal fibrosis is the final common pathway of progressive kidney disease.[1] Aminoguanidine is expected to attenuate the expression of pro-fibrotic factors and ECM proteins.
Protocol: Western Blotting for Fibrosis-Related Proteins
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against:
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Table: Summary of Key Assays and Expected Outcomes with Aminoguanidine Treatment
| Pathological Feature | Key Markers/Assays | Expected Outcome in High Glucose | Expected Effect of Aminoguanidine |
| Glycation | CML-protein adducts (ELISA) | Increased CML formation | Decreased CML formation |
| Oxidative Stress | Intracellular ROS (DCFH-DA), MDA | Increased ROS and MDA levels | Decreased ROS and MDA levels |
| Inflammation | IL-6, TNF-α, MCP-1 (qPCR, ELISA) | Upregulated expression | Downregulated expression |
| Fibrosis | TGF-β1, Fibronectin, Collagen IV (Western Blot, qPCR) | Upregulated expression | Downregulated expression |
| Podocyte Injury | Nephrin, Podocin (Western Blot), Apoptosis (TUNEL assay) | Decreased slit diaphragm proteins, increased apoptosis | Preservation of slit diaphragm proteins, decreased apoptosis |
| Tubular Injury | α-SMA (Western Blot), E-cadherin (Western Blot) | Increased α-SMA, decreased E-cadherin (EMT) | Decreased α-SMA, increased E-cadherin |
Concluding Remarks and Future Directions
This compound serves as a valuable tool for dissecting the role of advanced glycation in the pathophysiology of diabetic nephropathy in vitro. The protocols outlined in this guide provide a robust framework for assessing its efficacy in mitigating key cellular pathologies, including oxidative stress, inflammation, and fibrosis in relevant renal cell types.
While aminoguanidine itself did not proceed to clinical use due to safety concerns and lack of efficacy in human trials, the insights gained from its use in preclinical models remain highly relevant.[9] It continues to be an important reference compound for the development of new and more potent anti-glycation agents. Future studies could leverage these in vitro models to screen novel compounds, explore synergistic effects with other therapeutic agents, and further unravel the complex signaling pathways initiated by AGEs in the diabetic kidney.
References
- 1. Cellular phenotypic transitions in diabetic nephropathy: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tubular injury in diabetic kidney disease: molecular mechanisms and potential therapeutic perspectives [frontiersin.org]
- 3. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced glycation end-product - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Aminoguanidine ameliorates overexpression of prosclerotic growth factors and collagen deposition in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Involved in Diabetic Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic targeting of advanced glycation end-products in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of podocyte injury and implications for diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Podocyte injury of diabetic nephropathy: Novel mechanism discovery and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biomarkers of Oxidative Stress in Diabetes Mellitus with Diabetic Nephropathy Complications | MDPI [mdpi.com]
- 19. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 20. Oxidative Stress Markers in Chronic Kidney Disease with Emphasis on Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inflammatory Targets in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative stress and inflammation in diabetic nephropathy: role of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aimdrjournal.com [aimdrjournal.com]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Diabetic nephropathy: the role of inflammation in fibroblast activation and kidney fibrosis [frontiersin.org]
Application Notes & Protocols: Preparation of Aminoguanidine Nitrate for In Vivo Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective dissolution of aminoguanidine nitrate for use in animal experiments. Aminoguanidine is a widely studied inhibitor of inducible nitric oxide synthase (iNOS), making it a valuable tool in models of inflammation, diabetes, and circulatory shock. This guide emphasizes safety, provides detailed, step-by-step protocols for solvent selection and solution preparation, and explains the critical causality behind procedural choices to ensure experimental success and reproducibility.
Critical Safety & Handling Precautions
This compound is a hazardous substance that requires careful handling. It is classified as an oxidizer that may intensify fire and can cause serious skin and eye irritation, as well as respiratory irritation.[1][2] All personnel must adhere to strict safety protocols.
-
Hazard Overview:
-
Oxidizer: Keep away from clothing and other combustible materials.[1][3][4]
-
Explosive Risk: this compound can explode under heat and mechanical stress.[5] There are reports of violent explosions upon evaporation of aqueous solutions.[5][6] Never heat solutions to concentrate them.
-
Irritant: Causes skin and eye irritation.[1] Avoid breathing dust.[1][3]
-
-
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or a face shield.[1][3][4]
-
Skin Protection: Handle with impervious gloves (inspect before use) and wear a lab coat or a protective suit.[1][3][4]
-
Respiratory Protection: Use in a well-ventilated area or with appropriate exhaust ventilation. If dust formation is unavoidable, a particle respirator (e.g., P95 or P1) is necessary.[1][3]
-
-
Handling & Storage:
-
Store the solid compound in a cool, dry, well-ventilated place, away from heat and combustible materials.[4][7] Storage temperatures of 2-8°C are recommended.[7][8]
-
In case of a spill, do not let the product enter drains. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[3][4]
-
Introduction to Aminoguanidine in Animal Research
Aminoguanidine is a small molecule inhibitor of diamine oxidase and, more significantly for many research applications, a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[9] This selectivity makes it a critical tool for investigating the pathophysiological roles of iNOS-derived nitric oxide in various disease models, including endotoxic shock and liver cirrhosis.[9][10] The nitrate salt is one of the available forms of this compound.[2][11] Proper preparation of the dosing solution is the foundational step for obtaining reliable and reproducible in vivo data.
Physicochemical Properties & Solubility Data
Understanding the properties of this compound is essential for proper formulation. It is a white to off-white crystalline solid.[6][7]
| Property | Value | Source(s) |
| Molecular Formula | CH₆N₄·HNO₃ | [2][11] |
| Molecular Weight | 137.10 g/mol | [2][11] |
| Melting Point | 145-147 °C | [7][8] |
| Appearance | White fine crystalline powder | [7][8] |
| Water Solubility | 16 g/100 mL (20 °C) | [5] |
| Other Solubilities | Soluble in DMSO and Methanol | [8][12] |
Note: The hydrochloride salt of aminoguanidine is reported to be soluble in PBS (pH 7.2) at approximately 100 mg/mL, and in organic solvents like ethanol (~1.6 mg/mL) and DMSO (~5.5 mg/mL). While this data is for a different salt, it provides a useful reference for solvent consideration.[12]
Protocol: Selection of Vehicle for In Vivo Administration
The choice of solvent (vehicle) is a critical decision dictated by the administration route and the required concentration. The primary goal is to fully dissolve the compound in a biocompatible vehicle that is safe for the animal model.
Causality of Solvent Choice:
-
Aqueous Vehicles (Saline, PBS): These are the preferred choice for parenteral routes (e.g., intravenous, intraperitoneal) due to their isotonicity and physiological compatibility. Given the high water solubility of this compound, aqueous vehicles are suitable for most applications.[5][6]
-
Organic Co-solvents (DMSO, PEG): These are generally reserved for compounds with poor aqueous solubility. For this compound, their use is typically unnecessary and should be avoided. Organic solvents can have their own physiological effects and may cause irritation at the injection site.[12] If a co-solvent must be used for a specific experimental reason, its final concentration in the administered dose should be minimized.
Below is a decision-making workflow for vehicle selection.
Caption: Vehicle selection decision diagram.
Detailed Dissolution Protocol (Aqueous Vehicle)
This protocol describes the preparation of a sterile solution of this compound in physiological saline for parenteral administration.
Materials:
-
This compound powder (CAS: 10308-82-4)
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe
-
Sterile 0.22 µm syringe filter (ensure compatibility with aqueous solutions)
Procedure:
-
Calculate Requirements: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for your target concentration (e.g., for a 25 mg/kg dose in a 25g mouse at 10 mL/kg, the concentration is 2.5 mg/mL).
-
Weigh Compound: In a well-ventilated area and wearing all required PPE, carefully weigh the calculated mass of this compound powder.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Using a sterile syringe or pipette, add the required volume of sterile saline or PBS to the tube.
-
Mixing: Cap the tube securely and vortex the solution until all the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new, sterile container. This step is mandatory for all solutions intended for parenteral (e.g., IV, IP, SC) administration to remove any potential microbial contamination.
-
Labeling and Storage: Clearly label the final sterile container with the compound name, concentration, vehicle, and date of preparation.
Stability of Prepared Solutions:
Aqueous solutions of aminoguanidine salts are recommended for immediate use. For the related hydrochloride salt, it is not recommended to store aqueous solutions for more than one day.[12] Therefore, it is best practice to prepare solutions fresh on the day of the experiment.
Caption: Step-by-step experimental workflow.
Common Administration Routes in Animal Models
The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the specific animal model.[13]
-
Intraperitoneal (IP) Injection: A common route used in rodent studies. It offers rapid absorption into the systemic circulation. Studies have successfully used IP administration for aminoguanidine in endotoxemia models.[14]
-
Intravenous (IV) Injection: Provides 100% bioavailability and immediate systemic distribution. This route was used in studies investigating the effects of aminoguanidine on circulatory failure in rats.[10]
-
Oral Gavage: Used when oral administration is required to mimic clinical scenarios or to study first-pass metabolism.[13][15] The high water solubility of this compound makes it suitable for preparation as an aqueous solution for gavage.
Researchers should always follow institutionally approved (IACUC) guidelines for the specific administration technique.[16][17]
Conclusion
The successful use of this compound in animal research is contingent upon its proper and safe preparation. By adhering to the stringent safety precautions outlined and following the detailed dissolution protocol, researchers can prepare biocompatible, sterile dosing solutions that will yield reliable and reproducible results. The key to success lies in using a simple aqueous vehicle whenever possible, ensuring complete dissolution, and performing sterile filtration for all parenteral applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 6. Page loading... [guidechem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. Aminoguanidinium nitrate CAS#: 10308-82-4 [amp.chemicalbook.com]
- 9. Chronic administration of aminoguanidine reduces vascular nitric oxide production and attenuates liver damage in bile duct-ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. washcoll.edu [washcoll.edu]
- 14. Cardiac response to nitric oxide synthase inhibition using aminoguanidine in a rat model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
utilizing aminoguanidine nitrate to study protein glycation in vitro
Application Note & Protocol
A Robust In Vitro Platform for Evaluating Protein Glycation using Aminoguanidine Nitrate
Introduction: The Challenge of Protein Glycation
Non-enzymatic glycation, also known as the Maillard reaction, is a complex series of reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process culminates in the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[1] The accumulation of AGEs is a hallmark of aging and is significantly accelerated in hyperglycemic conditions, such as diabetes mellitus.[1][2] AGEs contribute to the pathophysiology of numerous chronic diseases by altering protein structure and function, inducing protein cross-linking, and interacting with cellular receptors (like RAGE) to promote oxidative stress and inflammation.[1][3] Consequently, the identification and validation of compounds that can inhibit AGE formation is a critical area of research for drug development and therapeutic intervention.
Aminoguanidine, a nucleophilic hydrazine compound, was one of the first and most widely studied inhibitors of AGE formation.[4][5] It serves as a foundational tool for in vitro glycation studies, acting as a benchmark positive control against which novel inhibitors can be compared. This document provides a detailed technical guide and validated protocols for utilizing this compound to study and inhibit protein glycation in vitro.
Scientific Principle: Mechanism of AGE Formation and Inhibition
The glycation process begins with the formation of a reversible Schiff base, which slowly rearranges into a more stable Amadori product.[6] Over weeks to months, these early-stage products undergo a series of further reactions—including oxidation, dehydration, and condensation—to form irreversible, often fluorescent, and cross-linking AGEs. A key pathway in this later stage involves the degradation of Amadori products into highly reactive α-oxoaldehydes or dicarbonyl intermediates, such as methylglyoxal (MGO) and 3-deoxyglucosone (3-DG).[7][8]
Aminoguanidine exerts its primary inhibitory effect by acting as a potent scavenger of these reactive dicarbonyl intermediates.[6][7] Its nucleophilic hydrazine group reacts rapidly with the carbonyl groups of MGO, glyoxal, and 3-DG, forming stable, non-reactive 3-amino-1,2,4-triazine derivatives.[7] This action effectively prevents the dicarbonyls from reacting with protein residues and forming cross-linked AGEs.[8][9]
Caption: Mechanism of aminoguanidine as a glycation inhibitor.
Experimental Design: A Self-Validating In Vitro Assay
A robust and trustworthy protocol relies on a self-validating design. This is achieved by including essential controls that confirm the assay is performing as expected. The following experimental workflow outlines the key steps and necessary controls for assessing the anti-glycation potential of aminoguanidine.
Caption: General experimental workflow for in vitro glycation studies.
Detailed Protocols
Important Safety Note: While aminoguanidine salts are widely used in research, aminoguanidinium nitrate is an energetic material and can be explosive under specific conditions, such as heating to dryness.[10] Handle with appropriate care, avoid heating the solid material, and wear personal protective equipment (PPE). It is advisable to prepare solutions fresh and avoid long-term storage of concentrated stock solutions.
Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA)
This protocol establishes a model of protein glycation using BSA and glucose.
A. Reagents and Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
This compound
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Sodium Azide (NaN₃) (Caution: Highly toxic)
-
Sterile, pyrogen-free water
-
Sterile microcentrifuge tubes or vials
-
Spectrofluorometer and 96-well black plates
-
SDS-PAGE equipment (gels, buffers, power supply)
-
Incubator set to 37°C
B. Solution Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of NaH₂PO₄ and a 100 mM solution of Na₂HPO₄. Titrate the dibasic solution into the monobasic solution until the pH reaches 7.4. Filter-sterilize (0.22 µm filter) and add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
BSA Stock Solution (20 mg/mL): Dissolve 200 mg of BSA in 10 mL of phosphate buffer. Prepare fresh.
-
Glucose Stock Solution (1 M): Dissolve 1.802 g of D-Glucose in 10 mL of phosphate buffer. Prepare fresh.
-
This compound Stock Solution (100 mM): Dissolve 13.61 mg of this compound in 1 mL of phosphate buffer. Prepare fresh immediately before use. Perform serial dilutions in phosphate buffer to create working stocks for the desired final concentrations (e.g., 10 mM, 5 mM, 1 mM).
C. Reaction Setup:
-
Label sterile microcentrifuge tubes for each condition. For a final reaction volume of 1 mL, prepare the mixtures as follows:
| Component | Negative Control (BSA only) | Positive Control (BSA + Glucose) | Test Group (Example: 1 mM AG) |
| BSA Stock (20 mg/mL) | 500 µL | 500 µL | 500 µL |
| Glucose Stock (1 M) | 0 µL | 500 µL | 500 µL |
| AG Nitrate Stock (10 mM) | 0 µL | 0 µL | 100 µL |
| Phosphate Buffer | 500 µL | 0 µL | 400 µL |
| Final Concentration | 10 mg/mL BSA | 10 mg/mL BSA, 500 mM Glc | 10 mg/mL BSA, 500 mM Glc, 1 mM AG |
-
Gently mix the contents of each tube.
-
Incubate all tubes in the dark at 37°C for 1 to 4 weeks. Collect 50-100 µL aliquots at weekly intervals for analysis and store them at -20°C.
Protocol 2: Quantification of Fluorescent AGEs
This method quantifies the formation of characteristic fluorescent AGEs.
-
Thaw the collected aliquots.
-
Dilute the samples 10-fold with phosphate buffer (e.g., 10 µL sample + 90 µL buffer) in a 96-well black microplate.
-
Measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm .[11][12][13][14]
-
Use the phosphate buffer as a blank and subtract its reading from all sample readings.
-
Calculate the percentage inhibition of AGE formation using the following formula: % Inhibition = [1 - (Fluorescence_Test / Fluorescence_PositiveControl)] * 100
Protocol 3: Analysis of Protein Cross-Linking by SDS-PAGE
This protocol provides a visual assessment of high-molecular-weight aggregates formed due to glycation-induced cross-linking.[3][15]
-
Prepare samples for loading. Mix 10 µL of each reaction aliquot with an appropriate volume of 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 10-15 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and subsequently destain.
-
Image the gel.
Data Interpretation and Expected Results
-
Fluorescence Spectroscopy: The positive control (BSA + Glucose) should exhibit a time-dependent increase in fluorescence intensity compared to the negative control (BSA only). Samples treated with this compound are expected to show a concentration-dependent reduction in fluorescence, indicating inhibition of AGE formation.[16]
-
SDS-PAGE: The BSA-only lane should show a sharp, distinct band at ~66 kDa. The glycated (positive control) lane will show a decrease in the intensity of the 66 kDa monomer band and the appearance of high-molecular-weight smears or bands near the top of the gel, which represent cross-linked protein aggregates.[3][15][17] The aminoguanidine-treated lanes should show a noticeable reduction in these high-molecular-weight aggregates and a preservation of the BSA monomer band compared to the positive control.
Example Data Summary Table
| Sample Condition (at 4 weeks) | Aminoguanidine Conc. (mM) | Relative Fluorescence Units (RFU) | % Inhibition |
| Negative Control (BSA) | - | 150 ± 12 | N/A |
| Positive Control (BSA+Glc) | 0 | 2800 ± 150 | 0% |
| Test Group 1 | 0.5 | 1650 ± 95 | 41.1% |
| Test Group 2 | 1.0 | 980 ± 70 | 65.0% |
| Test Group 3 | 5.0 | 450 ± 45 | 83.9% |
(Note: Data are for illustrative purposes only.)
Conclusion
This application note provides a comprehensive and scientifically grounded framework for studying protein glycation in vitro using this compound as a model inhibitor. The detailed protocols for inducing glycation in BSA and analyzing the outcomes via fluorescence spectroscopy and SDS-PAGE offer a reliable, multi-faceted approach for screening and characterizing anti-glycation compounds. By trapping reactive dicarbonyl intermediates, aminoguanidine serves as an indispensable positive control, enabling researchers in academic and pharmaceutical settings to validate their assays and contextualize the efficacy of novel therapeutic candidates aimed at mitigating the pathological consequences of AGE accumulation.
References
- 1. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]
- 3. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoguanidine: Significance and symbolism [wisdomlib.org]
- 5. The effects of aminoguanidine on the glycation (non-enzymic glycosylation) of lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 11. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific fluorescence assay for advanced glycation end products in blood and urine of diabetic patients [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 16. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. graphyonline.com [graphyonline.com]
Application Notes & Protocols: The Use of Aminoguanidine in Preclinical Models of Inflammatory Disease
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of aminoguanidine, a versatile pharmacological tool, in experimental models of inflammatory disease. We delve into its dual mechanism of action as a selective inhibitor of inducible nitric oxide synthase (iNOS) and an inhibitor of Advanced Glycation End-product (AGE) formation. Detailed, field-proven protocols for its use in lipopolysaccharide (LPS)-induced systemic inflammation and collagen-induced arthritis (CIA) models are provided, complete with experimental design, dosage considerations, and key endpoints. The guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize aminoguanidine for investigating inflammatory pathways and evaluating potential therapeutic strategies.
Introduction: Unraveling Inflammation with Aminoguanidine
Inflammation is a complex biological response fundamental to both health and disease. Dysregulation of inflammatory pathways is a hallmark of numerous conditions, from acute sepsis to chronic autoimmune disorders. A key challenge in inflammation research is dissecting the roles of specific molecular mediators. Aminoguanidine has emerged as a critical research compound for this purpose.
Historically recognized as a prototype inhibitor of Advanced Glycation End-product (AGE) formation, aminoguanidine's utility has expanded significantly due to its potent and relatively selective inhibition of inducible nitric oxide synthase (iNOS).[1][2][3] This dual functionality allows it to target two distinct but often interconnected pillars of the inflammatory cascade: the surge of cytotoxic nitric oxide (NO) and the accumulation of pro-inflammatory AGEs.[4][5] By modulating these pathways, aminoguanidine provides a powerful means to probe the pathophysiology of inflammatory diseases and to assess the therapeutic potential of targeting iNOS and AGEs.[6][7]
Core Mechanisms of Action
Aminoguanidine's anti-inflammatory effects are primarily attributed to two well-defined molecular mechanisms. Understanding these is crucial for designing and interpreting experiments.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
In response to inflammatory stimuli like bacterial lipopolysaccharide (LPS) or pro-inflammatory cytokines, various cells, particularly macrophages, upregulate the expression of iNOS.[7][8] This enzyme produces large, sustained amounts of nitric oxide (NO), a free radical that, in excess, contributes to tissue damage, vasodilation, and cytotoxicity.[9] Aminoguanidine is over 50-fold more selective for inhibiting iNOS compared to the constitutive isoforms (eNOS and nNOS), making it an invaluable tool for isolating the pathological effects of inducible NO production.[3] Its inhibition of iNOS has been shown to reduce inflammatory intensity, protect against organ damage, and improve survival in various preclinical models.[1][10][11]
Prevention of Advanced Glycation End-product (AGE) Formation
AGEs are a heterogeneous group of molecules formed through the non-enzymatic reaction of sugars with proteins and lipids.[12] Their accumulation, accelerated in conditions like diabetes, contributes to chronic inflammation and tissue stiffening.[4] AGEs exert their pro-inflammatory effects by binding to the Receptor for AGE (RAGE), triggering signaling cascades that activate transcription factors like NF-κB and perpetuate the inflammatory response. Aminoguanidine, a nucleophilic hydrazine compound, acts as a scavenger of reactive dicarbonyl precursors (e.g., methylglyoxal), effectively trapping them before they can react with proteins to form AGEs.[5][13] This action helps to break the cycle of AGE-RAGE-mediated inflammation.
Application Note 1: LPS-Induced Systemic Inflammation Model
This model is a robust and highly reproducible method for studying acute systemic inflammation, mimicking aspects of sepsis and endotoxemia. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory response characterized by a massive release of cytokines and high levels of nitric oxide.
Protocol: Evaluating Aminoguanidine in LPS-Induced Endotoxemia in Rats
A. Objective: To assess the efficacy of aminoguanidine in mitigating the systemic inflammatory response, oxidative stress, and organ injury induced by a single intraperitoneal (i.p.) injection of LPS in rats.
B. Materials and Reagents:
-
Aminoguanidine hydrochloride (e.g., Sigma-Aldrich)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
ELISA kits for TNF-α, IL-6, IL-1β (species-specific)
-
Nitrite/Nitrate colorimetric assay kit (Griess Reagent)
-
Malondialdehyde (MDA) assay kit for oxidative stress
-
Materials for tissue homogenization and blood collection
C. Experimental Design & Groups (n=8-10 per group):
-
Vehicle Control: Saline (i.p.) + Saline (i.p.)
-
Aminoguanidine Control: Aminoguanidine (i.p.) + Saline (i.p.)
-
LPS Only: Saline (i.p.) + LPS (i.p.)
-
LPS + Aminoguanidine: Aminoguanidine (i.p.) + LPS (i.p.)
D. Step-by-Step Methodology:
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.
-
Reagent Preparation:
-
Prepare aminoguanidine solution in sterile saline at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 250g rat receiving 2.5 mL). Prepare fresh daily.
-
Prepare LPS solution in sterile saline (e.g., 1 mg/mL for a 1 mg/kg dose).
-
-
Treatment Administration (Prophylactic):
-
Induction of Endotoxemia:
-
Monitoring and Sample Collection:
-
The peak cytokine response typically occurs 1.5-3 hours post-LPS. Peak nitrite/nitrate levels and organ injury are often assessed at 6-24 hours.
-
At the designated endpoint (e.g., 6 hours post-LPS), anesthetize the animals.
-
Collect blood via cardiac puncture into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum). Centrifuge and store supernatant at -80°C.
-
Perfuse the animals with cold PBS to remove blood from organs.
-
Harvest target organs (e.g., liver, lungs, kidneys), weigh them, and either snap-freeze in liquid nitrogen for biochemical analysis or fix in 10% neutral buffered formalin for histology.
-
E. Outcome Measures & Endpoints:
-
Systemic Inflammation: Measure serum/plasma levels of TNF-α, IL-6, and IL-1β using ELISA.
-
iNOS Activity: Measure total nitrite/nitrate concentrations in plasma or tissue homogenates using a Griess assay as a surrogate for NO production.[8][10][16]
-
Oxidative Stress: Quantify MDA or other markers like superoxide dismutase (SOD) and catalase (CAT) activity in tissue homogenates.[7][14]
-
Organ Injury:
Application Note 2: Collagen-Induced Arthritis (CIA) Model
The CIA model is one of the most widely used animal models for human rheumatoid arthritis (RA). It involves inducing an autoimmune response against type II collagen, leading to chronic, progressive joint inflammation, cartilage degradation, and bone erosion. This model is ideal for testing agents that modulate both immune responses and downstream inflammatory effectors.
Protocol: Evaluating Aminoguanidine in Collagen-Induced Arthritis in Mice
A. Objective: To determine the effect of aminoguanidine on the development, severity, and pathological features of autoimmune arthritis in a murine CIA model.
B. Materials and Reagents:
-
Aminoguanidine hydrochloride
-
Bovine or Chicken Type II Collagen (e.g., Chondrex, Inc.)
-
Complete Freund’s Adjuvant (CFA) containing M. tuberculosis H37Ra
-
Incomplete Freund’s Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Male DBA/1 mice (8-10 weeks old)[18]
-
Tools for emulsion preparation (e.g., two glass syringes and a Luer lock connector)
-
Calipers for measuring paw thickness
C. Experimental Design & Groups (n=10-12 per group):
-
Non-Arthritic Control: No immunization, receives vehicle (saline or drinking water).
-
CIA + Vehicle: Immunized, receives vehicle.
-
CIA + Aminoguanidine (Prophylactic): Immunized, receives aminoguanidine starting from the day of primary immunization (Day 0).
-
CIA + Aminoguanidine (Therapeutic): Immunized, receives aminoguanidine starting from the onset of clinical signs of arthritis (e.g., score ≥ 1).
D. Step-by-Step Methodology:
-
Acclimatization: House DBA/1 mice for at least one week before the experiment.
-
Collagen Emulsion Preparation:
-
Dissolve Type II Collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of collagen solution and CFA. Vigorously mix equal volumes until a thick, stable emulsion is formed (a drop should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of collagen.
-
-
Booster Immunization (Day 21):
-
Aminoguanidine Administration:
-
Aminoguanidine can be administered via drinking water (e.g., 1 g/L) or daily i.p. injection (e.g., 50-100 mg/kg).[21] Administration in drinking water is often preferred for chronic studies to reduce animal stress.
-
Begin treatment according to the prophylactic or therapeutic schedule.
-
-
Clinical Assessment of Arthritis:
-
Starting from Day 21, monitor mice 3-4 times per week for signs of arthritis.
-
Score each paw based on a 0-4 scale: 0 = Normal; 1 = Mild swelling/erythema of one joint; 2 = Moderate swelling/erythema; 3 = Severe swelling/erythema of the entire paw; 4 = Maximum inflammation with ankylosis.
-
The maximum score per mouse is 16. An animal is considered arthritic when its cumulative score is ≥ 1.
-
-
Termination and Sample Collection (e.g., Day 42-56):
-
Collect blood for analysis of anti-collagen antibodies.
-
Euthanize mice and collect hind paws for histological analysis. Fix in 10% formalin and decalcify before processing.
E. Outcome Measures & Endpoints:
-
Clinical Disease: Arthritis incidence (%), mean arthritis score, and change in paw thickness.
-
Histopathology: Score H&E-stained joint sections for synovial inflammation (synovitis), cartilage damage (chondrocyte loss), and bone erosion.
-
Immune Response: Measure serum levels of anti-Type II collagen IgG1 and IgG2a antibodies by ELISA to assess the humoral immune response.
-
Biomarkers: Measure inflammatory cytokines (e.g., TNF-α, IL-6) or iNOS expression in homogenized joint tissue.
Data Presentation and Expected Outcomes
Workflow Visualization
Quantitative Data Summary
Table 1: Recommended Dosage and Administration of Aminoguanidine in Rodent Models
| Animal Model | Species | Route of Administration | Dosage Range | Source(s) |
|---|---|---|---|---|
| LPS-Induced Endotoxemia | Rat | Intraperitoneal (i.p.) | 50 - 150 mg/kg | [7][14][16] |
| LPS-Induced Endotoxemia | Rat | Intravenous (i.v.) | 15 mg/kg | [15] |
| LPS-Induced Acute Lung Injury | Rabbit | Intravenous (i.v.) | 1 mg/kg | [17] |
| Renal Ischemia-Reperfusion | Mouse | Intraperitoneal (i.p.) | 50 mg/kg | [22][23] |
| Collagen-Induced Arthritis | Rat/Mouse | Drinking Water | ~1 g/L | [21] |
| Carrageenan Paw Edema | Rat | Intraperitoneal (i.p.) | 25 mg/kg (with Diclofenac) |[24] |
Table 2: Expected Outcomes in LPS-Induced Inflammation Model
| Parameter | LPS Only Group | LPS + Aminoguanidine Group | Rationale / Mechanism |
|---|---|---|---|
| Serum TNF-α, IL-6 | ↑↑↑ | ↓↓ | Inhibition of NF-κB activation and downstream inflammatory signaling.[16][25] |
| Plasma Nitrite/Nitrate | ↑↑↑ | ↓↓ | Direct inhibition of iNOS activity.[8][10] |
| Liver/Lung MDA Levels | ↑↑ | ↓ | Reduction of NO-mediated oxidative/nitrosative stress.[7][14] |
| Lung/Liver Histology | Severe Inflammation | Reduced Infiltration/Damage | Attenuation of inflammatory cell recruitment and cytotoxicity.[7][17] |
| Survival Rate | ↓ | ↑ | Mitigation of systemic inflammatory response syndrome (SIRS).[10][15] |
(Arrow direction indicates change relative to vehicle control; number of arrows indicates magnitude of change.)
Table 3: Expected Outcomes in Collagen-Induced Arthritis Model
| Parameter | CIA + Vehicle Group | CIA + Aminoguanidine Group | Rationale / Mechanism |
|---|---|---|---|
| Arthritis Incidence & Score | High | Reduced | Suppression of inflammatory mediators (NO, cytokines) in the joint.[26][27] |
| Joint Histology (Synovitis) | Severe | Reduced | Decreased inflammatory cell infiltration into the synovium.[28] |
| Cartilage/Bone Erosion | Severe | Reduced | Protection against NO- and cytokine-mediated tissue destruction. |
| Anti-Collagen Antibodies | High | Variable / No Change | Aminoguanidine primarily targets downstream effectors, not the initial adaptive immune response. |
(Outcomes can vary based on prophylactic vs. therapeutic administration.)
Safety, Handling, and Considerations
-
Safety: Aminoguanidine hydrochloride/nitrate is classified as a skin and eye irritant and may cause respiratory irritation.[29] It is also suspected of damaging fertility or the unborn child.[29] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. Consult the Safety Data Sheet (SDS) before use.
-
Selectivity: While relatively selective for iNOS, at very high concentrations, aminoguanidine can inhibit other enzymes.[5][13] It is advisable to use the lowest effective dose determined through dose-response studies.
-
Timing of Administration: The timing of aminoguanidine administration is critical and can lead to different outcomes. In some models of autoimmune disease, inhibiting iNOS during the induction phase is protective, but inhibiting it during the progression phase can be detrimental.[27] This highlights the complex, dual role of NO in inflammation and immunity.
Conclusion
Aminoguanidine is a powerful and versatile pharmacological agent for the in-vivo study of inflammatory diseases. Its ability to selectively inhibit iNOS and prevent the formation of AGEs allows researchers to dissect the contributions of these pathways to disease pathogenesis. The protocols outlined in this guide for LPS-induced endotoxemia and collagen-induced arthritis provide robust frameworks for evaluating the anti-inflammatory potential of aminoguanidine and other novel compounds. By carefully designing experiments with appropriate controls and relevant endpoints, researchers can leverage aminoguanidine to gain significant insights into the complex mechanisms of inflammation.
References
- 1. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine: Significance and symbolism [wisdomlib.org]
- 7. Aminoguanidine affects systemic and lung inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide with aminoguanidine reduces bacterial translocation after endotoxin challenge in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of aminoguanidine on blood and tissue lipid peroxidation in jaundiced rats with endotoxemia induced with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of aminoguanidine on systemic inflammatory response syndrome induced by platelet activating factor and by lipopolysaccharide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of aminoguanidine against cardiovascular toxicity of chronic doxorubicin treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]
- 13. researchgate.net [researchgate.net]
- 14. Protective effect of aminoguanidine against lipopolysaccharide-induced hepatotoxicity and liver dysfunction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminoguanidine treatment ameliorates inflammatory responses and memory impairment induced by amyloid-beta 25-35 injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aminoguanidine attenuates endotoxin-induced acute lung injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. researchgate.net [researchgate.net]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of aminoguanidine on lipopolysaccharide-induced changes in rat liver transporters and transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Nitric oxide synthase inhibitor, aminoguanidine, reduces inflammation and demyelination produced by Theiler's virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
aminoguanidine nitrate stability and proper storage conditions for laboratory use
A Guide to Stability, Storage, and Safe Handling for Researchers
Welcome to the technical support guide for aminoguanidine nitrate. As a Senior Application Scientist, my goal is to provide you with the critical information and field-proven insights necessary to handle this compound safely and effectively in your laboratory. This compound is a valuable reagent in various research applications; however, its utility is matched by its potential hazards. This guide is structured to address the common questions and troubleshooting scenarios you may encounter, ensuring both the integrity of your experiments and the safety of your lab personnel.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding this compound.
Q1: What is this compound and what are its primary hazards?
This compound (CAS 10308-82-4) is a white crystalline solid used in chemical synthesis, particularly as an energetic material and a precursor for other compounds.[1][2] It is crucial to understand its primary hazards before use. It is classified as a strong oxidizer, which means it can intensify fires, especially when in contact with combustible materials.[2][3][4] It is also a known skin and serious eye irritant and may cause respiratory irritation if inhaled as a dust.[3][4]
The most significant and severe hazard is its potential to be explosive. This compound can decompose explosively under heat or mechanical stress.[1] There are documented instances of violent explosions when aqueous solutions were heated or evaporated, even under vacuum.[1] Therefore, it must be handled with extreme care.
Q2: What are the ideal storage conditions for this compound in a laboratory setting?
Proper storage is the most critical factor in maintaining the stability and safety of this compound. The causality here is simple: improper storage can increase its sensitivity and risk of decomposition.
-
Location: Store in a dry, cool, and well-ventilated place.[3][5]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][6]
-
Segregation: Crucially, it must be stored away from all combustible materials, strong reducing agents, finely powdered metals, and sources of heat, sparks, or open flames.[4][5][6] It is designated as Storage Class 5.1B for oxidizing hazardous materials.[5]
-
Temperature: While stable at ambient temperature, some suppliers recommend refrigerated storage between 2-8°C.[7][8] Always consult the product's Safety Data Sheet (SDS) for specific temperature recommendations.[6]
Q3: How long can I store this compound? What are the signs of degradation?
Under ideal storage conditions (cool, dry, sealed from air and light), this compound is stable.[9][10] However, there is no universal expiration date, and its stability depends heavily on storage practices. Signs of potential degradation or contamination include:
-
Discoloration: The pure compound is a white solid.[1][2] Any yellowing or browning may indicate decomposition or contamination.
-
Caking or Clumping: This suggests moisture absorption, which can increase the compound's reactivity and sensitivity.
-
Gas Evolution: If the container appears pressurized, do not open it and contact your institution's safety officer immediately. This is a sign of active decomposition.
If any of these signs are observed, it is safest to dispose of the material as hazardous waste.
Q4: Can I store this compound in a standard laboratory refrigerator?
Yes, but with critical precautions. If refrigerated storage is recommended by the supplier, you may use a laboratory refrigerator provided it is not a standard household unit. Use only a laboratory-grade, spark-proof refrigerator. The internal components of household refrigerators (like lights and thermostats) can generate sparks, creating an ignition source for flammable or reactive compounds. Furthermore, ensure the this compound is not stored alongside any incompatible materials (see Q5).
Q5: What materials are incompatible with this compound?
To prevent fire or explosion, this compound must be kept separate from several classes of chemicals. The primary incompatibilities are:
-
Combustible Materials: Paper, wood, oils, and other organic materials.[4][5]
-
Strong Reducing Agents: Hydrides, sulfides, and other common reducing agents can react violently.[3][4]
-
Finely Powdered Metals: Zinc, aluminum, magnesium, etc., can create reactive, explosive mixtures.[3][4]
-
Excess Heat: Avoid all sources of heat, including direct sunlight, hot plates, and ovens.[4][5]
Q6: What personal protective equipment (PPE) should I use when handling this compound?
A robust PPE protocol is non-negotiable. Always use:
-
Eye Protection: Safety glasses with side-shields or, preferably, chemical safety goggles.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[3][10]
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a flame-retardant coat and additional protective clothing.[4]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator (e.g., N95 dust mask or a type P3 respirator cartridge) is necessary to avoid inhaling dust.[10]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental and handling challenges.
Scenario 1: Compound Discoloration or Caking
-
Question: My this compound has turned slightly yellow and has formed hard clumps. Is it still usable? What happened?
-
Answer & Analysis: This indicates exposure to moisture and potentially air, leading to hydrolysis or minor oxidative degradation. The caking is a direct result of moisture absorption. From a safety perspective, absorbed moisture can alter the crystal structure and potentially increase its sensitivity to shock or heat. From a scientific integrity standpoint, the compound is no longer of the stated purity, which will introduce significant error into your experiments.
-
Recommendation: Do not use it. The risk of inconsistent results and, more importantly, the unpredictable safety profile of the degraded compound are unacceptable. The material should be carefully packaged and disposed of following your institution's hazardous waste protocols.[4][5]
Scenario 2: Inconsistent Experimental Results
-
Question: I'm seeing variability in my results when using a fresh bottle of this compound versus an older one from the back of the cabinet. Why could this be happening?
-
Answer & Analysis: The variability likely stems from the degradation of the older stock. Even without visible signs of decomposition, subtle degradation can lower the effective concentration of the active compound. This is a classic example of why proper chemical inventory management ("first-in, first-out") is critical for reproducible science. The older bottle was likely exposed to small amounts of air and moisture each time it was opened over the years.
-
Recommendation: For critical experiments, always use a fresh bottle of reagent or a recently opened one that has been impeccably stored. If you must use older stock, it should be re-qualified via analytical methods (e.g., melting point determination, titration, or spectroscopy) to confirm its purity before use.
Scenario 3: Accidental Spill
-
Question: I've spilled a small amount of this compound powder. What is the correct cleanup procedure?
-
Answer & Analysis: The primary goals are to prevent dust from becoming airborne and to avoid creating a reactive mixture with the cleanup materials. Do not use a dry paper towel or a standard brush, as this will generate dust and create friction.
-
Step-by-Step Protocol:
-
Evacuate & Secure: Cordon off the area to prevent traffic. Ensure no ignition sources are nearby.[11]
-
Don PPE: At a minimum, wear gloves, goggles, and a lab coat.[3]
-
Dampen Material: Gently cover the spill with an inert, damp absorbent material (like sand or vermiculite). Do NOT use combustible materials like paper towels or sawdust. A fine mist of water can also be used to wet the powder and prevent it from becoming airborne.[3]
-
Collect: Carefully sweep up the dampened material using a non-sparking scoop or shovel.[4][10]
-
Containerize: Place the material into a suitable, clearly labeled container for hazardous waste disposal.[3][5]
-
Decontaminate: Clean the spill area thoroughly with soap and plenty of water.
-
Disposal: Dispose of the waste container and any contaminated PPE according to institutional and local regulations.[5]
-
Scenario 4: Preparing Solutions
-
Question: Are there any specific precautions I should take when dissolving this compound? I've heard it can be dangerous.
-
Answer & Analysis: Yes, this is a critical safety point. The danger arises from heating the compound, particularly in solution. Literature reports describe violent explosions when aqueous solutions were heated to evaporate the water.[1] The causality is the thermal instability of the molecule; adding energy in the form of heat can initiate rapid, uncontrollable decomposition.
-
Recommendation: NEVER heat a solution of this compound. Prepare solutions at ambient/room temperature in a well-ventilated area or a chemical fume hood. If the compound dissolves slowly, use mechanical stirring or sonication in a room-temperature water bath instead of applying heat.
Part 3: Protocols & Data Summaries
Protocol 1: Receiving and Storing New Shipments
-
Inspect: Upon receipt, inspect the container for any signs of damage (cracks, loose cap) or contamination.
-
Verify: Check that the label matches your order and that the supplier's safety information is present.
-
Log: Enter the compound into your chemical inventory system, noting the date of receipt and the manufacturer's lot number.
-
Store Immediately: Do not leave the container on a benchtop. Transfer it immediately to its designated, segregated storage location as detailed in the table below.
-
Update SDS: Ensure you have the most current Safety Data Sheet (SDS) for the product accessible to all lab personnel.[3][5]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Source(s) |
| Temperature | Cool, ambient, or 2-8°C | To minimize thermal decomposition.[3][7][8] |
| Atmosphere | Dry, inert if possible | To prevent moisture absorption and degradation.[3][5] |
| Light | Protect from direct light | To prevent photochemical decomposition. |
| Container | Tightly sealed, original container | To prevent contamination and moisture ingress.[3][6] |
| Location | Well-ventilated, dedicated cabinet for oxidizers | To ensure proper segregation and ventilation.[5][11] |
Table 2: Chemical Incompatibility Chart
| Incompatible Class | Examples | Hazard |
| Combustible Materials | Paper, wood, organic solvents, oils | May intensify fire; risk of spontaneous ignition.[4] |
| Strong Reducing Agents | Metal hydrides, sodium borohydride | Violent, exothermic reaction; potential for explosion.[3][4] |
| Finely Powdered Metals | Aluminum, zinc, iron | Forms friction-sensitive and explosive mixtures.[4][12] |
| Heat Sources | Hot plates, ovens, open flames | Can trigger rapid, explosive decomposition.[1][6] |
Part 4: Visualization of Safe Handling Workflow
The following diagram outlines the critical decision points from receiving the compound to its final use or disposal.
Caption: Decision workflow for handling this compound safely.
References
- 1. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. lookchem.com [lookchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. angenechemical.com [angenechemical.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
troubleshooting aminoguanidine nitrate solubility issues in physiological buffers
Welcome to the technical support center for aminoguanidine nitrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with the solubility and stability of this compound in physiological buffers and cell culture media. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions - Core Concepts of this compound Solubility
This section addresses the fundamental chemical properties of this compound that govern its behavior in solution.
Q1: What is the baseline solubility of this compound?
This compound is a white, crystalline solid that is generally considered highly soluble in water.[1][2] Its solubility is temperature-dependent, increasing significantly with heat.[3] While this high aqueous solubility is a good starting point, it does not guarantee solubility in complex buffer systems.
| Temperature | Solubility in Water ( g/100 mL) | Molar Equivalent (approx.) |
| 9 °C | 5 g | 365 mM |
| 20 °C | 16 g | 1.17 M |
| 98 °C | 81.2 g | 5.92 M |
| Data sourced from Sciencemadness Wiki.[3] |
Q2: How does the salt form (Nitrate vs. Hydrochloride) affect solubility and usage?
The counter-ion plays a significant role. Both the nitrate and hydrochloride salts are common in research. While both are water-soluble, they have different properties that can impact experimental outcomes.
| Property | This compound | Aminoguanidine Hydrochloride |
| Formula Weight | 137.10 g/mol | 110.5 g/mol |
| Solubility | High in water (160 mg/mL at 20°C).[3] | High in PBS pH 7.2 (~100 mg/mL).[4] |
| Key Consideration | Strong oxidizer; potential incompatibility with phosphate buffers. | Aqueous solutions are not recommended for storage for more than one day due to potential instability.[4] |
Q3: How does pH influence aminoguanidine's solubility?
Aminoguanidine is a strong base.[1] The guanidinium group has a very high pKa (the pKa of the parent compound, guanidine, is ~13.5), meaning it will be fully protonated and positively charged at any standard physiological pH (e.g., pH 6.8-8.0). Because it exists as a cation in this range, its solubility is less dependent on minor pH adjustments and more dependent on the interactions with anions in the buffer solution.
Q4: How stable is this compound in solution?
While the solid is stable at room temperature when stored correctly,[1] its stability in solution is context-dependent. In simple aqueous solutions, it is relatively stable. However, in complex physiological media containing reactive molecules like sugars (e.g., glucose) and dicarbonyls, aminoguanidine can react, leading to its consumption and the formation of new compounds over time.[1] This reactivity is the basis for its use as an inhibitor of Advanced Glycation End-products (AGEs).
Section 2: Troubleshooting Guide - From Dissolution to Precipitation
This section provides a systematic approach to resolving the most common solubility challenges.
Problem: My this compound won't dissolve completely in my buffer.
If you are encountering immediate insolubility, follow this diagnostic workflow.
Caption: Troubleshooting workflow for initial dissolution failure.
Problem: The compound dissolves initially but then precipitates over time.
Time-dependent precipitation is almost always a sign of a chemical incompatibility or reaction.
A primary cause of precipitation, especially in concentrated solutions, is a direct interaction between the aminoguanidinium cation and phosphate anions. This is a well-documented phenomenon for guanidinium-class compounds.
-
Mechanism: The positively charged guanidinium group can form strong non-covalent bonds (hydrogen bonds and electrostatic interactions) with negatively charged phosphate ions.[5][6] This can lead to the formation of less soluble ion pairs or complexes, causing them to salt out of the solution.
-
Secondary Effect: The addition of guanidinium salts is known to significantly alter the pH and buffering capacity of phosphate buffers, which can further disrupt solution equilibrium.[7][8]
Solution: Avoid phosphate-based buffers like PBS for preparing concentrated stock solutions of this compound.
References
- 1. Pimagedine - Wikipedia [en.wikipedia.org]
- 2. This compound|lookchem [lookchem.com]
- 3. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Guanidine-phosphate non-covalent interaction in LAP crystal growth solution evidenced from spectroscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aminoguanidine Nitrate Dosage for Rodent Models of Diabetes
Welcome to the technical support resource for researchers utilizing aminoguanidine in rodent models of diabetes. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting advice to help you design robust experiments and navigate potential challenges.
Section 1: Frequently Asked Questions - Foundational Concepts
Q1: What is aminoguanidine, and what is its primary mechanism of action in diabetes models?
A1: Aminoguanidine (AG) is a small molecule inhibitor primarily known for preventing the formation of Advanced Glycation End-products (AGEs).[1][2][3] In the hyperglycemic state characteristic of diabetes, excess glucose leads to the non-enzymatic glycation of proteins and lipids, forming reactive dicarbonyl compounds (like methylglyoxal and glyoxal).[4] These compounds cross-link with proteins, leading to the formation of irreversible AGEs, which contribute to the pathogenesis of diabetic complications such as nephropathy, retinopathy, and cardiovascular disease.[1][5][6]
Aminoguanidine, a nucleophilic hydrazine compound, acts as a "carbonyl scavenger."[4][7] It traps these reactive dicarbonyl intermediates, preventing them from reacting with proteins and forming AGEs.[4][8] While its most cited role is AGE inhibition, it's important to note that AG also inhibits inducible nitric oxide synthase (iNOS) and semicarbazide-sensitive amine oxidase (SSAO).[7][9] However, studies suggest its protective effects in diabetic nephropathy are predominantly mediated by the inhibition of AGE formation rather than NOS inhibition.[6]
Q2: Why use aminoguanidine nitrate specifically? Are there critical safety concerns?
A2: Aminoguanidine is typically supplied as a salt for stability, with bicarbonate, sulfate, and nitrate being common forms.[10][11] this compound is one of the available forms.[12]
CRITICAL SAFETY WARNING: this compound is an energetic material and can be explosive under specific conditions.[10] Reports in the chemical literature indicate that it can decompose violently or explode upon heating, particularly when evaporating an aqueous solution to dryness.[10] NEVER heat solutions of this compound to concentrate them. Handle the solid compound with care, avoiding heat and mechanical stress.
Q3: Does aminoguanidine lower blood glucose in diabetic rodents?
A3: The effect of aminoguanidine on blood glucose levels is inconsistent across studies. Many studies report that AG effectively mitigates diabetic complications without altering blood glucose concentrations or HbA1c levels.[6][11][13][14][15] This makes it a useful tool for isolating the effects of AGEs from those of hyperglycemia itself. However, some studies have observed a significant reduction in blood glucose levels with AG treatment.[16][17][18] This discrepancy may be due to differences in the rodent model, the timing of administration, the dose used, and the specific diabetic complication being studied. Therefore, AG should be primarily considered a tool to study complications, not a hypoglycemic agent.
Section 2: Dosage and Administration - Core Protocols
Q4: What are the typical dosage ranges and administration routes for aminoguanidine in rats and mice?
A4: The optimal dose and route depend on the experimental goals, duration, and rodent species. Administration in drinking water is common for long-term studies due to its convenience, while injections allow for more precise, periodic dosing.
| Species | Administration Route | Common Dosage Range | Key Findings / Context | Source(s) |
| Rat | Drinking Water | 1 g/L | Effective in reducing diabetic nephropathy, aortic damage, and cardiac fibrosis.[6][16][19][20] | [6][16][19][20] |
| Rat | Drinking Water | 500 mg/L | Restored flicker-induced arteriole dilations in a model of diabetic retinopathy.[21] | [21] |
| Rat | Intraperitoneal (IP) | 20 mg/kg/day | Mitigated oxidative-associated cardiac fibrosis in a T2DM model.[14] | [14] |
| Rat | Subcutaneous (SC) | 25 mg/kg/day | Improved motor nerve conduction velocity and inhibited AGE accumulation in nerves.[11][15] | [11][15] |
| Mouse | Drinking Water | 350 mg/L | Used in a study on NOD mice to test prevention of insulitis and diabetes.[22] | [22] |
| Mouse | Intraperitoneal (IP) | 50 mg/kg (twice daily) | Pharmacokinetic analysis in NOD mice.[22] | [22] |
| Mouse | Intraperitoneal (IP) | 50-100 mg/kg/day | Investigated dose-dependent hepatoprotective effects against arsenic toxicity.[23] | [23] |
Q5: Can you provide a step-by-step protocol for preparing and administering aminoguanidine in drinking water?
A5: This protocol is for chronic administration in a rat model of diabetes, based on a common dose of 1 g/L.
Materials:
-
This compound (or other salt form)
-
Standard rodent drinking water
-
Calibrated scale
-
Volumetric flasks or graduated cylinders
-
Animal water bottles
Protocol:
-
Calculate the Required Amount: Determine the total volume of drinking water needed for your cohort for a set period (e.g., 2-3 days) to ensure freshness. For a 1 g/L solution, you will need 1 gram of aminoguanidine for every 1000 mL of water.
-
Weigh the Compound: Carefully weigh the required amount of this compound powder. Perform this in a designated area and use appropriate personal protective equipment (PPE).
-
Dissolution: Add the powder to a portion of the total volume of drinking water in a suitable container (e.g., a beaker or flask). Stir at room temperature until fully dissolved. Do not use heat to aid dissolution due to the explosive risk associated with the nitrate salt.[10]
-
Final Volume Adjustment: Once dissolved, transfer the solution to a volumetric flask or graduated cylinder and add water to reach the final desired volume. Mix thoroughly.
-
Transfer to Water Bottles: Fill the animal water bottles with the freshly prepared solution.
-
Administration and Monitoring:
-
Replace the AG-containing water every 2-3 days to maintain stability and hygiene.
-
Measure water consumption daily or several times a week for each cage to monitor the actual dose ingested per animal. This is critical, as diabetic animals often exhibit polydipsia (increased water intake).[14][16]
-
The control group should receive standard drinking water. A "Vehicle+AG" group (non-diabetic animals receiving AG) is also recommended to isolate any effects of the drug itself.[16]
-
-
Dose Calculation: The actual dose received can be calculated as: Dose (mg/kg/day) = [Concentration (mg/mL) × Volume Consumed (mL/day)] / Animal Weight (kg)
Below is a workflow diagram for a typical experiment involving aminoguanidine.
Caption: Typical experimental workflow for an aminoguanidine study.
Section 3: Troubleshooting Guide
Q6: My aminoguanidine treatment isn't showing any effect on diabetic complications (e.g., albuminuria is still high). What could be wrong?
A6: This is a common challenge. Consider the following factors:
-
Timing and Duration of Treatment: The protective effects of aminoguanidine are related to the duration of therapy.[5] Longer treatment periods (e.g., 32 weeks) are more effective at retarding complications like albuminuria than shorter periods (e.g., 16 weeks).[5] If your study is short, the pathological changes may not be advanced enough, or the treatment duration may be insufficient to produce a measurable effect.
-
Actual Dose Ingested: If administering via drinking water, are you measuring consumption? Diabetic animals' drinking habits can be variable. If consumption is lower than expected, the dose may be sub-therapeutic. Conversely, severe polydipsia could lead to an unexpectedly high dose.
-
Severity of Diabetes: In models of very severe, uncontrolled hyperglycemia, the rate of AGE formation may overwhelm the inhibitory capacity of the administered dose. Ensure your diabetic model is stable and comparable across groups.
-
Mechanism of Injury: While AGEs are a major factor, they are not the only pathogenic pathway in diabetic complications. If another pathway is dominant in your specific model or endpoint (e.g., hemodynamic factors not influenced by AG), the effect of AG may be modest.[24]
Q7: I'm observing adverse effects in my AG-treated group, such as weight loss or lethargy. How do I determine if this is drug toxicity?
A7: While aminoguanidine generally has low toxicity in rodents, adverse effects are possible, especially at higher doses.[25]
-
Rule out Complications of Diabetes: Diabetic animals, even without treatment, can lose weight and show other signs of poor health.[14][16] Compare the AG-treated diabetic group to the untreated diabetic group. If the adverse effects are significantly worse in the AG group, it points towards drug-related toxicity.
-
Include a Non-Diabetic Control Group on AG: The most crucial control is a group of healthy, non-diabetic animals receiving the same dose of aminoguanidine.[16][20] If this group shows adverse effects, it strongly suggests drug toxicity independent of the diabetic state. Studies have shown that at doses like 1 g/L in drinking water, AG is not hepatotoxic in rats.[20]
-
Check for Overdosing: Re-calculate the dose based on actual water consumption and body weight. Severe polydipsia in some diabetic animals could lead to them ingesting a much higher dose than intended.
-
Consider the Salt Form and Purity: Ensure you are using a high-purity grade of aminoguanidine from a reputable supplier. Impurities could contribute to toxicity.
-
Acute Toxicity Signs: In acute toxicity studies of AG derivatives, lethargy was noted at higher doses (10 and 100 mg/kg), though no mortality occurred.[26] If you observe such signs, consider reducing the dose.
Section 4: Monitoring Efficacy
Q8: How can I confirm that my chosen dose of aminoguanidine is effectively inhibiting AGE formation in my animals?
A8: Direct measurement of AGEs in tissues is the most definitive way to confirm target engagement.
-
Tissue Fluorescence: AGEs have characteristic fluorescent properties. Measuring fluorescence in tissue homogenates (e.g., from the kidney or aorta) is a common method to quantify total AGE accumulation.[5][27] AG treatment should significantly attenuate the increase in tissue fluorescence seen in untreated diabetic animals.[5]
-
Immunoassays: More specific methods like ELISA or radioimmunoassays (RIAs) can be used to measure specific AGEs, such as N(epsilon)-(carboxymethyl)lysine (CML).[5][6] Studies have confirmed that AG treatment reduces renal AGE levels as measured by these techniques.[6][27]
-
Functional and Structural Endpoints: Beyond direct AGE measurement, efficacy is validated by improvements in the pathological endpoints you are studying. This could include:
Section 5: Mechanism of Action Visualization
The diagram below illustrates the central role of aminoguanidine in preventing AGE-mediated tissue damage in a hyperglycemic state.
Caption: Aminoguanidine's mechanism as a carbonyl scavenger.
References
- 1. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]
- 2. Aminoguanidine: Significance and symbolism [wisdomlib.org]
- 3. Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative contributions of advanced glycation and nitric oxide synthase inhibition to aminoguanidine-mediated renoprotection in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 11. Effect of aminoguanidine on functional and structural abnormalities in peripheral nerve of STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 氨基胍硝酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Aminoguanidine reduces diabetes-associated cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aminoguanidine treatment reduces the increase in collagen stability of rats with experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ameliorative effects of aminoguanidine on rat aorta in Streptozotocin-induced diabetes and evaluation of α-SMA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The action of aminoguanidine on the liver of trained diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aminoguanidine Reverses the Loss of Functional Hyperemia in a Rat Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of aminoguanidine administration and effects on the diabetes frequency in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Aminoguanidine attenuates arsenic-induced hepatic oxidative stress: Dose-dependent effects in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Fetal toxicity of aminoguanidine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Effect of diabetes and aminoguanidine therapy on renal advanced glycation end-product binding - PubMed [pubmed.ncbi.nlm.nih.gov]
aminoguanidine nitrate degradation pathways and how to prevent them
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide synthesizes the current scientific understanding of aminoguanidine nitrate and related chemical structures. Direct experimental data on the hydrolytic and photolytic degradation pathways of this compound is limited. The information presented herein regarding these specific pathways is based on established chemical principles and data from analogous compounds. Researchers are strongly encouraged to perform their own stability studies for their specific formulations and applications.
Introduction
This compound is a compound of significant interest in various research and development fields due to its unique chemical properties. However, its utility can be compromised by its inherent instability under certain conditions. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound. We will delve into the known and hypothesized degradation pathways and offer practical troubleshooting advice to ensure the integrity of your experiments and formulations.
Part 1: Frequently Asked Questions (FAQs) about this compound Degradation
Q1: What are the primary ways this compound can degrade?
A1: this compound is susceptible to three main degradation pathways:
-
Thermal Degradation: Decomposition due to exposure to elevated temperatures.
-
Hydrolytic Degradation: Decomposition in the presence of water, which can be influenced by pH.
-
Photolytic Degradation: Decomposition upon exposure to light, particularly UV radiation.
Q2: I've noticed a discoloration in my this compound sample. What could be the cause?
A2: Discoloration, such as a pinkish hue, can be an indicator of degradation. This is often associated with thermal stress or exposure to light, leading to the formation of various degradation products. It is crucial to investigate the purity of any discolored sample before use.
Q3: Is this compound safe to handle?
A3: this compound is an energetic material and can be hazardous. It may explode under heat or mechanical stress. Always consult the Safety Data Sheet (SDS) before handling. Proper personal protective equipment (PPE) should be worn, and the compound should be handled in a well-ventilated area, away from heat, sparks, and combustible materials.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It should be kept away from sources of ignition and combustible materials.[1]
Part 2: Troubleshooting Guides for Preventing Degradation
Issue 1: Rapid Thermal Degradation During Experiments
Symptoms:
-
Unexpected changes in experimental results when using heated solutions of this compound.
-
Visible decomposition (e.g., gas evolution, color change) at elevated temperatures.
Root Cause Analysis: The primary mechanism of thermal decomposition for aminoguanidine nitrates involves deamination and the rupture of the N-N bond.[2] This process can be accelerated at higher temperatures, leading to the formation of various gaseous products and less active compounds, thereby affecting experimental outcomes. The main gaseous products of the decomposition of the related trithis compound are N₂, N₂O, and H₂O.[3]
Preventative Measures & Protocols:
-
Temperature Control: Maintain the experimental temperature as low as feasible for your application. If possible, conduct reactions at or below room temperature.
-
Inert Atmosphere: For reactions requiring elevated temperatures, consider performing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative thermal degradation.
-
Kinetic Analysis: If your experiment involves heating, perform a preliminary kinetic analysis to understand the rate of degradation at your target temperature. This can be done by taking aliquots at different time points and analyzing the concentration of this compound by HPLC.
Issue 2: Suspected Hydrolytic Degradation in Aqueous Solutions
Symptoms:
-
Loss of potency or activity of this compound in aqueous stock solutions over time.
-
Drift in pH of the solution.
-
Appearance of unknown peaks in chromatograms of stored solutions.
Root Cause Analysis (Hypothesized): While direct studies on this compound hydrolysis are scarce, the guanidinium group is known to undergo hydrolysis, particularly under basic conditions, to form urea and ammonia.[4][5][6] The reaction is consistent with the attack of a hydroxide ion on the guanidinium cation or the attack of water on the uncharged guanidine base.[7] Therefore, it is plausible that this compound in aqueous solution can hydrolyze to aminourea and other byproducts. The rate of this hydrolysis is expected to be highly pH-dependent.
Preventative Measures & Protocols:
-
pH Control:
-
Based on the general stability of amine salts, maintaining a slightly acidic pH (e.g., pH 4-6) is likely to slow down hydrolysis.
-
Avoid alkaline conditions, as these are known to accelerate the hydrolysis of guanidinium compounds.[4]
-
Use appropriate buffer systems to maintain the desired pH. Conduct compatibility studies with your chosen buffer.
-
-
Solution Preparation and Storage:
-
Prepare fresh aqueous solutions of this compound for each experiment.
-
If storage is necessary, store solutions at 2-8°C to reduce the rate of hydrolysis.
-
Protect solutions from light to prevent concurrent photodegradation.
-
Issue 3: Potential Photodegradation upon Exposure to Light
Symptoms:
-
Degradation of samples left on the lab bench or exposed to ambient light.
-
Discoloration of the solid or solution upon light exposure.
Root Cause Analysis (Hypothesized): Direct photolysis data for this compound is not readily available. However, the nitrate ion is known to undergo photolysis in aqueous solutions when exposed to UV light, which can generate reactive species like hydroxyl radicals.[8][9][10] These reactive species can then degrade the aminoguanidine moiety.
Preventative Measures & Protocols:
-
Light Protection:
-
Store solid this compound and its solutions in amber vials or containers wrapped in aluminum foil.
-
Minimize exposure to ambient and direct light during handling and experiments.
-
-
Use of Antioxidants (for formulated products):
Issue 4: Incompatibility with Other Formulation Components
Symptoms:
-
Formation of precipitates when mixing this compound with other excipients.
-
Unexpected degradation products in formulated mixtures.
-
Changes in physical properties (e.g., color, consistency) of the formulation.
Root Cause Analysis: Aminoguanidine possesses a reactive primary amine group which can interact with certain excipients. Common reactive impurities in excipients, such as reducing sugars, aldehydes, and peroxides, can lead to degradation.[14]
Potential Excipient Incompatibilities:
| Excipient Class | Reactive Impurity/Group | Potential Interaction with Aminoguanidine | Prevention Strategy |
| Reducing Sugars | Aldehyde/Ketone groups | Maillard reaction with the amine group, leading to discoloration and degradation. | Use non-reducing sugars (e.g., sucrose) or sugar alcohols (e.g., mannitol). |
| Aldehydes | Formaldehyde, etc. | Formation of imines and subsequent degradation products. | Select excipients with low aldehyde content. |
| Peroxides | Hydroperoxides | Oxidation of the amine group. | Choose excipients with low peroxide values. Consider including antioxidants. |
| Metal Ions | Transition metals | Catalysis of oxidative degradation. | Use excipients with low levels of metal impurities. Consider adding a chelating agent like EDTA. |
Protocol for Excipient Compatibility Study:
-
Prepare binary mixtures of this compound and each excipient (typically in a 1:1 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Include control samples of this compound and each excipient stored under the same conditions.
-
At specified time points, analyze the samples using techniques like HPLC to detect the formation of new degradation products and quantify the loss of this compound.
-
Use techniques like Differential Scanning Calorimetry (DSC) to screen for potential interactions, although HPLC is necessary for confirmation.
Part 3: Visualizing Degradation Pathways
Diagram 1: Known Thermal Degradation Pathway
Caption: Thermal decomposition of this compound.
Diagram 2: Hypothesized Hydrolytic Degradation Pathway
Caption: Hypothesized hydrolysis of this compound.
Diagram 3: Hypothesized Photolytic Degradation Pathway
Caption: Hypothesized photodegradation of this compound.
Part 4: Experimental Protocol for Stability Assessment
This section provides a general protocol for a forced degradation study of this compound, which is essential for understanding its stability profile and for the development of stability-indicating analytical methods.[15][16][17][18][19]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Analytical Method: A stability-indicating HPLC method is required. A validated HPLC method for aminoguanidine has been reported, which involves pre-column derivatization with 1-Naphthyl isothiocyanate followed by analysis on a RP-18 column with UV detection at 220 nm.[20][21] An alternative method uses a HILIC column for the analysis of underivatized aminoguanidine.[22] The chosen method must be validated for specificity to ensure that all degradation products are separated from the parent peak and from each other.
Protocol for Forced Degradation Study:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified time (e.g., 8 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound to dry heat (e.g., 80°C) for a specified time.
-
Also, reflux the stock solution at a controlled temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples at various time points.
-
-
Analysis:
-
Analyze all samples by the validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
-
If possible, use LC-MS to identify the mass of the degradation products to help elucidate their structures.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 7. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemistry of nitrite and nitrate in aqueous solution: a review | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. ajpsonline.com [ajpsonline.com]
- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. forced degradation products: Topics by Science.gov [science.gov]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. rjptonline.org [rjptonline.org]
- 21. rjptonline.org [rjptonline.org]
- 22. researchgate.net [researchgate.net]
Aminoguanidine Nitrate Interference: A Technical Support Guide for Researchers
Welcome to the technical support center for researchers utilizing aminoguanidine (AG) in their experimental workflows. As a potent inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of reactive carbonyl species, aminoguanidine is a valuable tool in studying diabetic complications, inflammation, and neurodegenerative diseases.[1][2][3] However, its chemical properties, particularly its nucleophilic hydrazine group, can lead to significant interference in a wide range of common biochemical assays.[4][5]
This guide is designed to provide you with the expertise and field-proven insights needed to anticipate, diagnose, and mitigate these interferences, ensuring the integrity and validity of your research data. We will move beyond simple protocol lists to explain the causal mechanisms behind these interactions, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding and Troubleshooting Aminoguanidine Interference
This section addresses the most common issues researchers face when working with aminoguanidine.
General Properties and Mechanisms of Interference
Q1: What is aminoguanidine, and what are its primary biochemical activities?
A1: Aminoguanidine is a small molecule that functions primarily through two well-documented mechanisms:
-
Inhibition of Nitric Oxide Synthase (NOS): It acts as a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), which is often upregulated during inflammatory conditions.[1][2] This makes it a valuable tool for studying the pathological roles of excessive nitric oxide (NO) production.[2][6]
-
Inhibition of Advanced Glycation End-Product (AGE) Formation: Aminoguanidine is a nucleophilic hydrazine compound that traps reactive dicarbonyl compounds like methylglyoxal, which are precursors to AGEs.[4][5][7][8] This anti-glycation activity is central to its use in diabetes research.[9][10]
Q2: What chemical feature of aminoguanidine is responsible for most assay interferences?
A2: The primary culprit is the hydrazine moiety (-NHNH₂) . This functional group is highly nucleophilic and possesses reducing properties. It can react non-enzymatically with a variety of molecules commonly used in biochemical assays, including:
-
Aldehydes and ketones (carbonyls).[11]
-
Tetrazolium salts (used in viability assays).
-
Copper (Cu²⁺) ions (used in protein assays).
This reactivity can lead to false-positive or false-negative results by either mimicking the reaction product or consuming essential assay reagents.[5]
Interference in Specific Assay Categories
Q3: I'm performing a cell viability assay (e.g., MTT, XTT, WST-1) and getting unexpectedly high readings in my aminoguanidine-treated wells, even in cell-free controls. What's happening?
A3: This is a classic example of direct chemical interference. The hydrazine group of aminoguanidine can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product. This chemical reduction is indistinguishable from the enzymatic reduction carried out by metabolically active cells, leading to a false-positive signal for cell viability.
Mechanism of Interference: MTT Assay
-
Biological Reaction: Cellular dehydrogenases in viable cells reduce the yellow MTT tetrazolium to a purple formazan product.
-
Interfering Reaction: Aminoguanidine's reducing potential directly converts MTT to formazan, independent of cellular activity.
Q4: My protein concentration measurements using the Bicinchoninic Acid (BCA) assay are inconsistent and seem artificially inflated after treating my samples with aminoguanidine. Why?
A4: The BCA assay is highly susceptible to interference from reducing agents. The assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu¹⁺ with BCA. Aminoguanidine, being a reducing agent, can directly reduce Cu²⁺ to Cu¹⁺, leading to an overestimation of the protein concentration.[12][13]
Q5: Is the Bradford protein assay a safe alternative to the BCA assay when aminoguanidine is present?
A5: Generally, yes. The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with arginine and aromatic amino acid residues.[14] This mechanism is not based on redox chemistry, making it far less susceptible to interference from reducing agents like aminoguanidine.[12] While some drugs have been shown to interfere with the Bradford assay, aminoguanidine is not typically one of them at standard concentrations.[15]
Q6: I am studying aminoguanidine as an inhibitor of Advanced Glycation End-Products (AGEs). Can it also interfere with the fluorescent measurement of AGEs?
A6: This is a nuanced issue. While aminoguanidine effectively inhibits the formation of new AGEs, its presence in the final sample can complicate AGE quantification.[4][9]
-
Potential for Quenching: Depending on the specific fluorescent AGE being measured and the excitation/emission wavelengths, aminoguanidine could potentially quench the fluorescent signal.
-
Formation of Non-AGE Fluorophores: Reactions between aminoguanidine and assay components could potentially create new, unrelated fluorescent products.
It is crucial to run controls of aminoguanidine in the assay buffer without any protein to check for background fluorescence or quenching effects at the specific wavelengths you are using.
Part 2: Troubleshooting Workflows and Mitigation Protocols
As a self-validating system, your experimental design must include controls to identify and correct for potential interference.
Universal Control Experiment: Diagnosing Direct Assay Interference
This is the most critical first step whenever you suspect interference from any compound, including aminoguanidine.
Objective: To determine if aminoguanidine directly interacts with assay reagents in the absence of any biological material (cells, protein, etc.).
Protocol:
-
Prepare your assay plate as usual.
-
Test Wells: Add your complete assay buffer + aminoguanidine (at the final concentration used in your experiment) + assay reagent(s).
-
Positive Control Wells: Include your standard positive control for the assay.
-
Negative Control (Blank) Wells: Include your complete assay buffer + assay reagent(s) (without aminoguanidine).
-
Incubate the plate according to the assay protocol.
-
Read the results (absorbance, fluorescence, luminescence).
Interpretation:
-
Interference Confirmed: If the signal in the "Test Wells" is significantly higher or lower than the "Blank Wells," direct interference is occurring.
-
No Direct Interference: If the signal in the "Test Wells" is identical to the "Blank Wells," direct chemical interference is unlikely. The effect you are seeing is more likely a true biological effect.
Workflow: Diagnosing Aminoguanidine Interference
Caption: A logical workflow to confirm or rule out direct assay interference by aminoguanidine.
Protocol: Protein Precipitation to Remove Interfering Substances
If you must use an assay susceptible to aminoguanidine interference (like the BCA assay), you can remove the compound by precipitating the protein.
Objective: To isolate proteins from soluble, low-molecular-weight compounds like aminoguanidine.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution, ice-cold.
-
Acetone, 100%, ice-cold.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge (4°C).
-
Buffer compatible with your downstream assay (e.g., PBS for redissolving protein).
Procedure:
-
Place your protein sample (containing aminoguanidine) in a microcentrifuge tube on ice.
-
Add an equal volume of ice-cold 20% TCA (diluted from 100% stock). For example, add 100 µL of 20% TCA to 100 µL of sample.
-
Vortex briefly to mix.
-
Incubate on ice for 30 minutes to allow protein to precipitate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant, which contains the aminoguanidine.
-
Gently add 500 µL of ice-cold acetone to the tube to wash the protein pellet. Do not disturb the pellet.
-
Centrifuge again at 14,000 x g for 5 minutes at 4°C.
-
Discard the acetone wash. Repeat the wash step if high concentrations of aminoguanidine were used.
-
Briefly air-dry the pellet in a fume hood for 5-10 minutes. Do not over-dry, as it will be difficult to resuspend.
-
Resuspend the protein pellet in a known volume of a buffer compatible with your downstream assay (e.g., BCA assay lysis buffer).
Part 3: Data Summary and Assay Recommendations
To facilitate easy comparison, the table below summarizes the key interferences and recommended solutions.
| Assay Type | Interfering Mechanism of Aminoguanidine | Observed Effect | Recommended Mitigation Strategy |
| Cell Viability (MTT, XTT, etc.) | Direct chemical reduction of tetrazolium salt. | False-positive (increased viability/metabolism). | Use a non-redox-based assay, such as CellTiter-Glo® (luminescence-based ATP quantification) or crystal violet staining (measures adherent cell biomass). |
| Protein Quantification (BCA) | Reduction of Cu²⁺ to Cu¹⁺.[12][13] | False-positive (artificially high protein concentration). | Use the Bradford Protein Assay .[12] If BCA must be used, perform a protein precipitation (TCA/acetone) prior to the assay.[16] |
| Nitric Oxide (Griess Assay) | Aminoguanidine is a NOS inhibitor. | True negative (decreased nitrite, the intended biological effect). | This is the intended use. However, ensure aminoguanidine itself does not react with Griess reagents by running a cell-free control. |
| AGE Fluorescence Assay | Potential for fluorescence quenching or generation of fluorescent artifacts. | Unpredictable (false-positive or false-negative). | Perform a control with aminoguanidine in assay buffer alone to measure its intrinsic fluorescence or quenching properties at the specific wavelengths used. |
References
- 1. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid reversal by aminoguanidine of the neurovascular effects of diabetes in rats: modulation by nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of aminoguanidine, an inhibitor of inducible nitric oxide synthase, on nitric oxide production and its metabolites in healthy control subjects, healthy smokers, and COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products [frontiersin.org]
- 12. citeqbiologics.com [citeqbiologics.com]
- 13. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Ensuring Consistent Results with Aminoguanidine Nitrate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Consistency with Aminoguanidine Nitrate
Aminoguanidine is a valuable tool in various research fields, notably as an inhibitor of inducible nitric oxide synthase (iNOS) and as a preventative agent against the formation of advanced glycation end-products (AGEs)[1][2]. However, its chemical nature presents challenges to achieving experimental reproducibility. This compound, a common salt form, can be susceptible to degradation and its reactivity is highly dependent on experimental conditions. This guide will walk you through the common pitfalls and provide you with the practical knowledge to overcome them.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about working with this compound.
| Question | Answer |
| What is the recommended solvent for this compound? | For biological experiments, sterile, deionized water or a suitable buffer (e.g., phosphate buffer, pH ~7.4 for AGEs assays) is commonly used. For long-term storage of stock solutions, DMSO is a better option. |
| What is the optimal pH for this compound solutions? | The stability of aminoguanidine solutions is pH-dependent. A slightly acidic to neutral pH is generally recommended. For the related compound, trithis compound, a pH of 4.5-5.5 is used during synthesis to improve purity, suggesting that a slightly acidic environment may enhance stability.[3] |
| How should I store this compound powder? | The solid powder should be stored in a cool, dry, and dark place in a tightly sealed container. It is an oxidizing agent and should be kept away from combustible materials. |
| How long are aqueous solutions of aminoguanidine stable? | Aqueous solutions of aminoguanidine salts are known to be unstable for more than 24 hours at room temperature. It is strongly recommended to prepare fresh solutions for each experiment or to use aliquots of a frozen DMSO stock. |
| Can I autoclave my this compound solution? | No. This compound can decompose upon heating and aqueous solutions may explode violently when heated to evaporation.[4] Sterilize solutions by filtration through a 0.22 µm filter. |
Troubleshooting Guide: Addressing Inconsistent Experimental Results
Inconsistent results in experiments using this compound often stem from a few key factors. This section provides a systematic approach to identifying and resolving these issues.
Problem 1: Decreased or Variable Inhibitory Activity
Possible Causes:
-
Degradation of this compound: The primary culprit for inconsistent activity is the degradation of the compound in solution. Aminoguanidine in aqueous solutions is susceptible to hydrolysis and oxidation.
-
Incorrect pH of the Solution: The stability of aminoguanidine is pH-dependent. A suboptimal pH can accelerate its degradation.
-
Impure Starting Material: The purity of the this compound can vary between batches and suppliers. Impurities can interfere with the assay or reflect a lower concentration of the active compound.
Solutions:
-
Fresh is Best: Always prepare fresh aqueous solutions of this compound immediately before use. If you must prepare a stock, use DMSO and store it in single-use aliquots at -80°C.
-
Verify and Control pH: Measure the pH of your final experimental solution after adding this compound. Adjust as necessary with dilute acid or base. For long-term incubations, consider using a buffered system.
-
Purity Matters: Purchase high-purity this compound (≥98%) from a reputable supplier.[5] If you suspect purity issues, consider analytical validation.
-
Proper Storage of Solid: Ensure the solid compound is stored correctly to prevent degradation from moisture and light.
Problem 2: High Background Signal or Assay Interference
Possible Causes:
-
Formation of Colored Impurities: The free base of aminoguanidine can undergo oxidation, a process that is catalyzed by metal ions and enhanced under basic conditions, leading to the formation of colored impurities that can interfere with colorimetric or fluorometric assays.
-
Reaction with Media Components: Aminoguanidine, being a reactive nucleophile, can potentially interact with components in complex biological media, such as aldehydes or ketones present in some supplements.
-
Contamination: Contamination of stock solutions or reagents can introduce interfering substances.
Solutions:
-
Use High-Purity Water and Reagents: Prepare all solutions with high-purity, deionized water and analytical grade reagents to minimize metal ion contamination.
-
Avoid Basic Conditions for Storage: Do not store aminoguanidine solutions at a high pH.
-
Run Appropriate Controls: Always include a "vehicle control" (your buffer or media with everything except the aminoguanidine) and a "no-inhibitor control" to assess background signal.
-
Consider Buffer Compatibility: If using a new buffer system, perform a preliminary experiment to ensure it does not interfere with your assay or react with aminoguanidine.
Problem 3: Unexpected Cytotoxicity in Cell-Based Assays
Possible Causes:
-
High Concentration of Aminoguanidine: Like many compounds, aminoguanidine can be toxic to cells at high concentrations.
-
Degradation Products: The degradation products of aminoguanidine may be more cytotoxic than the parent compound.
-
Solvent Toxicity: If using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%).
Solutions:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range of aminoguanidine for your specific cell type and assay duration.
-
Use Freshly Prepared Solutions: This minimizes the accumulation of potentially toxic degradation products.
-
Control for Solvent Effects: Always include a vehicle control with the same final concentration of the solvent (e.g., DMSO) used to dissolve the aminoguanidine.
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous Stock Solution of this compound for Biological Assays
-
Materials:
-
This compound (high purity, ≥98%)
-
Sterile, deionized water or desired sterile buffer (e.g., PBS, pH 7.4)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
On the day of the experiment, bring the this compound powder to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.
-
Dissolve the powder in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex gently until the solid is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Use the solution immediately. Discard any unused portion of the aqueous solution.
-
Protocol 2: Preparation and Storage of a DMSO Stock Solution of this compound
-
Materials:
-
This compound (high purity, ≥98%)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock (e.g., 1 M).
-
Vortex until completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.[6]
-
When needed, thaw a single aliquot at room temperature and dilute it to the final working concentration in your experimental buffer or medium immediately before use. Do not refreeze thawed aliquots.
-
Visualizing Key Concepts
Workflow for Consistent this compound Experiments
Caption: Workflow for ensuring consistent results with this compound.
Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound in experiments.
References
- 1. Aminoguanidine-based bioactive proligand as AIEE probe for anticancer and anticovid studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. US5041661A - Method of producing trithis compound - Google Patents [patents.google.com]
- 4. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Aminoguanidine Nitrate's Effects on Animal Well-being
Last Updated: January 3, 2026
Welcome to the technical support guide for researchers utilizing aminoguanidine (AG) nitrate in animal studies. This resource is designed to provide in-depth, actionable guidance to ensure the highest standards of animal welfare while maintaining scientific rigor. Aminoguanidine is a valuable tool, primarily known as an inhibitor of inducible nitric oxide synthase (iNOS) and an inhibitor of advanced glycation end product (AGE) formation.[1][2][3] However, its administration is not without challenges. This guide offers troubleshooting protocols and evidence-based answers to common questions encountered in the field.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge and common queries regarding the use of aminoguanidine in animal research.
Q1: What is the primary mechanism of action for aminoguanidine in research models?
Aminoguanidine has multiple mechanisms, but it is most frequently used for two primary effects:
-
Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): In inflammatory conditions or models of sepsis, iNOS produces large, often damaging, amounts of nitric oxide (NO).[4] Aminoguanidine selectively inhibits this isoform over endothelial (eNOS) and neuronal (nNOS) isoforms, making it a valuable tool for studying the pathological roles of NO.[5][6]
-
Inhibition of Advanced Glycation End Product (AGE) Formation: In models of diabetes, aminoguanidine traps reactive carbonyl species, thereby preventing the cross-linking of proteins and the formation of AGEs.[2][7] This action is studied for its potential to mitigate diabetic complications like nephropathy and retinopathy.[3][7]
It's also noted to be a diamine oxidase inhibitor, which can be a source of some side effects.[1]
Q2: What are the most common adverse effects observed in animals treated with aminoguanidine?
The adverse effects are often dose-dependent.[8] Key signs to monitor include:
-
General Systemic Toxicity: Changes in body weight, food and water consumption are primary indicators of an animal's overall health status.[7][9]
-
Gastrointestinal Issues: Diarrhea and changes in appetite can occur.
-
Renal and Hepatic Effects: While some studies show aminoguanidine is not hepatotoxic at certain doses, others suggest monitoring for minor hepatic or renal perturbations is wise, especially in long-term studies.[9][10] High doses were found to be toxic in earlier human trials, underscoring the need for careful dose management.[2]
-
Hematological Changes: Anemia has been reported in some contexts, and changes in blood biochemistry can occur.[10]
-
Increased Mortality: In some disease models, such as multiple low-dose streptozotocin injections in mice, aminoguanidine has been associated with increased mortality compared to controls.[11]
Q3: How do I establish a safe and effective starting dose for my animal model?
A pilot study is essential. There is no universal dose, as the optimal concentration depends on the species, disease model, and intended therapeutic effect.
-
Literature Review: Start with doses reported in similar models. For example, doses around 50 mg/kg/day have shown protective effects in mouse models of oxidative stress, while higher doses (100 mg/kg/day) were less effective.[8] In rat diabetic models, doses of 50 mg/kg/day (i.p.) attenuated some deficits, whereas administration in drinking water (1 g/L) did not show the same effect.[12][13]
-
Dose-Finding Study: Use a small cohort of animals and test a range of doses (e.g., 10, 50, 100 mg/kg). Monitor animals intensely for the first 24-48 hours and then daily for at least a week.[9] Record all clinical signs, body weight, and food/water intake. This will help you determine the Maximum Tolerated Dose (MTD) and a suitable therapeutic window for your specific study.
Q4: What are the essential animal welfare monitoring parameters during an aminoguanidine study?
Consistent and thorough monitoring is critical. All experimental protocols must be approved by an institutional animal care and use committee.[14]
-
Daily Health Checks: Animals should be observed at least twice daily.[15] Look for changes in posture, activity level, grooming, and social interaction.
-
Quantitative Scoring: Use a clinical scoring sheet to objectively track welfare. This removes subjectivity and provides clear endpoints.
-
Humane Endpoints: Clearly define humane endpoints before the study begins. These are criteria that, when met, require an animal to be humanely euthanized to prevent further suffering. Examples include >20% body weight loss, inability to access food or water, or severe, unmanaged pain.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step guidance for specific challenges you may encounter.
Troubleshooting Guide 1: Managing Adverse Clinical Signs
If an animal begins to show adverse signs, a systematic response is required to ensure its welfare and the integrity of your data.
Issue: An animal in the aminoguanidine treatment group shows a 10% weight loss and mild lethargy.
Protocol: Step-by-Step Adverse Event Response
-
Isolate and Assess: If socially housed, move the animal to a separate cage to prevent bullying and allow for accurate monitoring of food and water intake. Perform a thorough clinical examination.
-
Provide Supportive Care:
-
Hydration: Ensure easy access to water. If dehydration is suspected, provide subcutaneous fluid therapy (e.g., sterile 0.9% saline), as advised by a veterinarian.
-
Nutrition: Provide a highly palatable, high-calorie supplemental food source on the cage floor.
-
Thermoregulation: Ensure the animal is able to maintain its body temperature. Provide extra nesting material or a supplemental heat source if necessary.[15]
-
-
Dose Adjustment: Immediately consider reducing the aminoguanidine dose by 25-50% for this animal. If multiple animals are affected, consider reducing the dose for the entire cohort.
-
Consult a Veterinarian: A veterinarian with laboratory animal experience is an invaluable resource and should be consulted.[15][16] They can provide a differential diagnosis and recommend specific treatments.
-
Document Everything: Record all observations, interventions, and the animal's response in the study records.[17] This is crucial for data interpretation and for refining future protocols.
Logical Flow: Adverse Event Decision Tree
This diagram outlines the decision-making process when an adverse event is detected.
Caption: Workflow for managing adverse clinical events.
Troubleshooting Guide 2: Interpreting Biochemical & Hematological Data
Aminoguanidine can influence blood chemistry, which may confound experimental results if not properly understood.
Issue: Plasma creatinine levels are unexpectedly low in aminoguanidine-treated animals.
Causality and Protocol
-
The Cause: This is a known analytical interference. Aminoguanidine can directly interfere with certain colorimetric assays for creatinine (e.g., the Jaffe reaction), leading to a falsely low reading.[10] This does not necessarily reflect an actual change in renal function.
-
The Protocol:
-
Verify the Assay Method: Check if your lab uses an assay susceptible to this interference. Enzymatic creatinine assays are generally less prone to this issue.
-
Use Alternative Renal Markers: Do not rely solely on creatinine. Measure Blood Urea Nitrogen (BUN) and conduct urinalysis. Note that in some models, aminoguanidine has been shown to increase plasma urea.[10]
-
Histopathology: The gold standard for assessing nephrotoxicity is histopathological examination of the kidneys at the end of the study.[9]
-
Data Presentation: Clinical Scoring and Dose-Response
Objective data collection is paramount for both animal welfare and scientific validity.
Table 1: Example Clinical Assessment Score Sheet for Rodents
This table should be adapted for your specific model and species but provides a robust starting point. A cumulative score of ≥3 should trigger the adverse event protocol.
| Parameter | Score 0 (Normal) | Score 1 (Mild Abnormality) | Score 2 (Moderate Abnormality) |
| Body Weight | < 5% loss from baseline | 5-10% loss from baseline | 10-15% loss from baseline |
| Appearance | Well-groomed, smooth coat | Mildly unkempt or piloerect coat | Moderately unkempt, soiled coat |
| Activity | Bright, alert, responsive | Quiet but responsive | Lethargic, slow to respond |
| Posture | Normal | Mildly hunched at rest | Consistently hunched, arched back |
| Hydration | Normal skin turgor | Mild skin tenting (<1 sec) | Obvious skin tenting (>1 sec) |
| Stool | Formed, normal pellets | Soft stool, mild soiling | Diarrhea, significant soiling |
Table 2: Dose-Dependent Effects of Aminoguanidine in Rodent Models
This table summarizes findings from the literature to guide dose selection.
| Species | Model | Dose | Route | Key Finding | Reference |
| Mouse | Arsenic-induced oxidative stress | 50 mg/kg/day | i.p. | Optimal hepatoprotective effects observed. | [8] |
| Mouse | Arsenic-induced oxidative stress | 100 mg/kg/day | i.p. | Less protective effect than 50 mg/kg dose. | [8] |
| Rat | Streptozotocin-induced diabetes | 50 mg/kg/day | i.p. | Attenuated deficits in motor nerve conduction velocity. | |
| Rat | Streptozotocin-induced diabetes | 1 g/L | Drinking water | No effect on motor nerve conduction velocity deficits. | [13] |
| Rat | Streptozotocin-induced diabetes | 1 g/L | Drinking water | Significantly decreased blood glucose levels. | |
| Rat | Endotoxic shock | 15-45 mg/kg | i.v. | Reversed hypotension and improved survival. | [5][6] |
References
- 1. More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoguanidine prolongs survival in azotemic-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of nitric oxide synthase inhibitors in animal models of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoguanidine attenuates arsenic-induced hepatic oxidative stress: Dose-dependent effects in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An investigation into the effects of aminoguanidine treatment on the plasma and blood of free-fed and dietary-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoguanidine, an inhibitor of nitric oxide formation, fails to protect against insulitis and hyperglycemia induced by multiple low dose streptozotocin injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoguanidine--effects on endoneurial vasoactive nitric oxide and on motor nerve conduction velocity in control and streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Research Guidelines | Journal of Asian Health [journalofasianhealth.org]
- 15. Specific recommendations for animal study monitoring? | FAQs [proximacro.com]
- 16. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Aminoguanidine Nitrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the oral bioavailability of aminoguanidine nitrate. This guide is structured to provide in-depth, practical solutions to common experimental challenges. It is designed to move beyond simple protocols by explaining the scientific rationale behind each step, ensuring a robust and reproducible experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers frequently encounter when beginning work on the oral delivery of this compound.
Q1: What are the primary challenges to achieving high oral bioavailability for this compound?
A1: The primary challenge for this compound, despite its good water solubility, is likely poor membrane permeability. The molecule is a small, hydrophilic, and charged cation at physiological pH, which limits its ability to passively diffuse across the lipid-rich intestinal epithelium.[1] Additionally, its stability in the harsh enzymatic and pH environment of the gastrointestinal (GI) tract may be a concern, potentially leading to degradation before it can be absorbed.[2][3]
Q2: Is this compound's high water solubility an advantage or disadvantage for oral absorption?
A2: It's a double-edged sword. High water solubility ensures that the drug dissolves readily in the gastrointestinal fluids, which is a prerequisite for absorption.[4][5] However, this very hydrophilicity is what hinders its passive diffusion across the lipid cell membranes of the intestinal wall, a critical step for entering systemic circulation.[6]
Q3: What are the initial preformulation studies that should be conducted for an this compound oral dosage form?
A3: A thorough preformulation study is critical.[7][8][9] Key investigations should include:
-
pH-solubility profile: To understand its solubility across the physiological pH range of the GI tract.
-
Stability studies: Assessing its chemical stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is crucial to determine if degradation is a significant barrier.[3][10]
-
Excipient compatibility: To identify suitable inactive ingredients that do not negatively interact with the drug.[7]
-
LogP/LogD determination: To quantify its lipophilicity and predict its permeability.
Q4: Which in vitro models are most suitable for assessing the permeability of this compound?
A4: For assessing intestinal permeability, the Caco-2 cell monolayer model is considered the gold standard as it mimics the human intestinal epithelium and can identify active transport mechanisms.[11][12][13] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based alternative for predicting passive diffusion.[14] Given aminoguanidine's hydrophilic nature, Caco-2 assays would be more informative as they can also reveal any involvement of transport proteins.
Section 2: Troubleshooting Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during your experiments.
Low and Variable In Vivo Exposure
Q: My in vivo pharmacokinetic studies in rats show low and highly variable plasma concentrations of aminoguanidine after oral administration. What are the likely causes and how can I investigate them?
A: Low and variable exposure is a common problem for hydrophilic drugs. The root causes can be multifaceted, stemming from poor absorption, pre-systemic degradation, or both. Here’s a systematic approach to troubleshoot this issue:
-
Hypothesis 1: Poor Permeability is the Rate-Limiting Step.
-
Rationale: As a hydrophilic and charged molecule, this compound likely struggles to cross the intestinal epithelium.
-
Troubleshooting Protocol:
-
Conduct a Caco-2 permeability assay. This will provide a quantitative measure of its apparent permeability coefficient (Papp). A low Papp value will confirm poor permeability.
-
Investigate the involvement of efflux transporters. A bidirectional Caco-2 assay, where you measure transport from the basolateral to the apical side, can indicate if P-glycoprotein (P-gp) or other efflux transporters are actively pumping the drug out of the cells.[15][16][17][18][19]
-
Experiment with permeation enhancers. Include known permeation enhancers like medium-chain fatty acids (e.g., capric acid) or bile salts in your formulation to see if you can improve transport in vitro.[6][20]
-
-
-
Hypothesis 2: Gastrointestinal Instability.
-
Rationale: this compound may be degrading in the stomach's acidic environment or due to enzymes in the small intestine.
-
Troubleshooting Protocol:
-
Perform in vitro stability studies. Incubate this compound in SGF (pH 1.2 with pepsin) and SIF (pH 6.8 with pancreatin) and quantify the remaining drug concentration over time using a validated analytical method.[3]
-
If instability is confirmed, consider enteric coating. Formulating your dosage form with a pH-sensitive polymer that only dissolves in the more neutral pH of the small intestine can protect the drug from the harsh acidic environment of the stomach.[21]
-
-
-
Hypothesis 3: Formulation and Dissolution Issues.
-
Rationale: While this compound is water-soluble, the overall formulation might not be releasing the drug effectively.
-
Troubleshooting Protocol:
-
Conduct dissolution testing. Use USP apparatus II (paddle) with SGF and SIF as dissolution media to ensure your formulation releases the drug in a timely and complete manner.
-
Evaluate different excipients. The choice of fillers, binders, and disintegrants can impact drug release. Ensure they are compatible and facilitate rapid dissolution.[22][23]
-
-
Caption: Troubleshooting workflow for low in vivo exposure.
Inconsistent In Vitro Permeability Data
Q: My Caco-2 permeability results for this compound are inconsistent between experiments. What could be causing this variability?
A: Inconsistent Caco-2 data often points to issues with the experimental setup or the health of the cell monolayer.
-
Troubleshooting Checklist:
-
Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. A significant drop in TEER indicates compromised tight junctions.
-
Efflux Transporter Saturation: If this compound is a substrate for an efflux transporter, using too high a concentration in your assay could saturate the transporter, leading to artificially high permeability readings. Run the assay at multiple concentrations.
-
Analytical Method Sensitivity: Ensure your analytical method for quantifying this compound is sensitive enough to detect the low concentrations that permeate to the receiver chamber. Poor sensitivity can lead to high variability.
-
pH of the transport buffer: The pH of your apical and basolateral buffers should be controlled, as it can affect the charge state of the drug and the function of the cells.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
Validated bioanalytical method for this compound (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until fully differentiated.
-
Measure the TEER of each insert to ensure monolayer integrity.
-
Wash the monolayers with pre-warmed transport buffer.
-
For A-B transport: Add this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For B-A transport: Add this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
Quantify the concentration of this compound in all samples.
-
Perform a Lucifer yellow leak test to confirm monolayer integrity post-experiment.
Data Analysis:
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux, A is the surface area of the insert, and C0 is the initial donor concentration.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests active efflux.
-
Protocol: Prodrug Synthesis Strategy
Objective: To transiently mask the hydrophilic guanidine group of aminoguanidine with a lipophilic promoiety to enhance passive diffusion.[24][25][26][27][28]
Rationale: A prodrug approach can temporarily increase the lipophilicity of aminoguanidine, allowing it to better partition into and diffuse across the intestinal membrane. Once in systemic circulation, the promoiety is designed to be cleaved by endogenous enzymes (e.g., esterases) to release the active aminoguanidine.
Example Workflow:
-
Promoieity Selection: Choose a lipophilic promoiety with a cleavable linker (e.g., an ester).
-
Synthesis: React aminoguanidine with the chosen promoiety to form the prodrug.
-
Characterization: Confirm the structure and purity of the synthesized prodrug.
-
In Vitro Evaluation:
-
Assess the prodrug's stability in SGF and SIF.
-
Evaluate its permeability using a Caco-2 assay.
-
Confirm its conversion back to aminoguanidine in plasma or liver microsomes.
-
-
In Vivo Pharmacokinetic Study: Compare the oral bioavailability of the prodrug to that of this compound.
Caption: Experimental workflow for a prodrug strategy.
Section 4: Formulation Strategies to Enhance Bioavailability
The table below summarizes key formulation strategies that can be applied to improve the oral bioavailability of this compound, along with their primary mechanisms of action.
| Strategy | Primary Mechanism | Key Considerations |
| Ion Pairing | Increases lipophilicity by forming a neutral complex with a lipophilic counter-ion.[1] | The stability of the ion pair in the GI tract must be considered. |
| Lipid-Based Formulations | Can enhance absorption via the lymphatic pathway and by interacting with enterocyte membranes.[1][22][23][29] | Self-emulsifying drug delivery systems (SEDDS) can be a good starting point. |
| Permeation Enhancers | Reversibly open tight junctions between intestinal cells (paracellular transport) or fluidize cell membranes (transcellular transport).[1][6] | Potential for cytotoxicity must be carefully evaluated. |
| Prodrug Approach | Temporarily masks the hydrophilic functional groups to increase passive diffusion.[24][25][26][27][28] | The rate of conversion to the active drug in vivo is a critical parameter. |
Section 5: Bioanalytical Method Development
Q: What are the key considerations for developing a robust bioanalytical method for quantifying this compound in plasma?
A: A sensitive and specific bioanalytical method is essential for accurate pharmacokinetic analysis.
-
Technique of Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, which is necessary for detecting low drug concentrations in complex biological matrices like plasma.[30][31][32]
-
Sample Preparation: Protein precipitation is a common and effective method for extracting small molecules like aminoguanidine from plasma.
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[30]
References
- 1. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Preformulation Considerations for Controlled Release Dosage Forms: Part II—Selected Candidate Support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 16. ClinPGx [clinpgx.org]
- 17. Interaction of Drug or Food with Drug Transporters in Intestine and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intestinal Transporter-Associated Drug Absorption and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Involvement of Transporters in Intestinal Drug–Drug Interactions of Oral Targeted Anticancer Drugs Assessed by Changes in Drug Absorption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. mdpi.com [mdpi.com]
- 22. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmasalmanac.com [pharmasalmanac.com]
- 24. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Overcoming poor permeability - the role of prodrugs for oral drug delivery. | Semantic Scholar [semanticscholar.org]
- 27. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 29. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 30. mdpi.com [mdpi.com]
- 31. anapharmbioanalytics.com [anapharmbioanalytics.com]
- 32. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Guide to Aminoguanidine Nitrate in the Prevention of Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of aminoguanidine's performance against other therapeutic alternatives for diabetic retinopathy, supported by experimental data. As senior application scientists, our goal is to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.
Introduction: The Challenge of Diabetic Retinopathy and the Rationale for Aminoguanidine
Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults and a frequent complication of diabetes mellitus.[1] The underlying pathology is complex, characterized by progressive damage to the retinal microvasculature. Key features include increased vascular permeability, capillary closure, and the growth of abnormal new blood vessels (neovascularization).[2]
A central mechanism implicated in the pathogenesis of DR is the non-enzymatic glycation of proteins and lipids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs in retinal tissues contributes to vascular dysfunction and damage. This understanding provides a strong rationale for investigating inhibitors of AGE formation as a therapeutic strategy. Aminoguanidine, a small molecule inhibitor of AGE formation, has been a significant focus of such research.[2][3]
Mechanism of Action: How Aminoguanidine Combats Diabetic Retinopathy
Aminoguanidine is primarily recognized for its role as an inhibitor of advanced glycation. It is thought to act by trapping reactive dicarbonyl compounds, which are precursors to AGEs. Beyond this primary mechanism, research suggests aminoguanidine may also exert its protective effects through the inhibition of inducible nitric oxide synthase (iNOS) and by reducing protein nitration.[4][5][6] This multi-faceted mechanism of action makes it a compelling candidate for mitigating the complex pathology of diabetic retinopathy.
Caption: Aminoguanidine's primary mechanism in preventing diabetic retinopathy.
Experimental Evidence for Aminoguanidine's Efficacy
The efficacy of aminoguanidine in preventing the hallmark lesions of diabetic retinopathy has been demonstrated in several preclinical studies.
Preclinical Data Summary
| Study Type | Model | Key Findings | Reference |
| In Vivo | Diabetic Rats | Prevented the 2.6-fold accumulation of advanced glycosylation products. Completely prevented abnormal endothelial cell proliferation and significantly diminished pericyte dropout. After 75 weeks, treated animals had a 3.6-fold increase in acellular capillaries and no microaneurysms, compared to an 18.6-fold increase and the presence of microaneurysms in untreated diabetic animals.[2][3][7] | --INVALID-LINK-- |
| In Vivo | Diabetic Rats (Spontaneously Hypertensive) | Reduced the number of acellular capillaries by 50% and completely prevented arteriolar deposition of PAS-positive material and abnormal microthrombus formation in hypertensive diabetic rats.[8] | --INVALID-LINK-- |
| In Vivo | Diabetic Dogs (5-year study) | Significantly inhibited the development of retinal microaneurysms, acellular capillaries, and pericyte ghosts.[4][6][9][10] Interestingly, this was observed without a significant influence on the levels of advanced glycation end products (AGEs) in collagen and aorta, suggesting other mechanisms may be at play.[4][6] | --INVALID-LINK-- |
| In Vivo | Diabetic Rats | Restored normal functional hyperemia (the increase in blood flow in response to metabolic demand) in the retinas of diabetic rats.[5][11] | --INVALID-LINK-- |
| In Vivo | Long-term Diabetic Rats (12 months) | Significantly reduced serum AGEs and AGE immunoreactivity in retinal capillaries. Prevented the diabetes-induced expansion of the retinal capillary basement membrane.[12] | --INVALID-LINK-- |
Key Experimental Protocols
A self-validating experimental workflow is crucial for assessing the efficacy of any therapeutic agent. The following outlines a robust protocol for evaluating aminoguanidine in a preclinical diabetic retinopathy model.
Workflow for Preclinical Efficacy Validation of Aminoguanidine
Caption: A typical experimental workflow for evaluating aminoguanidine in a diabetic rat model.
Detailed Methodologies:
-
Induction of Diabetes: Diabetes is commonly induced in animal models, such as Wistar rats, via an intraperitoneal injection of streptozotocin.
-
Animal Grouping and Treatment: Animals are typically divided into three groups: non-diabetic controls, untreated diabetics, and aminoguanidine-treated diabetics. Aminoguanidine can be administered in the drinking water.
-
Endpoint Analysis: Retinal tissues are harvested at specified time points (e.g., 26 and 75 weeks) for analysis.
-
Histological Quantification of Retinopathy:
-
Trypsin Digest Method: This technique isolates the retinal vasculature, allowing for the quantification of acellular capillaries and pericyte ghosts.
-
Microscopy: Light microscopy is used to assess the prepared retinal vasculature.
-
-
Biochemical Analysis:
-
AGE Quantification: Advanced glycation end-products in retinal vessels can be measured using techniques like integrated microscopic fluorimetry.
-
Protein Nitration: Levels of nitrated proteins in the retina can be assessed as a marker of oxidative stress.
-
Comparative Analysis: Aminoguanidine vs. Alternative Therapies
While aminoguanidine has shown promise, it is essential to compare its potential with current standard-of-care and other emerging therapies for diabetic retinopathy.
Current Standard of Care
The current management of diabetic retinopathy primarily focuses on controlling blood glucose and blood pressure.[13] For more advanced stages, treatments include:
-
Anti-VEGF Therapy: Intravitreal injections of vascular endothelial growth factor (VEGF) inhibitors are a first-line treatment for diabetic macular edema and proliferative diabetic retinopathy.[1][14]
-
Laser Photocoagulation: Panretinal laser photocoagulation is a standard treatment to reduce the risk of vision loss in patients with high-risk proliferative diabetic retinopathy.[13][15][16]
-
Vitrectomy: A surgical procedure to remove the vitreous gel and blood from the eye.[1]
Investigational and Alternative Therapies
A number of other therapeutic avenues are being explored:
-
Aspirin: In a 5-year study in diabetic dogs, aspirin significantly inhibited the development of retinal hemorrhages and acellular capillaries.[4][6]
-
Antioxidants: Agents like calcium dobesilate, N-acetylcysteine, curcumin, and resveratrol are being investigated for their potential to mitigate oxidative stress in diabetic retinopathy.[1]
-
Herbal and Natural Compounds: Some studies have explored the potential benefits of substances like Pycnogenol (pine bark extract) and silymarin (milk thistle) in managing aspects of diabetes and its complications.[17]
Head-to-Head Comparison
| Therapeutic Strategy | Mechanism of Action | Stage of DR Targeted | Advantages | Disadvantages |
| Aminoguanidine | Inhibition of AGE formation, iNOS inhibition | Early stages (preventative) | Oral administration, targets a key pathogenic pathway | Clinical development has faced challenges, potential side effects |
| Anti-VEGF Therapy | Inhibition of vascular endothelial growth factor | Proliferative DR, Diabetic Macular Edema | High efficacy in reducing neovascularization and macular edema | Requires repeated intravitreal injections, potential for side effects like endophthalmitis[18] |
| Laser Photocoagulation | Destruction of ischemic retina to reduce angiogenic stimuli | Proliferative DR | Reduces risk of severe vision loss by at least 50%[16] | Destructive procedure, can cause peripheral vision loss |
| Aspirin | Anti-inflammatory, anti-platelet | Early to moderate stages | Oral administration, inexpensive | Less effective than aminoguanidine on some lesions[4][6] |
| Antioxidants/Herbal Supplements | Reduction of oxidative stress | Early stages (preventative) | Generally well-tolerated | Efficacy in robust clinical trials is often lacking |
Conclusion and Future Directions
Aminoguanidine has demonstrated significant efficacy in preclinical models of diabetic retinopathy by targeting the formation of advanced glycation end-products and other pathogenic pathways. Its potential as a prophylactic, orally administered therapy is a significant advantage. However, its clinical development has been challenging.
Future research should focus on:
-
Further elucidating the precise molecular mechanisms of aminoguanidine's protective effects in the retina.
-
Investigating the potential for combination therapies, pairing aminoguanidine with existing treatments like anti-VEGF agents.
-
Developing novel AGE inhibitors with improved safety and efficacy profiles.
By continuing to explore these avenues, the scientific community can move closer to developing more effective preventative and therapeutic strategies for diabetic retinopathy.
References
- 1. Novel therapies for diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of diabetic retinopathy: aminoguanidine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoguanidine inhibits the development of accelerated diabetic retinopathy in the spontaneous hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Pharmacological inhibition of diabetic retinopathy: aminoguanidine and aspirin. | Semantic Scholar [semanticscholar.org]
- 11. Aminoguanidine Reverses the Loss of Functional Hyperemia in a Rat Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of advanced glycation end-products protects against retinal capillary basement membrane expansion during long-term diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. norlase.com [norlase.com]
- 17. Medicinal plants that can help with diabetes - Diabetes Action Research and Education Foundation [diabetesaction.org]
- 18. Diabetic Retinopathy PPP 2024 - American Academy of Ophthalmology [aao.org]
A Head-to-Head Comparison of Aminoguanidine and L-NAME as iNOS Inhibitors: A Guide for Researchers
In the intricate world of nitric oxide (NO) signaling, the ability to selectively modulate the activity of the three nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—is paramount for elucidating their distinct physiological and pathological roles. The overexpression of iNOS is a hallmark of numerous inflammatory and autoimmune diseases, making it a critical therapeutic target. This guide provides a comprehensive, in-depth comparison of two commonly used iNOS inhibitors, aminoguanidine nitrate and Nω-nitro-L-arginine methyl ester (L-NAME), to assist researchers in making informed decisions for their experimental designs.
The Rationale for Selective iNOS Inhibition
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of biological processes. While nNOS and eNOS are constitutively expressed and produce low levels of NO for neurotransmission and vasodilation respectively, iNOS is transcriptionally induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[1] This induction leads to the sustained production of high concentrations of NO, which can have both beneficial antimicrobial effects and detrimental cytotoxic and pro-inflammatory consequences. Selective inhibition of iNOS is therefore a desirable strategy to mitigate the harmful effects of excessive NO production in inflammatory conditions without disrupting the crucial homeostatic functions of nNOS and eNOS.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between aminoguanidine and L-NAME lies in their mechanism of action.
Aminoguanidine: The Mechanism-Based Inactivator
Aminoguanidine acts as a mechanism-based, irreversible inhibitor of iNOS.[2] Its inhibitory action is time-dependent and requires the concurrent presence of Ca2+, calmodulin, NADPH, tetrahydrobiopterin, and oxygen. This suggests that aminoguanidine is processed by the enzyme into a reactive species that then covalently modifies and inactivates it.[3] While it shows a preference for iNOS, it can also inactivate the constitutive isoforms at higher concentrations.
L-NAME: The Non-Selective Prodrug
In contrast, L-NAME (Nω-nitro-L-arginine methyl ester) is a non-selective, competitive inhibitor of all three NOS isoforms.[4] It functions as a prodrug, being hydrolyzed in vivo to its active form, Nω-nitro-L-arginine (L-NOARG).[5][6] L-NOARG is a structural analog of the NOS substrate L-arginine and competes with it for binding to the active site of the enzyme. This competition reversibly inhibits NO production.
Potency and Selectivity: A Quantitative Comparison
The efficacy and selectivity of an inhibitor are best described by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the reported values for aminoguanidine and L-NAME against the three NOS isoforms. It is important to note that these values can vary depending on the experimental conditions, such as the L-arginine concentration.
| Inhibitor | iNOS (Inducible) | nNOS (Neuronal) | eNOS (Endothelial) | Selectivity for iNOS |
| Aminoguanidine | IC50: ~5.4 µM[7] | IC50: ~160 µM[7] | IC50: ~50-fold higher than iNOS[1] | Moderately Selective |
| L-NAME | IC50: ~4.4 µM | Ki: ~15 nM | Ki: ~39 nM | Non-Selective |
| L-NOARG (active form of L-NAME) | IC50: ~1.4 µM[5] | Non-Selective |
Note: IC50 and Ki values are compiled from various sources and should be considered as approximate values. Direct comparative studies under identical conditions are limited.
Off-Target Effects: A Critical Consideration
A crucial aspect of choosing an inhibitor is understanding its potential off-target effects, which can significantly impact the interpretation of experimental results.
Aminoguanidine's Broader Profile
Aminoguanidine is known to interact with other biological targets besides iNOS. Its most notable off-target effects include:
-
Inhibition of Diamine Oxidase (DAO): Aminoguanidine is a potent inhibitor of DAO, an enzyme involved in the metabolism of histamine and polyamines.[8][9] This can lead to altered histamine levels and may confound studies on inflammation and immune responses.
-
Inhibition of Advanced Glycation End-product (AGE) Formation: Aminoguanidine can trap reactive carbonyl species, thereby inhibiting the formation of AGEs.[10] While this is a therapeutic advantage in the context of diabetic complications, it represents a significant off-target effect in studies focused solely on iNOS inhibition.
L-NAME's Cardiovascular Impact
The primary off-target concern with L-NAME is its non-selective inhibition of all NOS isoforms, particularly eNOS. This leads to:
-
Hypertension: Inhibition of eNOS-mediated NO production in the vasculature results in vasoconstriction and a significant increase in blood pressure.[11] This is a critical consideration for in vivo studies, as hypertension itself can induce a wide range of physiological changes.
-
Endothelial Dysfunction: Chronic L-NAME administration can lead to endothelial dysfunction, further complicating the interpretation of cardiovascular studies.
Experimental Protocols
To aid researchers in their experimental design, detailed step-by-step methodologies for key assays are provided below.
In Vitro iNOS Inhibition Assay (Griess Assay)
This protocol describes the measurement of nitrite, a stable end-product of NO, in the supernatant of stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Aminoguanidine hydrochloride or L-NAME hydrochloride
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of aminoguanidine or L-NAME for 1-2 hours. Include a vehicle control.
-
iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Standard Curve: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 1.56 µM) in cell culture medium.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a plate reader.
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the standard curve. Determine the IC50 of the inhibitors based on the reduction in nitrite production.
In Vivo iNOS Inhibition in a Murine LPS-Induced Endotoxemia Model
This protocol outlines a general procedure for evaluating the efficacy of iNOS inhibitors in a mouse model of systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Aminoguanidine hydrochloride or L-NAME hydrochloride formulated for in vivo administration
-
Sterile, pyrogen-free saline
-
Blood collection supplies
-
Griess reagent system for plasma nitrite/nitrate measurement
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Inhibitor Administration: Administer the test inhibitor (aminoguanidine or L-NAME) or vehicle to the mice at a predetermined time before the inflammatory challenge (e.g., 1 hour before). The route of administration (e.g., intraperitoneal, oral) and dose will need to be optimized.
-
LPS Challenge: Induce endotoxemia by administering a single intraperitoneal injection of LPS (dose to be optimized, e.g., 10 mg/kg).
-
Monitoring: Monitor the animals for clinical signs of endotoxemia (e.g., lethargy, piloerection).
-
Sample Collection: At a specific time point post-LPS injection (e.g., 6 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Plasma Nitrite/Nitrate Measurement:
-
Separate plasma by centrifugation.
-
Measure the total nitrite and nitrate levels in the plasma using a commercially available Griess reagent kit that includes nitrate reductase to convert nitrate to nitrite. This reflects the total NO production.
-
-
Data Analysis: Compare the plasma nitrite/nitrate levels between the different treatment groups to assess the in vivo efficacy of the inhibitors.
Visualization of Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
iNOS Signaling Pathway
Caption: Simplified iNOS signaling pathway in macrophages.
Experimental Workflow for iNOS Inhibitor Screening
Caption: Experimental workflow for in vitro iNOS inhibitor screening.
Conclusion: Making the Right Choice
The choice between aminoguanidine and L-NAME as an iNOS inhibitor is highly dependent on the specific research question and experimental model.
Aminoguanidine is the preferred choice when a degree of selectivity for iNOS over the constitutive isoforms is required, particularly in in vivo models where the cardiovascular side effects of L-NAME would be problematic. However, researchers must be cognizant of its off-target effects on diamine oxidase and AGE formation and design appropriate controls to account for these activities.
L-NAME , due to its non-selectivity, is a suitable tool for studies aiming to elucidate the general role of NO in a biological process. Its use as a broad-spectrum NOS inhibitor can be valuable in initial investigations. However, its potent cardiovascular effects must be carefully considered and monitored in in vivo experiments.
Ultimately, a thorough understanding of the distinct pharmacological profiles of aminoguanidine and L-NAME is essential for the design of robust and interpretable experiments in the field of nitric oxide research.
References
- 1. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysfunctional and Dysregulated Nitric Oxide Synthases in Cardiovascular Disease: Mechanisms and Therapeutic Potential [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic studies on the inhibition mechanism of diamine oxidase from porcine kidney by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoguanidine blocks intestinal diamine oxidase (DAO) activity and enhances the intestinal adaptive response to resection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aminoguanidine Nitrate and Metformin in the Mitigation of Advanced Glycation End Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions targeting age-related molecular damage, the inhibition of advanced glycation end products (AGEs) stands as a critical frontier. These complex molecules, formed through non-enzymatic reactions between sugars and proteins or lipids, are implicated in the pathogenesis of numerous diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[1] This guide provides a detailed comparative analysis of two prominent agents in this field: aminoguanidine and metformin. While both have demonstrated efficacy in reducing AGEs, their mechanisms, clinical trajectories, and experimental considerations differ significantly.
I. The Genesis of Advanced Glycation End Products: A Molecular Overview
The formation of AGEs is a cascade of reactions, collectively known as the Maillard reaction. It begins with the reversible formation of a Schiff base between a reducing sugar and a free amino group on a protein, lipid, or nucleic acid.[1] This subsequently rearranges to form a more stable Amadori product. Over time, these early glycation products undergo a series of complex reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of irreversible compounds known as AGEs. These products can lead to protein cross-linking, altering their structure and function, and can interact with cell surface receptors, such as the Receptor for Advanced Glycation End Products (RAGE), to trigger inflammatory and oxidative stress pathways.[2]
II. Aminoguanidine: The Direct Scavenger
Aminoguanidine, a small hydrazine compound, was one of the first molecules extensively studied for its potent AGE-inhibiting properties.[1][3] Its primary mechanism of action is the direct trapping of reactive carbonyl species (RCS), such as methylglyoxal, glyoxal, and 3-deoxyglucosone, which are key intermediates in the formation of AGEs.[1][3][4] By reacting with these precursors, aminoguanidine prevents their subsequent interaction with biomolecules, thereby halting the progression of the Maillard reaction.[4][5]
Mechanism of Action: A Closer Look
Aminoguanidine's nucleophilic nature allows it to readily react with the carbonyl groups of dicarbonyl compounds, forming stable, substituted 3-amino-1,2,4-triazine derivatives.[4] This scavenging action has been demonstrated to be highly effective in vitro, with studies showing complete inhibition of AGE formation in the presence of aminoguanidine.[6]
Experimental Evidence and Clinical Context
Numerous preclinical studies in animal models of diabetes have demonstrated the efficacy of aminoguanidine in preventing or ameliorating diabetic complications, including nephropathy, retinopathy, and neuropathy.[7][8] However, its clinical development has been met with challenges. The ACTION II clinical trial, which evaluated aminoguanidine (as Pimagedine) in patients with type 2 diabetes and nephropathy, was terminated prematurely due to safety concerns and a lack of significant efficacy at the doses tested.[4][8] It's important to note that aminoguanidine also exhibits other pharmacological activities, such as the inhibition of nitric oxide synthase and semicarbazide-sensitive amine oxidase, which may contribute to both its therapeutic and adverse effects.[4][9]
Aminoguanidine Nitrate: Formulation and Handling Considerations
Aminoguanidine is often supplied as a nitrate salt for research purposes. It is crucial for researchers to be aware of the chemical properties of this compound. It is an oxidizer and can intensify fire; contact with combustible material may cause a fire.[10][11][12] Furthermore, there have been reports of this compound exploding under heat and mechanical stress, and even during the evaporation of an aqueous solution.[13] Therefore, appropriate safety precautions, including proper storage away from combustible materials and careful handling to avoid heat and shock, are paramount.[10][11][12][13]
III. Metformin: The Indirect Modulator
Metformin, a biguanide derivative, is a first-line therapy for type 2 diabetes.[14] While its primary glucose-lowering effect is the inhibition of hepatic gluconeogenesis, a growing body of evidence highlights its role in reducing AGEs.[14][15] Unlike aminoguanidine's direct scavenging mechanism, metformin's anti-glycation effects are largely indirect, stemming from its systemic metabolic benefits and cellular actions.
Mechanisms of Action: A Multi-pronged Approach
Metformin's ability to reduce AGEs is multifactorial:
-
Improved Glycemic Control: By lowering blood glucose levels and improving insulin sensitivity, metformin reduces the availability of reducing sugars, the primary substrate for the Maillard reaction.[15]
-
Activation of AMPK: Metformin activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[16][17] AMPK activation has been shown to modulate various downstream pathways that can influence AGE formation and signaling.[17][18]
-
Inhibition of the mTOR Pathway: Metformin can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cellular growth and proliferation.[16][17][18] This inhibition may contribute to its anti-aging effects.[16][18]
-
Reduction of Oxidative Stress: Metformin has been shown to reduce oxidative stress, a key contributor to the formation of AGEs.[15] It can stimulate the production of physiological levels of reactive oxygen species (ROS) that activate protective pathways.[15]
-
Modulation of RAGE Expression: Some studies suggest that metformin can downregulate the expression of RAGE, thereby mitigating the inflammatory consequences of AGE-receptor interactions.[19][20]
Experimental Evidence and Clinical Relevance
Clinical studies in patients with type 2 diabetes have shown that metformin therapy is associated with reduced levels of circulating AGEs.[21] In vitro studies have also demonstrated that metformin can prevent the deleterious effects of AGEs on various cell types, including osteoblasts and macrophages.[19][20] The ongoing Targeting Aging with Metformin (TAME) trial is a large-scale clinical study designed to provide more definitive evidence of metformin's effects on age-related diseases.[22]
Metformin Hydrochloride: Stability and Use in Research
Metformin is typically used in its hydrochloride salt form, which is a stable, white crystalline powder.[23] It is soluble in water and has a well-established safety profile from decades of clinical use.[23][24]
IV. Head-to-Head Comparison: Aminoguanidine vs. Metformin
| Feature | Aminoguanidine | Metformin |
| Primary Mechanism | Direct trapping of reactive carbonyl species.[1][3][4] | Indirectly through improved glycemic control, AMPK activation, and reduced oxidative stress.[15][16][17][18] |
| Potency | High in vitro potency as a direct AGE inhibitor.[6] | Efficacy is linked to systemic metabolic effects. |
| Clinical Development | Clinical trials were halted due to safety and efficacy concerns.[4][8] | Widely used, FDA-approved drug for type 2 diabetes with a good safety profile.[14][22][24] |
| Off-Target Effects | Inhibits nitric oxide synthase and semicarbazide-sensitive amine oxidase.[4][9] | Activates AMPK, which has pleiotropic effects on cellular metabolism.[16][17][18] |
| Safety Profile | Concerns regarding potential toxicity and adverse effects.[4][8] | Generally well-tolerated, with the most common side effects being gastrointestinal.[24] |
V. Experimental Protocols: A Guide for In Vitro and In Vivo Assessment
In Vitro AGE Formation and Inhibition Assay
This protocol provides a general framework for assessing the efficacy of aminoguanidine and metformin in inhibiting AGE formation in vitro.
1. Preparation of Glycated Albumin:
-
Dissolve bovine serum albumin (BSA) in a phosphate buffer (e.g., 0.1 M, pH 7.4) to a final concentration of 10 mg/mL.
-
Add a reducing sugar, such as glucose or fructose, to a final concentration of 0.5 M.
-
In separate tubes, add the test inhibitors (aminoguanidine or metformin) at various concentrations. Include a control with no inhibitor.
-
Incubate the solutions at 37°C for several weeks in a sterile environment.[25]
2. Quantification of AGEs:
-
AGE formation can be quantified by measuring the characteristic fluorescence of certain AGEs (e.g., excitation at ~370 nm and emission at ~440 nm).[26]
-
The percentage of inhibition can be calculated using the formula: I% = [1 − ((FI_inhibitor − FI_blank) / (FI_control − FI_blank))] × 100, where FI is the fluorescence intensity.[26]
3. Visualization of the Experimental Workflow:
Caption: General workflow for in vitro AGE inhibition assay.
In Vivo Assessment in Animal Models
-
Model: Streptozotocin (STZ)-induced diabetic rats are a commonly used model for studying AGEs.[27]
-
Treatment: Administer aminoguanidine or metformin to the diabetic rats, typically via oral gavage, for a specified period (e.g., 12 weeks).[27]
-
Sample Collection: Collect blood samples to measure plasma AGEs and fasting blood glucose.[27]
-
AGE Quantification: Plasma AGE levels can be determined by fluorescence spectroscopy or ELISA.
-
Data Analysis: Compare the plasma AGE levels between the treated and untreated diabetic groups to assess the in vivo efficacy of the inhibitors.
VI. Signaling Pathways and Mechanisms of Action
Aminoguanidine's Direct Scavenging Mechanism
Caption: Aminoguanidine directly traps reactive carbonyl species.
Metformin's Multi-faceted Mechanism
References
- 1. What is aminoguanidine and what does it do? | Antiaging Systems [antiaging-systems.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. MoreLife: Research Chemicals - Aminoguanidine [morelife.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Metformin: A Potential Candidate for Targeting Aging Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin's Mechanisms in Attenuating Hallmarks of Aging and Age-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Anti-Aging Mechanism of Metformin: From Molecular Insights to Clinical Applications [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Metformin Inhibits Advanced Glycation End Products-Induced Inflammatory Response in Murine Macrophages Partly through AMPK Activation and RAGE/NFκB Pathway Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. afar.org [afar.org]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vitro Generation and Quantification of AGEs protocol v1 [protocols.io]
- 26. Aloysia citrodora Polyphenolic Extract: From Anti-Glycative Activity to In Vitro Bioaccessibility and In Silico Studies [mdpi.com]
- 27. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Specificity of Aminoguanidine Nitrate for Inducible Nitric Oxide Synthase
For researchers in pharmacology, immunology, and drug development, the precise inhibition of specific enzyme isoforms is a critical goal. This guide provides an in-depth evaluation of aminoguanidine nitrate's specificity for inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory and pathophysiological processes. By comparing its performance with other common iNOS inhibitors and providing detailed experimental protocols, this document serves as a practical resource for scientists aiming to dissect the role of iNOS in their research.
The Critical Role of iNOS and the Quest for Selective Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. The large and sustained amounts of NO produced by iNOS are implicated in a range of inflammatory diseases, septic shock, and neurodegenerative disorders. Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal.
Aminoguanidine has been identified as one of the early selective inhibitors of iNOS.[1][2] Its utility in preclinical models of diseases associated with iNOS overexpression has been widely documented.[3] This guide will delve into the specifics of its inhibitory profile and provide the necessary tools to independently verify its selectivity.
Mechanism of Action: A Look into Aminoguanidine's Inhibitory Profile
Aminoguanidine acts as a mechanism-based inactivator of iNOS.[4] This means it is processed by the enzyme's catalytic cycle into a reactive species that then covalently modifies and inactivates the enzyme. This inactivation is time- and concentration-dependent and requires the presence of essential cofactors for NOS activity.[4] Studies have shown that aminoguanidine's inactivation of iNOS involves covalent modification of both the iNOS protein and its heme prosthetic group, but without causing heme destruction.
Comparative Analysis: Aminoguanidine vs. Other iNOS Inhibitors
To truly appreciate the specificity of aminoguanidine, it is essential to compare its inhibitory potency against all three NOS isoforms with that of other commonly used iNOS inhibitors, such as L-N6-(1-iminoethyl)lysine (L-NIL) and 1400W. The following table summarizes the inhibitory constants (IC50 or Ki) for these compounds, providing a quantitative basis for comparison.
| Inhibitor | iNOS | nNOS | eNOS | Selectivity (iNOS vs. nNOS/eNOS) |
| Aminoguanidine | IC50: ~2.1 µM (mouse)[5] | Moderately selective[1] | Moderately selective[1] | Over 50-fold more effective against iNOS than eNOS or nNOS[2] |
| Ki: 16 µM (murine macrophage)[4] | Ki: 0.83 mM (GH3 cNOS)[4] | - | ||
| L-NIL | Moderately iNOS-selective[1] | - | - | - |
| 1400W | Kd: ≤ 7 nM (human)[6][7] | Ki: 2 µM (human)[6][7] | Ki: 50 µM (human)[6][7] | At least 5000-fold selective for iNOS vs eNOS[7] |
Note: IC50 and Ki values can vary depending on the experimental conditions, enzyme source (species), and assay method.
As the data indicates, while aminoguanidine exhibits a clear preference for iNOS, compounds like 1400W demonstrate significantly higher potency and selectivity. The choice of inhibitor will therefore depend on the specific requirements of the experiment, balancing factors like cost, cell permeability, and the desired degree of selectivity.
Experimental Protocols for Evaluating iNOS Inhibitor Specificity
To empower researchers to independently assess the specificity of aminoguanidine or other inhibitors, this section provides detailed, step-by-step protocols for key in vitro and cell-based assays.
In Vitro Nitric Oxide Synthase (NOS) Enzyme Activity Assay
This assay directly measures the enzymatic activity of purified NOS isoforms in the presence of an inhibitor. The conversion of radiolabeled L-arginine to L-citrulline is a common and reliable method.
Principle: NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide. By using [¹⁴C]L-arginine as a substrate, the amount of [¹⁴C]L-citrulline produced can be quantified as a direct measure of enzyme activity.
Materials:
-
Purified recombinant iNOS, nNOS, and eNOS enzymes
-
[¹⁴C]L-arginine
-
NOS reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for nNOS and eNOS)
-
This compound and other inhibitors of interest
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Cation exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing NOS reaction buffer, cofactors, and [¹⁴C]L-arginine.
-
Add the desired concentration of the inhibitor (e.g., aminoguanidine) or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the purified NOS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a cation exchange column to separate the positively charged [¹⁴C]L-arginine from the neutral [¹⁴C]L-citrulline.
-
Elute the [¹⁴C]L-citrulline with water and collect the eluate.
-
Add scintillation fluid to the eluate and quantify the amount of [¹⁴C]L-citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Workflow for In Vitro NOS Enzyme Activity Assay
Caption: Workflow for determining NOS inhibitor potency in vitro.
Cell-Based iNOS Activity Assay in Macrophages
This assay measures the activity of iNOS in a cellular context, providing insights into the inhibitor's cell permeability and effectiveness in a more physiological environment. The murine macrophage cell line RAW 264.7 is a commonly used model.[8][9]
Principle: RAW 264.7 macrophages can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS, leading to the production of nitric oxide. The stable breakdown product of NO, nitrite (NO₂⁻), can be measured in the cell culture supernatant using the Griess assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound and other inhibitors of interest
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the inhibitor (e.g., aminoguanidine) for 1-2 hours.
-
iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay: a. Add the Griess reagents to the supernatant in a new 96-well plate. b. Incubate at room temperature for 10-15 minutes to allow for color development. c. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the sodium nitrite standard. b. Determine the nitrite concentration in the samples from the standard curve. c. Calculate the percentage of inhibition of NO production for each inhibitor concentration and determine the IC50 value.
Workflow for Cell-Based iNOS Activity Assay
Caption: Workflow for assessing iNOS inhibition in cultured macrophages.
Concluding Remarks for the Discerning Researcher
This compound remains a valuable tool for investigating the roles of iNOS in various biological and pathological processes. Its preferential inhibition of iNOS, coupled with its accessibility, makes it a suitable choice for many experimental settings. However, for studies requiring a higher degree of selectivity and potency, newer generation inhibitors such as 1400W may be more appropriate.
The experimental protocols provided in this guide offer a robust framework for researchers to independently evaluate the specificity of aminoguanidine and other NOS inhibitors. By understanding the nuances of their mechanisms and employing rigorous experimental validation, scientists can confidently dissect the intricate signaling pathways governed by nitric oxide.
References
- 1. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of aminoguanidine nitrate's effects across different animal models
For researchers and drug development professionals navigating the complexities of preclinical therapeutic evaluation, the selection of appropriate investigational compounds and animal models is paramount. This guide provides a comprehensive cross-validation of the effects of aminoguanidine nitrate across various animal models, offering a comparative analysis against relevant alternatives. Our focus is on delivering actionable insights grounded in scientific integrity, enabling you to make informed decisions in your research endeavors.
Introduction to Aminoguanidine: A Dual-Mechanism Investigational Drug
Aminoguanidine (AG), often used in its nitrate or hydrochloride salt form, is a small molecule that has garnered significant interest for its therapeutic potential in a range of pathologies. Its primary mechanisms of action are twofold:
-
Inhibition of Inducible Nitric Oxide Synthase (iNOS): Aminoguanidine is a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS)[1][2]. Unlike the constitutive isoforms (eNOS and nNOS) that produce low levels of nitric oxide (NO) for physiological functions, iNOS is upregulated during inflammatory conditions and produces large, sustained amounts of NO that can contribute to tissue damage[1]. By selectively inhibiting iNOS, aminoguanidine aims to mitigate the detrimental effects of excessive NO production in inflammatory and ischemic conditions.
-
Inhibition of Advanced Glycation End-product (AGE) Formation: Aminoguanidine is also a potent inhibitor of the formation of advanced glycation end-products (AGEs)[3][4]. AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids. They accumulate in tissues with age and at an accelerated rate in diabetes, contributing to the pathogenesis of diabetic complications and other age-related diseases[4][5]. Aminoguanidine traps reactive dicarbonyl species, which are precursors to AGEs, thereby preventing their formation and subsequent tissue damage[3][5].
This dual mechanism of action makes aminoguanidine a compelling candidate for diseases with both inflammatory and glycative stress components. However, its clinical development has been hampered by safety concerns, underscoring the importance of a thorough understanding of its preclinical profile[3].
Therapeutic Area Cross-Validation
Diabetic Complications
Diabetes is a primary area of investigation for aminoguanidine due to the central role of AGEs in the development of its long-term complications.
In a rat model of streptozotocin (STZ)-induced diabetes, long-term treatment with aminoguanidine demonstrated significant protective effects against the development of diabetic retinopathy. After 75 weeks, untreated diabetic rats showed an 18.6-fold increase in acellular capillaries, a hallmark of diabetic retinopathy, whereas aminoguanidine-treated diabetic animals had only a 3.6-fold increase[6].
Studies in STZ-induced diabetic rats have shown that aminoguanidine can ameliorate some markers of diabetic nephropathy. One study found that aminoguanidine treatment in diabetic rats prevented an increase in blood sugar levels and was associated with increased expression of the AT2 receptor, which may facilitate natriuresis[7]. However, it did not appear to affect the glomerular filtration rate (GFR) or glomerular damage in this particular study[6]. Another study comparing aminoguanidine to metformin in STZ-induced diabetic rats found that metformin was more effective at reducing plasma AGEs and improving glucose tolerance at the doses tested[8].
Comparison of Aminoguanidine and Alternatives in Diabetic Animal Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Aminoguanidine | STZ-induced diabetic rats | 1 g/L in drinking water | Prevented increase in blood glucose; did not affect GFR or glomerular damage. | [6] |
| Aminoguanidine | STZ-induced diabetic rats | 150 & 300 mg/kg by gavage | Improved glucose metabolism but did not significantly lower plasma AGEs at these doses. | [8] |
| Metformin | STZ-induced diabetic rats | 500 mg/kg by gavage | Reduced plasma AGEs by 25% and improved glucose tolerance. | [8] |
| Pyridoxamine | In vitro / Diabetic rats | Not specified in vivo | Potent inhibitor of AGE formation, more effective than aminoguanidine in vitro. | [9][10][11] |
Neurodegeneration and Stroke
The neuroprotective effects of aminoguanidine are attributed to both its iNOS inhibitory and anti-glycation properties, which are relevant in both acute ischemic events and chronic neurodegenerative diseases.
In a rat model of transient middle cerebral artery occlusion (MCAO), aminoguanidine has demonstrated significant cerebroprotective effects. Administration of aminoguanidine (320 mg/kg, IP) 15 minutes after the onset of ischemia resulted in a significant reduction in infarct volume (7.6% in controls vs. 1.3% in treated rats)[12]. Notably, this protective effect was maintained even when the drug was administered up to 2 hours after the ischemic event[12]. A dose-response study showed that aminoguanidine at 75, 150, and 300 mg/kg (IP) significantly reduced total infarct volumes by 44%, 56%, and 36%, respectively, with the 150 mg/kg dose also significantly improving neurological dysfunction[13][14].
In a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) injection, systemic administration of aminoguanidine (100 mg/kg/day for 4 days) improved spatial memory and was associated with decreased reactive gliosis, reduced levels of pro-inflammatory cytokines (IL-1β, TNF-α), and lower nitrite levels in the temporal cortex and hippocampus[15]. Another study using a scopolamine-induced memory impairment model in rats found that aminoguanidine (100 mg/kg, IP, for 14 days) significantly improved memory and increased the density of pyramidal cells in the hippocampal CA1 region[16]. In an ovariectomy-induced neuronal deficit model in rats, aminoguanidine (100 mg/kg/day for 8 weeks) ameliorated learning and memory disorders and reduced Aβ production[17].
Quantitative Efficacy of Aminoguanidine in Rodent Stroke Models
| Animal Model | Dosage (IP) | Time of Administration | Reduction in Infarct Volume | Reference |
| Rat MCAO | 320 mg/kg | 15 minutes post-ischemia | ~83% | [12] |
| Rat MCAO | 320 mg/kg | 1 hour post-ischemia | ~88% | [12] |
| Rat MCAO | 320 mg/kg | 2 hours post-ischemia | ~85% | [12] |
| Rat MCAO | 75 mg/kg | Beginning of ischemia | 44% | [13][14] |
| Rat MCAO | 150 mg/kg | Beginning of ischemia | 56% | [13][14] |
| Rat MCAO | 300 mg/kg | Beginning of ischemia | 36% | [13][14] |
Inflammation and Sepsis
Aminoguanidine's ability to inhibit iNOS makes it a logical candidate for treating conditions characterized by excessive inflammation and nitric oxide production, such as endotoxic shock.
In a rat model of endotoxemia induced by lipopolysaccharide (LPS), pretreatment with aminoguanidine (15 mg/kg, IV) maintained a significantly higher mean arterial blood pressure compared to untreated LPS-rats[3]. Furthermore, therapeutic administration of aminoguanidine after the onset of endotoxemia reversed hypotension in a dose-dependent manner[3]. In a murine model of endotoxemia, therapeutic application of aminoguanidine (15 mg/kg, IP) increased the 24-hour survival rate to 75%, whereas the non-selective NOS inhibitor L-NAME did not improve survival[3]. A direct comparison in endotoxemic rats showed that aminoguanidine, but not L-NAME, attenuated renal, liver, and pancreatic dysfunction[18].
In a rat model of LPS-induced systemic and lung inflammation, aminoguanidine treatment reduced oxidant markers and inflammatory cytokines while increasing antioxidants and anti-inflammatory cytokines, leading to a significant protective role against lung injury[1]. Specifically, aminoguanidine pre-treatment decreased BALF levels of total nitrite, MDA, IFN-γ, TGF-β1, and PGE2[1].
Comparative Effects of NOS Inhibitors in Endotoxic Shock Models
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| Aminoguanidine | Rat | 15 mg/kg, IV (pre-treatment) | Maintained higher MAP. | [3] |
| Aminoguanidine | Mouse | 15 mg/kg, IP (therapeutic) | Increased 24h survival to 75%. | [3] |
| L-NAME | Mouse | 3 mg/kg, IP (therapeutic) | Did not affect survival rate (11%). | [3] |
| Aminoguanidine | Rat | Not specified | Attenuated multi-organ dysfunction. | [18] |
| L-NAME | Rat | Not specified | Did not attenuate multi-organ dysfunction. | [18] |
Mechanistic Pathways and Experimental Workflows
Signaling Pathways Modulated by Aminoguanidine
The therapeutic effects of aminoguanidine can be visualized through its modulation of key signaling pathways involved in inflammation and glycative stress.
Caption: Dual inhibitory pathways of aminoguanidine.
Experimental Workflow for Preclinical Evaluation
A robust preclinical evaluation of aminoguanidine or its alternatives involves a multi-step process from model induction to endpoint analysis.
Caption: General workflow for in vivo compound evaluation.
Experimental Protocols
Protocol: Streptozotocin (STZ)-Induced Diabetic Retinopathy in Rats
This protocol establishes a model of type 1 diabetes in rats, which subsequently develops retinal complications mimicking human diabetic retinopathy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)[19]
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Blood glucose meter and test strips
-
Insulin (optional, for animal welfare if severe hyperglycemia occurs)
Procedure:
-
Acclimatization: House rats in standard conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 4-6 hours before STZ injection, with free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to a final concentration for the desired dose (e.g., 65 mg/mL for a 65 mg/kg dose in a 1 mL injection volume for a 1 kg rat, adjust volume based on animal weight)[20]. Keep the solution on ice and protected from light.
-
Induction: Administer a single intraperitoneal (i.p.) injection of STZ (typically 55-65 mg/kg body weight)[6][20]. Control animals receive an equivalent volume of citrate buffer.
-
Hyperglycemia Confirmation: Monitor blood glucose levels 48-72 hours post-injection from tail vein blood. Rats with blood glucose levels >250-300 mg/dL are considered diabetic and are included in the study[6][20].
-
Treatment Initiation: Begin administration of aminoguanidine (e.g., 1 g/L in drinking water) or alternative compounds after confirmation of diabetes.
-
Long-term Monitoring: Maintain the animals for an extended period (e.g., up to 75 weeks) to allow for the development of retinopathy[6]. Monitor body weight, food and water intake, and blood glucose levels regularly.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect eyes for histological analysis (e.g., retinal trypsin digests to quantify acellular capillaries and pericyte loss) and biochemical assays.
Protocol: Quantification of Advanced Glycation End-products (AGEs) in Tissue
This protocol provides a general method for measuring fluorescent AGEs in tissue samples, a key endpoint for evaluating AGE inhibitors like aminoguanidine.
Materials:
-
Tissue homogenizer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Collagenase type II
-
Trichloroacetic acid (TCA)
-
Diethyl ether
-
NaOH
-
Fluorescence spectrophotometer
Procedure:
-
Sample Preparation: Homogenize a known weight of tissue in cold PBS.
-
Lipid Extraction: Delipidate the homogenate by sequential extraction with chloroform/methanol mixtures.
-
Collagen Digestion: Resuspend the pellet in a buffer containing collagenase and incubate until the tissue is fully digested.
-
Protein Precipitation: Precipitate the protein by adding TCA. Centrifuge and wash the pellet with TCA, followed by diethyl ether to remove the acid.
-
Solubilization: Resuspend the final pellet in NaOH until fully dissolved.
-
Fluorescence Measurement: Measure the fluorescence of the solution using a spectrophotometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm[21].
-
Normalization: Normalize the fluorescence intensity to the total protein content of the sample, determined by a standard protein assay (e.g., BCA or Bradford).
-
Data Analysis: Compare the normalized fluorescence values between treatment groups. A reduction in fluorescence in the aminoguanidine-treated group compared to the diabetic control group indicates inhibition of AGE formation.
Safety and Concluding Remarks
While aminoguanidine has demonstrated considerable efficacy across a range of preclinical models, its translation to the clinic has been challenging. A key reason for the termination of a major clinical trial for diabetic nephropathy was safety concerns and a perceived lack of efficacy[3]. Preclinical toxicity studies in rodents have shown that at high doses, aminoguanidine can have effects on fetal development, though its toxicity appears lower in rodents compared to other species due to rapid excretion and minimal metabolism[22]. Some studies in rats have also suggested the potential for minor hepatic or renal perturbations, with effects being dependent on the nutritional state of the animal[23].
The comparative data presented in this guide underscore the importance of evaluating aminoguanidine against both mechanistically similar compounds (e.g., other NOS inhibitors, pyridoxamine) and established or alternative therapeutic agents (e.g., metformin). This cross-validation approach provides a more complete picture of aminoguanidine's potential and its place within the broader therapeutic landscape. Future research should focus on developing compounds with similar or enhanced efficacy but with an improved safety profile.
References
- 1. Aminoguanidine affects systemic and lung inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relative efficacy of aminoguanidine and pentoxifylline in modulating endotoxin-induced cardiac stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cerebroprotective effects of aminoguanidine in a rodent model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of aminoguanidine on post-ischemic damage in rodent model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pjps.pk [pjps.pk]
- 15. Aminoguanidine treatment ameliorates inflammatory responses and memory impairment induced by amyloid-beta 25-35 injection in rats [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aminoguanidine ameliorates ovariectomy‑induced neuronal deficits in rats by inhibiting AGE‑mediated Aβ production | Acta Neurobiologiae Experimentalis [ane.pl]
- 18. Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Experimental Models for Advanced Glycation End Product Formation Using Albumin, Collagen, Elastin, Keratin and Proteoglycan | Semantic Scholar [semanticscholar.org]
- 22. Fetal toxicity of aminoguanidine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An investigation into the effects of aminoguanidine treatment on the plasma and blood of free-fed and dietary-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminoguanidine and Pyridoxamine in the Inhibition of Advanced Glycation End-product (AGE) Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies targeting age-related and diabetic complications, the inhibition of Advanced Glycation End-product (AGE) formation remains a pivotal area of research. AGEs, a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids, are implicated in the pathogenesis of numerous diseases, including diabetic nephropathy, retinopathy, and cardiovascular disease. This guide provides an in-depth, objective comparison of two prominent AGE inhibitors: aminoguanidine and pyridoxamine.
The Genesis of AGEs: A Cascade of Molecular Damage
The formation of AGEs is a complex, multi-step process initiated by the Maillard reaction. It begins with the condensation of a reducing sugar, such as glucose, with a free amino group of a biological macromolecule, forming a reversible Schiff base. This subsequently rearranges to a more stable Amadori product. Over time, a series of irreversible reactions, including oxidation, dehydration, and condensation, transform the Amadori product into a diverse array of cross-linked and fluorescent compounds known as AGEs. These molecular alterations lead to impaired protein function, increased inflammation, and cellular dysfunction.
Aminoguanidine: The Carbonyl Scavenger
Aminoguanidine, also known as pimagedine, was one of the first compounds extensively studied for its AGE-inhibiting properties.[1] Its primary mechanism of action lies in its ability to act as a potent nucleophile, effectively trapping reactive dicarbonyl species like methylglyoxal, glyoxal, and 3-deoxyglucosone.[2][3] These dicarbonyls are key intermediates in the conversion of Amadori products to AGEs. By sequestering these reactive carbonyls, aminoguanidine prevents their interaction with proteins, thereby halting the downstream formation of AGEs.[4]
Figure 1: Mechanism of AGE Inhibition by Aminoguanidine.
Pyridoxamine: A Multi-Pronged Defense
Pyridoxamine, a naturally occurring form of vitamin B6, employs a more diverse strategy to combat AGE formation.[5][6] Its inhibitory actions are attributed to three key mechanisms:
-
Metal Ion Chelation: Pyridoxamine can form stable complexes with transition metal ions, such as copper and iron, which are known to catalyze the oxidative reactions that drive the conversion of Amadori products to AGEs.[6]
-
Reactive Carbonyl Species (RCS) Scavenging: Similar to aminoguanidine, pyridoxamine can trap reactive carbonyl intermediates, preventing them from modifying proteins.[5][7]
-
Antioxidant Activity: Pyridoxamine exhibits direct antioxidant properties, scavenging reactive oxygen species (ROS) that are generated during the glycation process and contribute to the formation of certain AGEs.[5][8]
This multi-faceted approach allows pyridoxamine to intervene at multiple points in the AGE formation pathway.
Figure 2: Multi-faceted Mechanism of Pyridoxamine.
Comparative Efficacy: In Vitro and In Vivo Evidence
Direct comparative studies have provided valuable insights into the relative efficacy of aminoguanidine and pyridoxamine.
| Study Type | Model | Key Findings | Reference |
| In Vitro | Bovine Serum Albumin, Ribonuclease A, Human Hemoglobin | Pyridoxamine was found to be more effective than aminoguanidine in potently inhibiting antigenic AGE formation. Aminoguanidine showed weaker inhibition of the late-kinetic stages of glycation. | [5] |
| In Vitro | Aging Human Cortical Bone | Both aminoguanidine and pyridoxamine significantly decreased AGE content and prevented biomechanical degradation. | [1][4][7] |
| In Vitro | β-Tubulin Aggregation | Both aminoguanidine and pyridoxamine attenuated the abnormal aggregation of β-tubulin and suppression of neurite outgrowth induced by glyceraldehyde-derived AGEs. | [9][10][11] |
| Animal Model | Streptozotocin-induced Diabetic Rats | Pyridoxamine was shown to inhibit the development of retinopathy. | [12] |
| Animal Model | Streptozotocin-induced Diabetic Mice | An aminoguanidine-pyridoxal adduct was found to be superior to aminoguanidine alone in preventing diabetic nephropathy, suggesting a synergistic effect. | [8] |
In general, in vitro studies suggest that pyridoxamine may have a broader and more potent inhibitory effect on AGE formation compared to aminoguanidine, particularly in the post-Amadori stages of the Maillard reaction.[6][13]
Clinical Trials and Safety Profiles: A Diverging Path
The clinical development of aminoguanidine and pyridoxamine has followed markedly different trajectories, largely dictated by their respective safety and efficacy profiles.
Aminoguanidine: Despite promising preclinical data, the clinical development of aminoguanidine was halted.[14] Phase III clinical trials, such as the Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II), were terminated prematurely due to safety concerns and a lack of significant efficacy.[14] Reported side effects included flu-like symptoms, gastrointestinal disturbances, and, in some cases, liver toxicity and anemia.[15]
Pyridoxamine: In contrast, pyridoxamine has demonstrated a more favorable safety profile in preclinical and clinical studies.[16] It has been investigated for its potential to treat diabetic nephropathy and has shown some positive outcomes in animal models and smaller human trials.[11] However, larger-scale clinical trials are still needed to definitively establish its efficacy and long-term safety in various patient populations.
Experimental Protocol: In Vitro AGE Inhibition Assay
This protocol provides a standardized method for evaluating the AGE-inhibiting potential of compounds like aminoguanidine and pyridoxamine using a fluorescence-based assay.
Figure 3: Workflow for In Vitro AGE Inhibition Assay.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Aminoguanidine Hydrochloride
-
Pyridoxamine Dihydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL solution of BSA in PBS.
-
Prepare a 0.5 M solution of D-glucose in PBS.
-
Prepare stock solutions of aminoguanidine and pyridoxamine at desired concentrations in PBS.
-
-
Reaction Setup:
-
In a 96-well black microplate, set up the following reactions in triplicate (final volume of 200 µL):
-
Control (AGEs): 100 µL BSA solution + 50 µL glucose solution + 50 µL PBS.
-
Blank: 100 µL BSA solution + 100 µL PBS.
-
Inhibitor Samples: 100 µL BSA solution + 50 µL glucose solution + 50 µL of inhibitor solution at various concentrations.
-
-
-
Incubation:
-
Seal the microplate and incubate at 37°C for 7 days in the dark.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
-
Data Analysis:
-
Calculate the percentage of AGE inhibition for each inhibitor concentration using the following formula:
-
% Inhibition = [ (Fluorescence of Control - Fluorescence of Sample) / (Fluorescence of Control - Fluorescence of Blank) ] x 100
-
-
Conclusion and Future Directions
Both aminoguanidine and pyridoxamine have demonstrated the ability to inhibit AGE formation, a critical process in the pathology of numerous chronic diseases. While aminoguanidine acts as a potent scavenger of reactive dicarbonyls, its clinical utility has been hampered by safety concerns and limited efficacy in late-stage trials. Pyridoxamine, with its multi-faceted mechanism of action and more favorable safety profile, represents a promising therapeutic candidate. However, further large-scale clinical investigations are imperative to validate its efficacy and establish its role in the clinical management of AGE-related pathologies. The ongoing exploration of novel AGE inhibitors, informed by the lessons learned from aminoguanidine and pyridoxamine, continues to be a vibrant and essential area of drug discovery.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Influence of pyridoxylidene aminoguanidine on biomarkers of the oxidative stress and selected metabolic parameters of rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products [frontiersin.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminoguanidine and Newer Nitric Oxide Synthase (NOS) Inhibitors
A Senior Application Scientist's Guide for Researchers
In the intricate world of cellular signaling, the nitric oxide (NO) pathway stands out for its profound and pleiotropic effects. The enzymes responsible for its production, nitric oxide synthases (NOS), are critical regulators of physiological and pathological processes. Consequently, the ability to selectively inhibit NOS isoforms has become a vital tool for researchers. This guide provides an in-depth comparison of aminoguanidine, a classical inhibitor, with the newer generation of highly selective NOS inhibitors, offering field-proven insights to guide your experimental choices.
The Central Role of Nitric Oxide and its Synthases
Nitric oxide is a transient gaseous signaling molecule synthesized from the amino acid L-arginine by three distinct NOS isoforms:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a key role in neurotransmission and synaptic plasticity. Dysregulation of nNOS is implicated in neurodegenerative diseases.
-
Endothelial NOS (eNOS or NOS3): Expressed in the endothelium lining blood vessels, its NO production is fundamental for vasodilation and maintaining cardiovascular homeostasis. Inhibition of eNOS can lead to hypertension and other cardiovascular complications.
-
Inducible NOS (iNOS or NOS2): Unlike its counterparts, iNOS expression is induced by inflammatory stimuli like cytokines and endotoxins in immune cells. It produces large, sustained amounts of NO as part of the cytotoxic immune response. While crucial for host defense, chronic iNOS activity is linked to inflammatory diseases, septic shock, and cancer.
The high degree of structural homology in the active sites of these isoforms makes designing selective inhibitors a significant challenge. Yet, isoform-selectivity is paramount to dissecting their individual roles and developing targeted therapeutics.
}
Figure 1: Overview of the three NOS isoforms and their primary physiological roles.
The Benchmark: Aminoguanidine
Aminoguanidine has been a cornerstone compound in NOS research for decades. Its utility and limitations stem from a dual mechanism of action.
Mechanism of Action:
-
iNOS Inhibition: Aminoguanidine acts as a mechanism-based inactivator of iNOS.[1] This means it requires catalytic turnover by the enzyme to be converted into a reactive species that then irreversibly binds to and inactivates the enzyme. It shows a marked preference for the inducible isoform over the constitutive ones.[1][2]
-
AGE Inhibition: Independently of its NOS activity, aminoguanidine inhibits the formation of advanced glycation end-products (AGEs), which are implicated in the long-term complications of diabetes.[3] This property led to its clinical investigation for diabetic nephropathy, though trials were ultimately halted.[4]
Selectivity Profile: Aminoguanidine is considered relatively selective for iNOS. Studies have shown it to be over 50-fold more effective at inhibiting iNOS than eNOS or nNOS.[5] However, at higher concentrations, it can inhibit all three isoforms. This moderate selectivity means that while it preferentially targets iNOS, off-target effects on nNOS and eNOS cannot be dismissed, complicating data interpretation.
When to Use Aminoguanidine: Aminoguanidine remains a useful tool, particularly when studying models of diabetic complications where both iNOS activity and AGE formation are pathogenic. It can also serve as a historical benchmark against which newer, more selective inhibitors are compared. However, for experiments demanding unequivocal inhibition of only iNOS, its limitations must be acknowledged.
The New Wave: High-Selectivity NOS Inhibitors
Advances in medicinal chemistry have yielded a new generation of inhibitors with vastly improved isoform selectivity, providing researchers with much "cleaner" pharmacological tools.
The Gold Standard for iNOS: 1400W N-(3-(Aminomethyl)benzyl)acetamidine, commonly known as 1400W, represents a monumental leap in iNOS-selective inhibition.
-
Mechanism and Potency: 1400W is a slow, tight-binding inhibitor of iNOS with a dissociation constant (Kd) in the low nanomolar range (≤ 7 nM).[4][6] Its mechanism is described as either irreversible or extremely slowly reversible.[7]
-
Unparalleled Selectivity: The defining feature of 1400W is its extraordinary selectivity. It is at least 5000-fold selective for human iNOS over eNOS and over 200-fold selective over nNOS.[7][8] This effectively eliminates concerns about off-target inhibition of the constitutive isoforms at typical experimental concentrations.
Advances in nNOS and Other Selective Inhibitors The high structural similarity between nNOS and eNOS has made developing nNOS-selective inhibitors particularly difficult.[9] However, significant progress has been made. Compounds like L-N6-(1-iminoethyl)lysine (L-NIL) show a respectable 28-fold selectivity for iNOS over nNOS.[10][11] Pan-inhibitors like Nω-nitro-L-arginine methyl ester (L-NAME), which inhibit all isoforms, remain essential as positive controls in screening assays to confirm general NOS inhibition.[12][13]
Head-to-Head Data Comparison
The most objective way to compare these inhibitors is to examine their potency (IC50 or Ki values) against each purified NOS isoform. Lower values indicate higher potency. The selectivity ratio provides a clear measure of isoform preference.
| Inhibitor | Target Isoform | iNOS | nNOS | eNOS | iNOS/eNOS Selectivity Ratio | iNOS/nNOS Selectivity Ratio |
| Aminoguanidine | iNOS (Moderate) | K_i ≈ 16 µM[2] | K_i ≈ 830 µM[2] | Millimolar range[2] | >50-fold[5] | ~52-fold |
| 1400W | iNOS (High) | K_d ≤ 7 nM[7] | K_i ≈ 2 µM[7] | K_i ≈ 50 µM[7] | >5000-fold[7] | ~285-fold |
| L-NIL | iNOS (Moderate) | IC_50 ≈ 3.3 µM[11] | IC_50 ≈ 92 µM[11] | - | - | ~28-fold[11] |
| L-NAME | Pan-NOS | pIC_50 = 4.3 (~50 µM)[13] | pIC_50 = 5.7 (~2 µM)[13] | pIC_50 = 5.6 (~2.5 µM)[13] | ~0.4 (eNOS selective) | ~0.04 (nNOS selective) |
Note: Values are compiled from multiple sources and may vary based on assay conditions. The table serves as a comparative guide.
Experimental Protocols: How to Measure NOS Inhibition
Trustworthy data begins with a robust and well-understood protocol. The most common method for evaluating NOS inhibitors in vitro is a biochemical assay that measures the production of nitrite, a stable breakdown product of NO.
Principle: The assay quantifies NOS activity by measuring its enzymatic product. In the presence of the substrate L-arginine and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin), the NOS enzyme produces NO and L-citrulline. The highly reactive NO is quickly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻). Nitrate can be enzymatically reduced to nitrite, and the total nitrite concentration is then measured colorimetrically using the Griess reaction .
Detailed Protocol: In Vitro NOS Inhibition Assay (Griess Method)
-
Objective: To determine the IC50 value of a test compound against a purified NOS isoform.
-
Causality: This protocol creates a controlled environment where the only variable is the concentration of the inhibitor. By measuring the product (nitrite), we can directly infer the enzyme's activity level and thus the inhibitor's potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as HEPES (pH 7.4) containing all necessary cofactors for the specific NOS isoform being tested (e.g., calmodulin and Ca²⁺ for eNOS/nNOS).
-
Enzyme Solution: Dilute purified recombinant iNOS, nNOS, or eNOS to a working concentration in assay buffer. Keep on ice.
-
Substrate Solution: Prepare a solution of L-arginine in assay buffer.
-
Inhibitor Stock Solutions: Prepare a serial dilution of your test compound (e.g., Aminoguanidine, 1400W) and a known control (e.g., L-NAME) in the appropriate solvent (e.g., water or DMSO).
-
Griess Reagents: Prepare Griess Reagent A (e.g., sulfanilamide in acid) and Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
-
Assay Setup (96-well plate format):
-
Enzyme Control (100% activity): Add assay buffer, enzyme solution, and solvent vehicle (no inhibitor).
-
Inhibitor Wells: Add assay buffer, enzyme solution, and varying concentrations of your test inhibitor.
-
Blank (0% activity): Add assay buffer, solvent vehicle, but no enzyme. This accounts for any background nitrite.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the L-arginine substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Nitrite Detection (Griess Reaction):
-
Stop the reaction (if necessary, though adding Griess reagents often suffices).
-
Add Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light. This forms a diazonium salt.
-
Add Griess Reagent B to all wells and incubate for another 5-10 minutes. This forms a colored azo compound.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at ~540 nm using a microplate reader.
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
}
Figure 2: Standard experimental workflow for an in vitro NOS inhibition assay using the Griess method.
Conclusion: Choosing the Right Inhibitor for Your Research
The choice between aminoguanidine and a newer, highly selective inhibitor is dictated entirely by the experimental question.
-
Use Aminoguanidine when investigating phenomena where both iNOS and AGEs may be involved, such as in models of diabetes, or when a less potent, broader-spectrum iNOS inhibitor is sufficient. Be prepared to acknowledge its potential off-target effects.
-
Use a highly selective inhibitor like 1400W when the goal is to specifically and potently dissect the contribution of iNOS-derived NO in an inflammatory, oncologic, or other pathological process. Its precision provides unambiguous results attributable solely to iNOS inhibition.
By understanding the distinct mechanisms, selectivity profiles, and historical context of these compounds, researchers can make informed decisions, ensuring the integrity and clarity of their experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1400W [sigmaaldrich.com]
- 9. Effects of aminoguanidine, an inhibitor of inducible nitric oxide synthase, on nitric oxide production and its metabolites in healthy control subjects, healthy smokers, and COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-NAME hydrochloride | NO Synthase | NOS | TargetMol [targetmol.com]
- 13. scribd.com [scribd.com]
Safety Operating Guide
A Guide to the Proper Disposal of Aminoguanidine Nitrate for Laboratory Professionals
This guide provides essential safety and operational procedures for the disposal of aminoguanidine nitrate, tailored for researchers, scientists, and drug development professionals. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements. Due to the inherent hazards of this compound, this document will underscore the critical importance of professional disposal services while providing procedural guidance for the safe interim handling and preparation of this hazardous waste.
The Unseen Danger: Understanding the Reactivity of this compound
This compound is an energetic material, meaning it possesses a significant amount of stored chemical energy. Its hazardous nature stems from two primary properties: it is a potent oxidizing solid and is susceptible to explosive decomposition .[1][2][3] As an oxidizer, it can intensify fires by supplying oxygen, making combustible materials burn more readily and intensely.[2] More critically, it can explode when subjected to heat or mechanical stress.[1] There is a documented incident where the evaporation of an aqueous solution of this compound resulted in a violent explosion, causing significant damage and injury.[1] This underscores the extreme caution required when handling this compound in any state, solid or in solution.
Attempting to neutralize or dispose of this compound through standard laboratory procedures is not recommended due to the high risk of initiating an uncontrolled, explosive reaction. Incompatible materials that must be avoided include strong reducing agents, finely powdered metals, and combustible materials.[4][5] The hazardous decomposition of this compound under fire conditions can produce toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5]
Given these properties, the only safe and compliant method for the final disposal of this compound is through a licensed and experienced hazardous waste disposal company.[6][7][8] Your role as a laboratory professional is to ensure the waste is handled, segregated, and stored safely pending its collection.
Pre-Disposal Safety and Handling Protocol
The following steps provide a framework for the safe management of this compound waste within a laboratory setting prior to its removal by a certified disposal service.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate personal protective equipment.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[6][7]
-
Hand Protection: Wear nitrile rubber or neoprene gloves. Always inspect gloves for integrity before use and dispose of them after handling the compound.[4][7]
-
Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of handling larger quantities, a complete suit protecting against chemicals may be necessary.[6]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator for particulates is required.[2]
Step 2: Waste Segregation and Containment
Proper segregation is paramount to prevent accidental reactions in the waste stream.
-
Designated Waste Container: Use only a designated, clearly labeled, and compatible waste container for this compound. The container should be in good condition, with a secure, tight-fitting lid.
-
Avoid Mixing: NEVER mix this compound waste with other chemical waste streams. Specifically, keep it separate from:
-
Organic solvents
-
Acids and bases
-
Reducing agents
-
Combustible materials
-
Finely powdered metals
-
-
Labeling: The waste container must be labeled in accordance with EPA and institutional guidelines. The label should clearly state "Hazardous Waste," "this compound," and "Oxidizing Solid." Include the accumulation start date.
Step 3: Storage Pending Disposal
The location and conditions of temporary storage are critical for safety.
-
Cool, Dry, and Well-Ventilated: Store the sealed waste container in a cool, dry, and well-ventilated area.[7]
-
Designated Storage Area: The storage location should be a designated hazardous waste accumulation area, away from heat sources, sparks, and open flames.
-
Incompatible Materials: Ensure the storage area does not contain incompatible materials that could lead to a reaction if a spill were to occur.
Spill Management Protocol
In the event of a spill, immediate and careful action is required.
-
Evacuate and Alert: If the spill is large or generates dust, evacuate the immediate area and alert your facility's safety officer.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the pre-disposal protocol.
-
Containment and Cleanup:
-
For small, dry spills, carefully sweep up the material. Avoid creating dust. An electrically protected vacuum cleaner can also be used.[7]
-
Place the collected material into a designated hazardous waste container.
-
Do not use water to clean up the spill, as this could create a solution that, if evaporated, could become explosive.[1]
-
-
Decontamination: Decontaminate the spill area with a suitable, non-reactive cleaning agent.
-
Reporting: Report the spill to your institution's environmental health and safety department.
The Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound, emphasizing the path to professional disposal.
Caption: Decision workflow for the safe handling and disposal of this compound waste.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| UN Number | 1479 | [8] |
| Proper Shipping Name | OXIDIZING SOLID, N.O.S. (this compound) | [8] |
| Hazard Class | 5.1 (Oxidizer) | [8] |
| Packing Group | II or III | [8] |
| Melting Point | 145 - 147 °C / 293 - 296.6 °F | [8] |
| Incompatible Materials | Strong reducing agents, finely powdered metals, combustible material | [4][5] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [4][5] |
Conclusion
The responsible management of this compound waste is a critical component of laboratory safety. Its energetic and oxidizing properties demand a conservative approach to disposal. By adhering to the principles of proper PPE usage, stringent waste segregation, and secure temporary storage, laboratory professionals can mitigate the risks associated with this compound. The ultimate disposal must always be entrusted to qualified professionals equipped to handle and neutralize such hazardous materials safely. This approach not only ensures the safety of laboratory personnel but also maintains compliance with environmental regulations and fosters a culture of safety within the scientific community.
References
- 1. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Aminoguanidine Nitrate
A Foreword on the Dual-Threat Nature of Aminoguanidine Nitrate:
This compound is a compound that demands the utmost respect in a laboratory setting. Its chemical profile presents a dual threat that must be holistically addressed. First, it is an energetic material and a potent oxidizer, meaning it can explode under heat or mechanical stress and can violently intensify fires.[1][2] There are documented instances of violent explosions, even from evaporating aqueous solutions.[1] Second, it poses significant health risks, causing serious skin and eye irritation, and irritation to the respiratory system upon inhalation.[3][4][5] This guide is structured to provide a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE), ensuring that every operational step is underpinned by a deep understanding of why these precautions are non-negotiable.
Core Principles of Protection: A Self-Validating Safety System
Handling this compound safely is not merely about wearing the right gear; it's about establishing a self-validating system of protocols where engineering controls, work practices, and PPE function in concert to mitigate risk. The causality behind our choices is simple:
-
Prevent Initiation: The primary goal is to prevent the energetic decomposition of the material. This involves eliminating sources of initiation like heat, sparks, friction, and mechanical shock.[1][3][6]
-
Isolate from Fuel: As a strong oxidizer, it must be kept away from combustible materials, as it can cause them to ignite and will intensify any existing fire.[3][5][7]
-
Eliminate Exposure Pathways: The secondary goal is to prevent the chemical from contacting the body. This means creating barriers against inhalation of its dust, skin contact, and eye splashes.[3][4]
Every protocol described herein is designed around these three pillars.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the specific task and the associated risk of exposure or incident. The following table provides a clear, at-a-glance summary of required PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields (EN166/NIOSH approved)[3] | Nitrile gloves (inspect before use)[3] | Standard lab coat | Not required in a well-ventilated storage area |
| Routine Weighing & Handling (in a ventilated enclosure) | Tightly fitting safety goggles[8] | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat over personal clothing[8] | Not required if handled within a certified chemical fume hood or ventilated balance enclosure |
| Aerosol-Generating Procedures (e.g., sonicating, vigorous mixing) | Full-face shield over safety goggles[4] | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a flame-resistant lab coat | N95 (US) or P1 (EU) respirator for nuisance dust.[4] Consider a full-face respirator with cartridges for higher-risk operations.[8] |
| Spill Cleanup | Full-face shield over chemical splash goggles[4] | Heavy-duty nitrile or butyl rubber gloves | A complete chemical-resistant suit or gown[4] | Full-face respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[4] |
| Fire Emergency | N/A | N/A | Full protective gear | Self-Contained Breathing Apparatus (SCBA)[3][4] |
Detailed PPE Specifications & Rationale
Merely listing PPE is insufficient. A scientist must understand the specific properties of the chosen equipment and why it is selected over alternatives.
Primary Protection: Shielding the Body
-
Eye and Face Protection: this compound is a severe eye irritant.[3]
-
Safety Glasses: Provide baseline protection from projectiles but are inadequate against dust and splashes. They are the minimum for low-risk tasks like transporting sealed containers.
-
Safety Goggles: These are essential when handling the solid powder. They form a seal around the eyes, offering robust protection against airborne dust and accidental splashes.[8]
-
Face Shield: A face shield worn over goggles is the highest level of protection. It is critical during any task with a high splash or aerosolization potential, or when cleaning up spills, as it protects the entire face.[4]
-
-
Hand Protection:
-
Gloves: Nitrile gloves are a standard choice for incidental contact with chemical powders. Always inspect gloves for tears or pinholes before use.[3][4] For prolonged tasks, consider double-gloving. The most critical step is proper removal: pinch the outside of one glove at the wrist and peel it off, turning it inside out. Ball it up in the gloved hand, then slide a clean finger under the cuff of the remaining glove to peel it off without touching the contaminated exterior.[3][4] Dispose of contaminated gloves immediately as hazardous waste.[3]
-
-
Body Protection:
-
Flame-Resistant (FR) Lab Coat: Given the explosive and oxidizing nature of this compound, standard cotton lab coats are not sufficient as they are combustible. An FR lab coat will not ignite and continue to burn, providing critical escape time in the event of a flash fire.[8]
-
Chemical-Resistant Apron/Gown: Worn over the FR lab coat, this provides an additional barrier against spills of solutions containing the compound. For large-scale work or spill cleanup, a full chemical-resistant suit is necessary.[4]
-
Respiratory Protection: The Invisible Threat
Engineering controls are the primary defense against respiratory exposure. All handling of this compound powder should occur within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).[3][4]
-
Dust Masks (N95/P1): These are suitable for protecting against low levels of dust when engineering controls are in place but there is a risk of minor "nuisance" exposure.[4]
-
Air-Purifying Respirators (APR): For spill cleanup or situations where ventilation is compromised, a full-face APR with appropriate cartridges is required.[4][8] The full facepiece provides a higher protection factor and protects the eyes simultaneously. Cartridges should be selected to protect against organic vapors, acid gases, and particulates (OV/AG/P99 or ABEK-P2).[4] All personnel using respirators must be properly fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).
Operational Plan: Safe Handling Workflow
This protocol outlines the essential steps for handling this compound, from initial receipt to final disposal, ensuring safety at every stage.
References
- 1. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Aminoguanidinium nitrate(10308-82-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
